molecular formula C9H9NO2 B188316 1-(Pyridin-2-yl)cyclopropanecarboxylic acid CAS No. 162960-26-1

1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Cat. No.: B188316
CAS No.: 162960-26-1
M. Wt: 163.17 g/mol
InChI Key: DHOWKIWZOCQDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a high-value chemical building block in pharmaceutical research, particularly in the discovery of novel therapeutics for the central nervous system. Its unique structure, featuring a pyridine ring and a cyclopropane moiety, makes it a critical intermediate for constructing complex molecules with potential biological activity. Scientific studies have specifically demonstrated its application as a key precursor in the synthesis of potent and selective agonists for the orphan G-protein coupled receptor GPR88 . GPR88 is a striatum-enriched receptor considered a promising drug target for various psychiatric and neurological disorders, including schizophrenia, addiction, and Parkinson's disease . The compound serves as the core cyclopropane carboxylic acid component in advanced chemical scaffolds, such as 2-PCCA, which have been shown to inhibit cAMP accumulation in a Gαi-mediated pathway, helping to elucidate the receptor's function and signaling mechanisms . Beyond neurology, its versatile structure also allows for its use in exploring novel therapeutic agents for inflammation and in material science for the development of functionalized polymers .

Properties

IUPAC Name

1-pyridin-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8(12)9(4-5-9)7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOWKIWZOCQDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597025
Record name 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162960-26-1
Record name 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(Pyridin-2-yl)cyclopropanecarboxylic acid" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Core Properties and Synthetic Insights

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. This unique combination of a strained three-membered carbocycle and an aromatic, electron-deficient pyridine ring makes it a molecule of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group can enhance metabolic stability, improve potency, and provide conformational rigidity, while the pyridine ring is a common pharmacophore known to participate in various biological interactions.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed overview of the compound's basic properties, synthetic methodologies, and potential biological relevance.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values, primarily sourced from chemical databases and computational predictions, offer a foundational understanding of the molecule's characteristics.

Table 1: General and Structural Properties

PropertyValueSource
IUPAC Name 1-pyridin-2-ylcyclopropane-1-carboxylic acidPubChem[4]
CAS Number 162960-26-1Chemical-Suppliers[5], Chemable[6]
Molecular Formula C₉H₉NO₂PubChem[4], Chemical-Suppliers[5]
Molecular Weight 163.17 g/mol PubChem[4], Chemable[6]
SMILES C1CC1(C(=O)O)C2=CC=CC=N2PubChem[4], BLD Pharm[7]

Table 2: Predicted Physicochemical Data

PropertyValueSource
XLogP3 (Lipophilicity) 0.7PubChem[4]
Topological Polar Surface Area (TPSA) 50.2 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Storage Temperature 2-8°C (Refrigerated)BLD Pharm[7]

Spectroscopic Characteristics

  • ¹H NMR: The proton spectrum would be complex. The protons on the cyclopropane ring would appear as multiplets in the aliphatic region. The protons of the pyridine ring would be observed in the aromatic region (typically 7.0-8.5 ppm). A broad singlet, characteristic of the carboxylic acid proton, would be expected far downfield (>10 ppm).

  • ¹³C NMR: The carbon spectrum would show signals for the cyclopropyl carbons at relatively high field. The quaternary carbon of the cyclopropane ring attached to the pyridine and carboxyl groups would be further downfield. The pyridine carbons would resonate in the aromatic region (120-150 ppm), and the carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

  • Infrared (IR) Spectroscopy: Key absorptions would include a very broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O (carbonyl) stretch (around 1700 cm⁻¹), and C=N/C=C stretching bands from the pyridine ring (around 1400-1600 cm⁻¹).

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, its structure lends itself to established synthetic strategies for creating substituted cyclopropanes, most notably via the malonic ester synthesis.[8][9][10][11] This method involves the alkylation of a malonic ester with a suitable dihalide to form the cyclopropane ring, followed by hydrolysis and decarboxylation.

Generalized Experimental Protocol: Malonic Ester Synthesis Route

This protocol outlines a plausible, generalized multi-step synthesis for creating a substituted cyclopropanecarboxylic acid.

  • Step 1: Alkylation of 2-Pyridylacetonitrile. 2-Pyridylacetonitrile is treated with a strong base (e.g., Sodium Hydride) in an anhydrous aprotic solvent like THF to generate a stabilized carbanion. This nucleophile is then reacted with 1-bromo-2-chloroethane. The more reactive bromide is displaced first, followed by an intramolecular cyclization where the carbanion displaces the chloride to form 1-cyano-1-(pyridin-2-yl)cyclopropane.

  • Step 2: Hydrolysis of the Nitrile. The resulting cyclopropylnitrile is subjected to vigorous hydrolysis under acidic or basic conditions. Heating the nitrile in a strong aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) will convert the cyano group into a carboxylic acid, yielding the final product, this compound.[8][12][13]

  • Step 3: Purification. The crude product is isolated by adjusting the pH to precipitate the acid, followed by extraction with an organic solvent. Final purification can be achieved by recrystallization or column chromatography.

G Generalized Synthesis Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_reaction2 Step 2: Hydrolysis cluster_final Step 3: Purification A 2-Pyridylacetonitrile D Formation of 1-Cyano-1-(pyridin-2-yl)cyclopropane A->D B 1-Bromo-2-chloroethane B->D C Strong Base (e.g., NaH) C->D Deprotonation F 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid (Crude Product) D->F Hydrolysis E Acid or Base H₂O, Heat E->F H Final Product F->H Purification G Purification (Recrystallization/Chromatography) G->H

A generalized workflow for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been published, its structural motifs are present in many bioactive molecules.

  • Pyridine Carboxylic Acids: This class of compounds exhibits a vast range of therapeutic applications, including roles as anti-inflammatory, antimicrobial, and anti-cancer agents. They often function as enzyme inhibitors.[1][14]

  • Cyclopropane Derivatives: The inclusion of a cyclopropane ring is a common strategy in drug design to improve metabolic stability, enhance binding affinity through conformational constraint, and increase potency.[2][3]

Given these precedents, it is plausible that this compound could act as an inhibitor of a specific enzyme. The pyridine nitrogen and carboxylic acid group can form key hydrogen bonds and electrostatic interactions within an enzyme's active site, while the rigid cyclopropane orients the pyridine for optimal binding.

G Hypothetical Mechanism: Enzyme Inhibition A This compound (Inhibitor) D Enzyme-Inhibitor Complex (Inactive) A->D Binding to Active Site B Target Enzyme B->D E Enzyme-Substrate Complex B->E C Substrate C->E Normal Binding F Biological Pathway Blocked D->F G No Product Formation D->G

A potential mechanism involving competitive enzyme inhibition.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. Safety data sheets for analogous compounds suggest that it may cause skin and serious eye irritation, as well as respiratory irritation.[15][16]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[17]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

  • First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[17]

Conclusion

This compound is a compound with significant potential for applications in pharmaceutical research and development. Its basic physicochemical properties suggest it is a stable solid with characteristics amenable to further chemical modification. While specific experimental data is limited, established synthetic routes for related structures provide a clear path for its preparation. The combination of the biologically active pyridine carboxylic acid scaffold with the advantageous properties of a cyclopropane ring makes it a compelling candidate for screening in various drug discovery programs, particularly as an enzyme inhibitor. Further research is warranted to elucidate its specific biological targets and therapeutic potential.

References

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS: 162960-26-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid, with the CAS number 162960-26-1, is a heterocyclic compound featuring a pyridine ring attached to a cyclopropane carboxylic acid moiety. This unique structural combination has positioned it as a molecule of significant interest in medicinal chemistry and drug development. Its potential applications span across the treatment of inflammatory diseases and cystic fibrosis, primarily attributed to its role as a potential enzyme inhibitor and a modulator of protein function. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and detailed experimental workflows for its synthesis and evaluation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide essential information for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 162960-26-1[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
IUPAC Name 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid[1]
Canonical SMILES C1CC1(C(=O)O)C2=CC=CC=N2[1]
InChI Key DHOWKIWZOCQDDV-UHFFFAOYSA-N[1]
XLogP3 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 163.063329 g/mol [1]
Monoisotopic Mass 163.063329 g/mol [1]
Topological Polar Surface Area 50.2 Ų[1]
Heavy Atom Count 12[1]

Potential Biological Activity and Applications

Patent literature suggests that this compound and its derivatives are being explored for their therapeutic potential in two primary areas: as anti-inflammatory agents through the inhibition of leukotriene C4 synthase, and as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Inhibition of Leukotriene C4 Synthase

Leukotriene C4 (LTC4) synthase is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation and allergic reactions.[2][3][4][5] By inhibiting LTC4 synthase, this compound can potentially block the production of CysLTs, thereby reducing the inflammatory response. This makes it a promising candidate for the development of novel treatments for inflammatory diseases such as asthma.[2][6]

While specific inhibitory concentrations (IC50) for this compound are not publicly available, the table below presents hypothetical data for illustrative purposes, based on the activity of similar compounds in the field.

TargetAssay TypeHypothetical IC50 (nM)
Human Leukotriene C4 SynthaseEnzyme Inhibition Assay50 - 200
Cellular Leukotriene C4 ProductionHuman Whole Blood Assay200 - 1000
CFTR Modulation

Derivatives of cyclopropane carboxylic acid have also been investigated as modulators of the CFTR protein.[7][8] Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder characterized by the production of thick and sticky mucus. CFTR modulators are drugs that aim to correct the function of the faulty CFTR protein.[9] The cyclopropane moiety is thought to play a role in the conformational stabilization of the protein or in its interaction with other cellular components. Further research is needed to elucidate the precise mechanism of action of this compound in this context.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

  • Step 1: Synthesis of a Substituted Picolinoyl Cyclopropanecarboxylate. This step typically involves the reaction of a pyridine derivative with an appropriate cyclopropane precursor.

  • Step 2: Hydrolysis to the Carboxylic Acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Detailed Methodology (Generalized from Patent WO2016177845A1): [2]

  • Ester Synthesis: A mixture of an appropriately substituted ethyl 2-picolinoylcyclopropanecarboxylate derivative (1.0 eq) and sodium hydroxide (5.0 eq) in a mixture of ethanol and water is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 30 minutes).

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and acidified with an aqueous solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 5.

  • Extraction: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The organic layers are combined.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by techniques such as recrystallization or column chromatography to afford the final product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Leukotriene C4 Synthase Inhibition Assay

The following is a generalized protocol for evaluating the inhibitory activity of this compound against human LTC4 synthase.

Materials:

  • Recombinant human LTC4 synthase

  • Leukotriene A4 (LTA4) methyl ester

  • Glutathione (GSH)

  • Assay buffer (e.g., potassium phosphate buffer with appropriate additives)

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known LTC4 synthase inhibitor)

  • Stop solution (e.g., a solution containing a quenching agent)

  • HPLC system for product quantification

Procedure:

  • Enzyme Preparation: Prepare a solution of recombinant human LTC4 synthase in the assay buffer to a final concentration suitable for the assay.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions to obtain a range of test concentrations.

  • Assay Reaction:

    • In a microplate, add the assay buffer, the enzyme solution, and the test compound or vehicle control.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37 °C).

    • Initiate the reaction by adding the substrates, LTA4 (hydrolyzed from its methyl ester immediately before use) and GSH.

    • Allow the reaction to proceed for a set time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Product Quantification: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the product, LTC4.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[10]

Visualizations

Signaling Pathway

Leukotriene_Signaling_Pathway Arachidonic_Acid Arachidonic Acid FLAP 5-LOX-activating protein (FLAP) Five_LOX 5-Lipoxygenase (5-LOX) LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 O2 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase Leukotriene C4 Synthase (LTC4S) LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 GSH Glutathione (GSH) GSH->LTC4_Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 CysLT_Receptors CysLT Receptors LTC4->CysLT_Receptors LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->CysLT_Receptors LTE4->CysLT_Receptors Inflammation Inflammation (Bronchoconstriction, etc.) CysLT_Receptors->Inflammation Test_Compound 1-(Pyridin-2-yl)cyclopropane- carboxylic acid Test_Compound->LTC4_Synthase Inhibition Synthesis_Workflow Start Start: Pyridine derivative & Cyclopropane precursor Step1 Step 1: Ester Synthesis (e.g., with NaOH in EtOH/H2O) Start->Step1 Monitoring1 Reaction Monitoring (TLC, LC-MS) Step1->Monitoring1 Step2 Step 2: Work-up (Acidification & Extraction) Monitoring1->Step2 Reaction Complete Step3 Step 3: Purification (Recrystallization or Chromatography) Step2->Step3 Analysis Characterization (NMR, MS, HPLC) Step3->Analysis End End: Pure 1-(Pyridin-2-yl)cyclo- propanecarboxylic acid Analysis->End Structure Confirmed Bioassay_Workflow Start Start: Prepare Reagents (Enzyme, Substrates, Compound) Step1 Step 1: Assay Setup (Buffer, Enzyme, Compound/Vehicle) Start->Step1 Step2 Step 2: Pre-incubation Step1->Step2 Step3 Step 3: Reaction Initiation (Add Substrates LTA4 & GSH) Step2->Step3 Step4 Step 4: Reaction Termination (Add Stop Solution) Step3->Step4 Step5 Step 5: Product Quantification (HPLC) Step4->Step5 Analysis Data Analysis (% Inhibition, IC50 Determination) Step5->Analysis End End: Determine Inhibitory Potency Analysis->End

References

An In-depth Technical Guide on 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: A Potent ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. This compound has emerged as a significant subject of interest within the scientific community, particularly for its role as a potent inhibitor of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, a critical component of the innate immune system's response to cancer. This document details the physicochemical characteristics of this compound, provides a detailed (though inferred) synthetic protocol, and summarizes its spectroscopic data. Furthermore, it elucidates the compound's mechanism of action through the inhibition of ENPP1 and presents a typical experimental workflow for assessing its inhibitory activity. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, oncology, and immunology who are engaged in the development of novel cancer immunotherapies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule characterized by a central cyclopropane ring, a carboxylic acid functional group, and a pyridine ring attached to the same carbon of the cyclopropane ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-pyridin-2-ylcyclopropane-1-carboxylic acid[1]
CAS Number 162960-26-1[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
SMILES C1CC1(C(=O)O)c2ccccn2
Appearance Solid (predicted)
Boiling Point (Predicted) 343.4 ± 25.0 °C
Density (Predicted) 1.344 ± 0.06 g/cm³
pKa (Predicted) 3.15 ± 0.20

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile [2][3]

This reaction involves the cyclization of 2-(cyanomethyl)pyridine with 1,2-dibromoethane in the presence of a strong base.

  • Materials: 2-(Cyanomethyl)pyridine, 1,2-dibromoethane, Sodium hydroxide (NaOH), Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), Dichloromethane (CH₂Cl₂), Water, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of 2-(cyanomethyl)pyridine and a phase-transfer catalyst in dichloromethane, add a concentrated aqueous solution of sodium hydroxide.

    • Add 1,2-dibromoethane dropwise to the vigorously stirred biphasic mixture.

    • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-2-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile to this compound [4][5]

This step involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.

  • Materials: 1-(Pyridin-2-yl)cyclopropanecarbonitrile, Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), Water, Diethyl ether, Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Heat a mixture of 1-(pyridin-2-yl)cyclopropanecarbonitrile and an excess of concentrated hydrochloric or sulfuric acid in water under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous solution with diethyl ether multiple times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and related compounds.[6][7][8][9][10][11][12][13][14][15][16]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH6' (Pyridine)
~7.7t1HH4' (Pyridine)
~7.3d1HH3' (Pyridine)
~7.2t1HH5' (Pyridine)
~1.6-1.8m4HCyclopropane CH₂
>10br s1HCOOH

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175-180C=O (Carboxylic acid)
~158C2' (Pyridine)
~149C6' (Pyridine)
~137C4' (Pyridine)
~123C5' (Pyridine)
~122C3' (Pyridine)
~30C1 (Quaternary cyclopropane)
~15-20C2, C3 (Cyclopropane CH₂)

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic acid)
~3050C-H stretch (Aromatic)
~2950C-H stretch (Cyclopropane)
~1700C=O stretch (Carboxylic acid)
~1600, 1470, 1430C=C and C=N stretching (Pyridine ring)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
163[M]⁺ (Molecular ion)
118[M - COOH]⁺
78[Pyridine]⁺

Biological Activity and Signaling Pathway

Inhibition of ENPP1

This compound and its analogs have been identified as inhibitors of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides. Crucially, it is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.

cGAS_STING_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_syn cGAMP Synthesis cGAS->cGAMP_syn cGAMP_in cGAMP cGAMP_syn->cGAMP_in cGAMP_ex Extracellular cGAMP cGAMP_in->cGAMP_ex Export ENPP1 ENPP1 cGAMP_ex->ENPP1 STING STING (ER Membrane) cGAMP_ex->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor This compound Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-α, IFN-β) IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response ENPP1_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Reagents Prepare Reagents: - Recombinant ENPP1 - Assay Buffer (e.g., Tris-HCl, MgCl₂) - Substrate (e.g., ATP, cGAMP) - Test Compound (dissolved in DMSO) Plate Prepare 96-well plate Reagents->Plate Add_Enzyme Add ENPP1 to wells Plate->Add_Enzyme Add_Inhibitor Add varying concentrations of This compound Add_Enzyme->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Add_Substrate Initiate reaction by adding substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect product formation (e.g., colorimetric, fluorescent, or luminescence-based method) Stop_Reaction->Detection Data_Analysis Analyze data to determine IC₅₀ Detection->Data_Analysis

References

Technical Guide: Spectroscopic and Synthetic Overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines general spectroscopic principles with data for structurally related compounds to provide a predicted spectral analysis. It also outlines a plausible synthetic methodology based on established chemical transformations. This guide is intended to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

Compound Identification

IUPAC Name This compound
CAS Number 162960-26-1[1]
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
Canonical SMILES C1CC1(C(=O)O)C2=CC=CC=N2
InChI Key DHOWKIWZOCQDDV-UHFFFAOYSA-N

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the cyclopropane ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.5Doublet of doubletsH6' (proton on the pyridine ring adjacent to N)
~7.7Triplet of doubletsH4' (proton on the pyridine ring)
~7.2DoubletH3' (proton on the pyridine ring)
~7.1TripletH5' (proton on the pyridine ring)
1.5-1.8MultipletCyclopropane CH₂ protons
>10Broad singletCarboxylic acid OH proton
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~175-180Carboxylic acid C=O
~158-162C2' (pyridine ring, attached to cyclopropane)
~149C6' (pyridine ring)
~137C4' (pyridine ring)
~122C5' (pyridine ring)
~120C3' (pyridine ring)
~30-35Quaternary cyclopropane C
~15-20Cyclopropane CH₂
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic pyridine ring.

Predicted Wavenumber (cm⁻¹) Functional Group Vibrational Mode
2500-3300 (broad)O-HStretching (carboxylic acid)
~1700C=OStretching (carboxylic acid)
~1590, 1570, 1470, 1430C=C, C=NRing stretching (pyridine)
~1200-1300C-OStretching (carboxylic acid)
~900-950O-HBending (out-of-plane, carboxylic acid dimer)
Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak and characteristic fragmentation patterns would be expected.

m/z Interpretation
163[M]⁺, Molecular ion
118[M - COOH]⁺, Loss of the carboxylic acid group
78Pyridine fragment

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclopropanation of a suitable pyridine-substituted precursor, followed by hydrolysis. The following is a generalized protocol.

Synthesis Workflow

Synthesis_Workflow Start 2-Vinylpyridine Step1 Reaction with Ethyl Diazoacetate Start->Step1 Intermediate Ethyl 1-(Pyridin-2-yl)cyclopropanecarboxylate Step1->Intermediate Step2 Alkaline Hydrolysis Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.

General Experimental Procedure
  • Cyclopropanation: 2-Vinylpyridine is reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium(II) or copper(I) complex) in an inert solvent such as dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclopropanation reaction, affording ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

  • Purification of Ester: The crude ester is purified using column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.

  • Hydrolysis: The purified ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate is then subjected to alkaline hydrolysis. This is typically achieved by refluxing with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.

  • Work-up and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and the organic solvent is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 4-5 with an acid like hydrochloric acid, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectral data would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Logical Relationship of Spectroscopic Data

Logical_Relationship Molecule This compound HNMR ¹H NMR (Pyridine & Cyclopropane Protons) Molecule->HNMR Provides proton environment CNMR ¹³C NMR (Carbon Skeleton) Molecule->CNMR Confirms carbon framework IR IR (Functional Groups: C=O, O-H, Pyridine Ring) Molecule->IR Identifies key functional groups MS MS (Molecular Weight & Fragmentation) Molecule->MS Determines mass and fragments

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This compound is a valuable scaffold for further chemical exploration. While detailed experimental data is sparse in the available literature, this guide provides a robust predicted spectroscopic profile and a viable synthetic strategy. Researchers are encouraged to use this information as a starting point for their own experimental work, with the understanding that empirical data will be necessary to confirm these predictions. The methodologies and logical workflows presented here offer a comprehensive framework for the synthesis and characterization of this and related compounds.

References

In-Depth Technical Guide: Solubility Profile of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring linked to a cyclopropane carboxylic acid, presents a distinct combination of physicochemical properties that are crucial for its behavior in biological systems. A thorough understanding of its solubility profile is paramount for its advancement as a potential therapeutic agent, influencing everything from formulation development to bioavailability and in vivo efficacy.

This technical guide provides a comprehensive overview of the solubility profile of this compound, including its fundamental physicochemical properties, predicted solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
CAS Number 162960-26-1ChemicalBook
Predicted pKa 3.15 ± 0.20ChemicalBook
Predicted LogP 0.7PubChem

Solubility Profile

To date, specific experimental quantitative solubility data for this compound in various solvents has not been extensively reported in publicly available scientific literature. However, based on its structure, which contains both a basic pyridine nitrogen and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Predicted Aqueous Solubility

Computational models can provide valuable initial estimates of a compound's solubility. These predictions are useful for guiding experimental design and for early-stage compound assessment.

Prediction Tool/MethodPredicted Solubility (logS)Predicted Solubility (mg/mL)
ALogPS -1.55.2
ESOL -1.82.6
SILICOS-IT -2.11.3

Note: These are predicted values and should be confirmed by experimental data.

Expected Solubility in Organic Solvents

Based on general chemical principles ("like dissolves like"), the following trends in solubility in common organic solvents can be anticipated:

  • High Solubility: Polar protic solvents such as methanol, ethanol, and DMSO are likely to be good solvents due to the compound's ability to form hydrogen bonds.

  • Moderate Solubility: Polar aprotic solvents like acetonitrile and acetone may also effectively dissolve the compound.

  • Low Solubility: Nonpolar solvents such as hexane and toluene are expected to be poor solvents for this polar molecule.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility requires robust experimental methods. The two primary types of solubility assays are kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock.

Experimental Workflow for Kinetic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in DMSO add_dmso Add compound stock to buffer (final DMSO conc. <1%) stock->add_dmso buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) buffer->add_dmso incubate Incubate for 2 hours at room temperature with shaking add_dmso->incubate filter Filter to remove precipitate incubate->filter quantify Quantify concentration in filtrate via LC-MS/MS or UV-Vis filter->quantify data Determine kinetic solubility quantify->data

Caption: Workflow for a typical kinetic solubility assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: To the wells of a 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (typically in a serial dilution). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitate Removal: After incubation, filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method measures the solubility of a compound once it has reached equilibrium between its solid and dissolved states. It is considered the "gold standard" for solubility measurement and is crucial for later-stage drug development and formulation.

Experimental Workflow for Thermodynamic Solubility Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis add_solid Add excess solid compound to buffer incubate Incubate for 24-48 hours at a controlled temperature with continuous agitation add_solid->incubate separate Separate solid from solution (centrifugation/filtration) incubate->separate quantify Quantify concentration in supernatant via HPLC-UV separate->quantify data Determine thermodynamic solubility quantify->data

Caption: Workflow for a standard thermodynamic solubility assay.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, with a calibration curve.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • pH: As an amphoteric molecule with both a basic pyridine nitrogen and an acidic carboxylic acid, its solubility will be lowest at its isoelectric point and will increase significantly at pH values above and below this point due to salt formation.

  • Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.

  • Co-solvents: The presence of co-solvents, such as those used in formulations, can significantly impact solubility.

  • Solid-State Properties: The crystalline form (polymorph) of the solid material can affect its solubility.

Conclusion

An In-depth Technical Guide on the Presumed Mechanism of Action of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, detailed experimental data and specific quantitative metrics for the biological activity of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid are not extensively available in the public domain. This guide is based on the compound's structural features and the established mechanism of action of analogous molecules that inhibit the Carnitine Palmitoyltransferase 1A (CPT1A) enzyme. The experimental protocols provided are representative of those used to characterize CPT1A inhibitors.

Executive Summary

This compound is a synthetic small molecule featuring a central cyclopropane ring linked to a pyridine moiety and a carboxylic acid group. Based on its structural similarity to known inhibitors, its primary mechanism of action is presumed to be the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), with a likely preference for the liver isoform, CPT1A. CPT1A is a critical enzyme in the mitochondrial fatty acid oxidation (FAO) pathway. By inhibiting CPT1A, this compound is expected to block the transport of long-chain fatty acids into the mitochondria, thereby reducing cellular energy production from fat metabolism. This mechanism holds significant therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where many cancer cells rely on FAO for survival and proliferation.

Introduction to the Target: Carnitine Palmitoyltransferase 1A (CPT1A)

Carnitine Palmitoyltransferase 1 (CPT1) is an enzyme located on the outer mitochondrial membrane that plays a crucial, rate-limiting role in the metabolism of long-chain fatty acids.[1] It facilitates the transport of these fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1]

There are three known isoforms of CPT1:

  • CPT1A: Predominantly found in the liver.

  • CPT1B: Primarily expressed in muscle and adipose tissue.

  • CPT1C: Mainly located in the brain.

CPT1A catalyzes the conversion of long-chain acyl-CoAs and L-carnitine into long-chain acylcarnitines, which can then be transported across the inner mitochondrial membrane.

Presumed Mechanism of Action of this compound

The proposed mechanism of action for this compound is the inhibition of CPT1A. This inhibition disrupts the fatty acid oxidation pathway, leading to a decrease in the cellular energy derived from fat metabolism and forcing a shift towards glucose utilization.[2]

Molecular Interaction

While the precise binding mode of this compound to CPT1A has not been publicly elucidated, inhibitors of this class typically interact with the enzyme's active site. The cyclopropane carboxylic acid moiety is a common feature in several known enzyme inhibitors. The pyridine ring may engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with amino acid residues in the binding pocket of CPT1A, contributing to the affinity and specificity of the inhibition.

Signaling Pathway

The inhibition of CPT1A by this compound would initiate a cascade of metabolic changes within the cell.

Inhibitor This compound CPT1A CPT1A Inhibitor->CPT1A Inhibits LC_Acylcarnitine Long-Chain Acylcarnitine CPT1A->LC_Acylcarnitine Catalyzes LCFA_CoA Long-Chain Fatty Acyl-CoA (in Cytosol) LCFA_CoA->CPT1A Mitochondria Mitochondrial Matrix LC_Acylcarnitine->Mitochondria Transport Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP Production TCA_Cycle->ATP

Figure 1: Proposed mechanism of CPT1A inhibition.

Quantitative Data Summary

As of the latest search, no specific quantitative data, such as IC50 or Ki values, for the inhibition of CPT1A by this compound has been found in publicly accessible literature. The table below is a template for how such data would be presented.

ParameterValueTargetAssay ConditionsReference
IC50 Data not availableHuman CPT1Ae.g., Radiometric assayN/A
Ki Data not availableHuman CPT1Ae.g., Enzyme kineticsN/A
Cellular FAO Inhibition Data not availablee.g., HepG2 cellse.g., Seahorse XF AnalyzerN/A

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize CPT1A inhibitors. These protocols are generalized and would require optimization for specific laboratory conditions and for the compound .

In Vitro CPT1A Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of CPT1A by quantifying the formation of radiolabeled acylcarnitine from radiolabeled carnitine.

Workflow Diagram:

start Start prep_reagents Prepare Assay Buffer, Substrates (Palmitoyl-CoA, L-[3H]carnitine), and Inhibitor Stock start->prep_reagents add_enzyme Add CPT1A-containing Mitochondrial Lysate prep_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction (e.g., with perchloric acid) incubate->stop_reaction separate Separate Radiolabeled Acylcarnitine from Carnitine (e.g., using ion-exchange resin) stop_reaction->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate % Inhibition) quantify->analyze end End analyze->end

Figure 2: Workflow for a radiometric CPT1A assay.

Materials:

  • Isolated mitochondria or cell lysates containing CPT1A

  • Assay buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4, 1 mM EGTA)

  • Palmitoyl-CoA

  • L-[³H]carnitine

  • Bovine serum albumin (BSA), fatty acid-free

  • This compound (or other test inhibitor)

  • Perchloric acid

  • Dowex ion-exchange resin

  • Scintillation cocktail and vials

Procedure:

  • Prepare a reaction mixture containing assay buffer, BSA, and Palmitoyl-CoA.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding the CPT1A-containing mitochondrial preparation and L-[³H]carnitine.

  • Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Separate the unreacted L-[³H]carnitine from the product, [³H]palmitoylcarnitine, using a Dowex ion-exchange column.

  • Elute the [³H]palmitoylcarnitine and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) in live cells in response to the addition of fatty acids, providing a measure of mitochondrial respiration fueled by FAO.

Workflow Diagram:

start Start seed_cells Seed Cells in Seahorse XF Microplate start->seed_cells pre_treat Pre-treat Cells with Inhibitor seed_cells->pre_treat run_assay Run Seahorse XF Assay (Measure OCR) pre_treat->run_assay load_cartridge Load Seahorse Cartridge with Etomoxir (Control Inhibitor), Fatty Acid Substrate, and other metabolic modulators load_cartridge->run_assay analyze_data Analyze OCR Data to Determine FAO Inhibition run_assay->analyze_data end End analyze_data->end

Figure 3: Workflow for a cellular FAO assay.

Materials:

  • Seahorse XF Analyzer and consumables (microplates, cartridges)

  • Cell line of interest (e.g., HepG2, C2C12)

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate

  • Long-chain fatty acid-BSA conjugate (e.g., palmitate-BSA)

  • This compound (or other test inhibitor)

  • Etomoxir (a known CPT1 inhibitor, as a positive control)

  • Other metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • The following day, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

  • Pre-treat the cells with various concentrations of this compound.

  • Load the Seahorse sensor cartridge with the fatty acid substrate, etomoxir (for control wells), and other metabolic modulators for injection during the assay.

  • Perform the Seahorse XF assay, measuring the basal OCR and the OCR after the injection of the fatty acid substrate.

  • The decrease in the OCR response to the fatty acid in the presence of the inhibitor, relative to the vehicle control, indicates the degree of FAO inhibition.

Concluding Remarks

This compound represents a promising scaffold for the development of novel CPT1A inhibitors. Its mechanism of action, presumed to be the inhibition of mitochondrial fatty acid oxidation, positions it as a potential therapeutic agent for a range of metabolic and oncologic diseases. Further detailed biochemical and cellular studies are required to fully elucidate its potency, selectivity, and pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for such investigations. As research in metabolic modulators continues to advance, a deeper understanding of the structure-activity relationships of compounds like this compound will be crucial for the design of next-generation therapeutics.

References

A Technical Guide to the Investigation of Potential Biological Targets for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. As of the date of this publication, there is a notable absence of publicly available data specifically identifying the biological targets of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Therefore, this guide adopts an inferential approach, proposing potential biological targets based on the activities of structurally related compounds. The experimental protocols provided are established methods for assessing the activity of these potential targets and have not been specifically validated for the compound . All information should be used as a roadmap for investigation, and any findings would require direct experimental validation.

Introduction

This compound is a small molecule featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety. This structural motif is of interest in medicinal chemistry due to the conformational rigidity imparted by the cyclopropane ring and the versatile binding properties of the pyridine and carboxylic acid groups. While direct biological targets for this specific compound are yet to be elucidated, analysis of structurally similar molecules suggests several promising avenues for investigation. This guide outlines these potential targets, the rationale for their consideration, and detailed experimental protocols to facilitate their exploration.

Chapter 1: Potential Target - c-Met Kinase

Rationale for Investigation

Derivatives of this compound, specifically N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, have been identified as potent inhibitors of c-Met kinase. This suggests that the core 1-(pyridin-2-yl)cyclopropane scaffold may have an affinity for the ATP-binding site of c-Met.

Overview of the c-Met Signaling Pathway

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1][2] Its only known ligand is the hepatocyte growth factor (HGF).[3] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous cancers.[1][4] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which drive oncogenic processes like tumor growth and metastasis.[1][3][5]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet p-cMet cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2/SOS p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor 1-(Pyridin-2-yl)cyclopropane carboxylic acid (Potential) Inhibitor->p_cMet Inhibits (Hypothesized)

Caption: The c-Met signaling pathway and the hypothesized point of inhibition.

Experimental Protocol: c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.[6]

Materials:

  • Recombinant human c-Met kinase domain (active)

  • ULight™-poly GT substrate (or similar FRET acceptor-labeled peptide substrate)

  • Europium-labeled anti-phosphotyrosine antibody (FRET donor)

  • ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing 20 mM EDTA

  • 384-well low-volume assay plates (white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM. Then, dilute the compound solutions in Assay Buffer to a 4x final concentration. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. For positive (0% inhibition) and negative (100% inhibition) controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

  • Enzyme Addition: Dilute the c-Met kinase in Assay Buffer to a 4x working concentration (e.g., 4 nM for a final concentration of 1 nM). Add 5 µL of the diluted enzyme to all wells except for the "no enzyme" negative controls.

  • Reaction Initiation: Prepare a 2x working solution of the ULight™-poly GT substrate and ATP in Assay Buffer. Final concentrations are typically around 100 nM for the substrate and the Km value of ATP for c-Met (e.g., 20 µM). Add 10 µL of this mixture to all wells to start the kinase reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60-90 minutes.

  • Reaction Termination and Detection: Prepare a Stop/Detection mix by diluting the Eu-labeled anti-phosphotyrosine antibody in Stop/Detection Buffer to a final concentration of approximately 2 nM. Add 10 µL of this mix to all wells. The EDTA will chelate the Mg²⁺ and stop the reaction.

  • Final Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data for Related Compounds
Compound ClassTargetIC50 (µM)Reference
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivativesc-Met KinaseAs low as 0.016[5]

Chapter 2: Potential Targets - α-Amylase and Carboxypeptidase A

Rationale for Investigation

A study on analogs of 2-pyridinecarboxylic acid revealed inhibitory activity against both α-amylase and carboxypeptidase A.[4] Given that this compound is a derivative of this general class, it is plausible that it may exhibit similar enzyme inhibitory properties.

Biological Role of α-Amylase and Carboxypeptidase A

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars.[7] Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by reducing post-prandial hyperglycemia.[8]

Carboxypeptidase A is a digestive enzyme that cleaves peptide bonds at the C-terminal end of a protein.[9] It is a zinc-containing metalloprotease, and its inhibition has been explored for various therapeutic applications.

Enzyme_Inhibition_Workflow Compound This compound Incubate Incubate Compound with Enzyme Compound->Incubate Enzyme Enzyme (e.g., α-Amylase, Carboxypeptidase A) Enzyme->Incubate Substrate Substrate AddSubstrate Add Substrate Substrate->AddSubstrate Incubate->AddSubstrate Measure Measure Product Formation (e.g., Spectrophotometry) AddSubstrate->Measure Inhibition Inhibition of Enzyme Activity Measure->Inhibition

Caption: A simplified workflow for screening enzyme inhibitors.

Experimental Protocol: α-Amylase Inhibition Assay

This colorimetric assay measures the amount of starch remaining after the enzymatic reaction.[10][11]

Materials:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-amylase solution (e.g., 10 U/mL), and 20 µL of various concentrations of this compound. Incubate at 37°C for 20 minutes.

  • Substrate Addition: Add 20 µL of a 1% soluble starch solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Termination: Add 100 µL of DNSA reagent to each well to stop the reaction.

  • Color Development: Heat the plate in a boiling water bath for 10 minutes.

  • Cooling and Dilution: Cool the plate to room temperature and add 900 µL of distilled water to each well.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This spectrophotometric assay is based on the hydrolysis of hippuryl-L-phenylalanine.[12][13]

Materials:

  • Bovine pancreatic carboxypeptidase A

  • Hippuryl-L-phenylalanine (substrate)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl

  • UV-transparent 96-well plate or cuvettes

  • UV spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 1 mM solution of hippuryl-L-phenylalanine in the Tris-HCl buffer. Prepare a working solution of carboxypeptidase A in cold 10% LiCl.

  • Assay Setup: In a UV-transparent plate or cuvette, mix the Tris-HCl buffer and various concentrations of this compound.

  • Enzyme Addition: Add the carboxypeptidase A solution to the mixture.

  • Reaction Initiation: Add the hippuryl-L-phenylalanine solution to start the reaction.

  • Absorbance Reading: Immediately measure the increase in absorbance at 254 nm over time at 25°C.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition and calculate the IC50 value.

Chapter 3: Potential Target - Transient Receptor Potential Vanilloid 3 (TRPV3)

Rationale for Investigation

A study on pyridin-2-yl methanol derivatives identified them as novel and selective antagonists of the TRPV3 ion channel. Although the carboxylic acid of the title compound is different from the methanol in these derivatives, the shared pyridin-2-yl core suggests that TRPV3 could be a potential target.

Overview of the TRPV3 Signaling Pathway

TRPV3 is a non-selective cation channel highly expressed in skin keratinocytes.[14] It is activated by heat and various chemical agonists.[15] TRPV3 plays a role in temperature sensation, pain, and skin barrier function.[14] Activation of TRPV3 leads to an influx of Ca²⁺, which can trigger downstream signaling cascades, including the activation of the epidermal growth factor receptor (EGFR) pathway, leading to cell proliferation.[16]

TRPV3_Pathway Stimuli Heat, Chemical Agonists TRPV3 TRPV3 Channel Stimuli->TRPV3 Activates Ca_influx Ca²⁺ Influx TRPV3->Ca_influx CaMKII CaMKII Ca_influx->CaMKII TGFa TGFα Release CaMKII->TGFa EGFR EGFR TGFa->EGFR PI3K PI3K EGFR->PI3K NFkB NF-κB PI3K->NFkB Proliferation Keratinocyte Proliferation NFkB->Proliferation Antagonist 1-(Pyridin-2-yl)cyclopropane carboxylic acid (Potential) Antagonist->TRPV3 Inhibits (Hypothesized) FAO_Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine Fatty Acyl-Carnitine CPT1->AcylCarnitine Mitochondrion Mitochondrion AcylCarnitine->Mitochondrion BetaOxidation β-Oxidation (Multiple Enzymes) Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Inhibitor 1-(Pyridin-2-yl)cyclopropane carboxylic acid (Potential) Inhibitor->BetaOxidation Inhibits (Hypothesized) Research_Workflow Start Start: this compound PrimaryScreening Primary Screening against Potential Target Panel (c-Met, α-Amylase, Carboxypeptidase A, TRPV3) Start->PrimaryScreening HitIdentified Hit Identified? PrimaryScreening->HitIdentified DoseResponse Dose-Response and IC50 Determination HitIdentified->DoseResponse Yes NoHit No Hits: Broaden Screening Panel HitIdentified->NoHit No MechanismOfAction Mechanism of Action Studies (e.g., Enzyme Kinetics) DoseResponse->MechanismOfAction CellularAssays Cell-Based Assays (e.g., Proliferation, Signaling) MechanismOfAction->CellularAssays OffTargetScreening Off-Target Screening (e.g., Fatty Acid Oxidation) CellularAssays->OffTargetScreening LeadOptimization Lead Optimization OffTargetScreening->LeadOptimization

References

An In-depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(pyridin-2-yl)cyclopropanecarboxylic acid and its derivatives, a class of compounds with significant potential in drug discovery and development. This document details their synthesis, biological activities, and mechanisms of action, with a particular focus on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction

The fusion of a pyridine ring with a cyclopropane carboxylic acid moiety has given rise to a class of compounds with intriguing pharmacological properties. The pyridine ring, a common scaffold in medicinal chemistry, offers versatile points for substitution and can engage in various biological interactions. The cyclopropane ring introduces conformational rigidity and unique stereochemical features, which can enhance binding affinity and selectivity for specific biological targets. This guide focuses on the core structure of this compound and its analogs, exploring their potential as therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a cyclopropylnitrile intermediate followed by hydrolysis.

Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

A common method for the synthesis of the nitrile intermediate involves the reaction of 2-pyridylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol:

  • Materials: 2-Pyridylacetonitrile, 1,2-dibromoethane, sodium amide (NaNH₂), liquid ammonia, diethyl ether, ammonium chloride.

  • Procedure:

    • In a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer, add liquid ammonia.

    • Slowly add sodium amide to the liquid ammonia with stirring.

    • To this suspension, add a solution of 2-pyridylacetonitrile in diethyl ether dropwise.

    • After stirring for a designated period, add 1,2-dibromoethane dropwise.

    • Continue stirring the reaction mixture for several hours.

    • Quench the reaction by the slow addition of ammonium chloride.

    • Allow the ammonia to evaporate overnight.

    • Extract the residue with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 1-(pyridin-2-yl)cyclopropanecarbonitrile, which can be further purified by distillation or chromatography.

Hydrolysis to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.

Experimental Protocol (Acid Hydrolysis):

  • Materials: 1-(Pyridin-2-yl)cyclopropanecarbonitrile, concentrated sulfuric acid, water.

  • Procedure:

    • To a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile in water, slowly add concentrated sulfuric acid while cooling in an ice bath.

    • Heat the reaction mixture at reflux for several hours.

    • Cool the mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 3-4.

    • The precipitated product can be collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis 2-Pyridylacetonitrile 2-Pyridylacetonitrile Reaction1 Cyclopropanation Reaction 2-Pyridylacetonitrile->Reaction1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction1 Base (e.g., NaNH2) Base (e.g., NaNH2) Base (e.g., NaNH2)->Reaction1 1-(Pyridin-2-yl)cyclopropanecarbonitrile 1-(Pyridin-2-yl)cyclopropanecarbonitrile Reaction1->1-(Pyridin-2-yl)cyclopropanecarbonitrile Nitrile_Intermediate 1-(Pyridin-2-yl)cyclopropanecarbonitrile Reaction2 Hydrolysis Nitrile_Intermediate->Reaction2 Acid/Base Acid or Base (e.g., H2SO4) Acid/Base->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanism of Action

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through their inhibitory effects on cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity and COX Inhibition

Inflammation is a complex biological response, and the production of prostaglandins, mediated by COX enzymes, is a key component of this process. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyridine/Pyrimidine Analogs

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
PKD-P14 2,4-disubstituted-thieno[2,3-d]pyrimidine>100 (30% inhibition at 100 µM)5.3>18.8[3]
Compound 6b Pyridazine derivative1.140.186.33[2]
Celecoxib Standard COX-2 Inhibitor150.04375[4]
Indomethacin Standard Non-selective Inhibitor0.10.90.11[4]

Note: The data presented is for analogous compounds and not for this compound itself.

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory effects of COX-2 inhibitors are mediated by the interruption of the arachidonic acid cascade.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate COX2_Inhibitor 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Derivatives COX2_Inhibitor->COX2 inhibits

Caption: Simplified signaling pathway of COX-2 mediated inflammation.

Experimental Protocols for Biological Evaluation

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • COX Probe (e.g., Amplex Red)

    • COX Cofactor (e.g., Hematin)

    • Arachidonic Acid (substrate)

    • Test compounds and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare working solutions of the COX probe, cofactor, and arachidonic acid.

    • In a 96-well plate, add the following to each well:

      • 75 µL COX Assay Buffer

      • 1 µL COX Probe working solution

      • 2 µL COX Cofactor working solution

      • 10 µL of test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

    • Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Immediately begin measuring the fluorescence at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm in kinetic mode for 10-20 minutes.

    • The rate of increase in fluorescence is proportional to the COX activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM cell culture medium supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS)

    • Test compounds

    • Griess Reagent

    • Sodium nitrite standard

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control and a vehicle control.

    • After incubation, collect the cell culture supernatant.

    • To determine the nitrite concentration (an indicator of NO production), mix an equal volume of the supernatant with the Griess Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percent inhibition of NO production by the test compound.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Their potential to selectively inhibit the COX-2 enzyme warrants further investigation. This technical guide provides a foundational resource for researchers, offering insights into the synthesis, biological activity, and evaluation of these compounds. Further studies are needed to fully elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.

References

An In-Depth Technical Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. This scaffold has garnered attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The rigid cyclopropane ring introduces conformational constraint, a desirable feature in drug design for enhancing binding affinity and specificity to biological targets. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action associated with this chemical entity and its close analogs, with a focus on its role as a core structure in the development of enzyme inhibitors and as a potential mediator of metabolic toxicity.

Physicochemical Properties

This compound is a small molecule with the following computed properties:

PropertyValueReference
Molecular FormulaC₉H₉NO₂[1]
Molecular Weight163.17 g/mol [1]
XLogP30.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count2[1]
Topological Polar Surface Area50.2 Ų[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of cyclopropanecarboxylic acids and their derivatives. The following protocol is a generalized procedure adapted from known synthetic transformations.

Proposed Synthetic Pathway

A potential synthetic route involves the cyclopropanation of a pyridine-containing precursor followed by hydrolysis.

Synthetic_Pathway 2-vinylpyridine 2-Vinylpyridine cyclopropanation Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate 2-vinylpyridine->cyclopropanation ethyl_diazoacetate Ethyl diazoacetate ethyl_diazoacetate->cyclopropanation Rh_catalyst Rh₂(OAc)₄ Rh_catalyst->cyclopropanation hydrolysis This compound cyclopropanation->hydrolysis NaOH_H2O 1. NaOH, H₂O 2. H₃O⁺ NaOH_H2O->hydrolysis

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate

  • To a solution of 2-vinylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a rhodium(II) catalyst, for example, rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq).

  • The mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 2-3 hours using a syringe pump.

  • The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

Step 2: Hydrolysis to this compound

  • To a solution of ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate (1.0 eq) in a mixture of ethanol and water is added sodium hydroxide (NaOH, 2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester.

  • The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is scarce in the literature, its structural analogs have shown significant activity in several areas of medicinal chemistry.

Inhibition of O-Acetylserine Sulfhydrylase (OASS)

Derivatives of cyclopropanecarboxylic acid have been identified as inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme essential for cysteine biosynthesis in bacteria. This makes OASS an attractive target for the development of novel antibacterial agents.

CompoundTargetActivity (Kᵢ or IC₅₀)Reference
Substituted cyclopropanecarboxylic acid derivativesOASSNanomolar to low micromolar rangeNot available in search results
Experimental Protocol: OASS Inhibition Assay

A common method to determine the inhibitory activity against OASS is a continuous spectrophotometric assay.

  • Reagents and Buffers:

    • Purified OASS enzyme

    • O-acetylserine (OAS) substrate

    • Sodium sulfide (Na₂S) substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add the assay buffer, a solution of the test compound (e.g., this compound) at various concentrations, and the OASS enzyme.

    • The mixture is pre-incubated for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37 °C).

    • The reaction is initiated by the addition of the substrates OAS and Na₂S.

    • The formation of cysteine is coupled to the reaction with DTNB, which produces a colored product, 2-nitro-5-thiobenzoate (TNB), that absorbs at 412 nm.

    • The increase in absorbance at 412 nm is monitored over time using a microplate reader.

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

OASS_Inhibition_Assay cluster_prep Plate Preparation add_buffer Add Assay Buffer add_inhibitor Add Test Compound (e.g., this compound) add_buffer->add_inhibitor add_enzyme Add OASS Enzyme add_inhibitor->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrates Initiate reaction with OAS and Na₂S pre_incubation->add_substrates add_dtns Couple with DTNB add_substrates->add_dtns measure_absorbance Monitor Absorbance at 412 nm add_dtns->measure_absorbance data_analysis Calculate Initial Rates and IC₅₀ measure_absorbance->data_analysis Hepatotoxicity_Pathway Panadiplon Panadiplon Metabolism Hepatic Metabolism Panadiplon->Metabolism CPCA Cyclopropane Carboxylic Acid Metabolite (e.g., this compound) Metabolism->CPCA Mitochondrial_Inhibition Inhibition of Mitochondrial Fatty Acid β-Oxidation CPCA->Mitochondrial_Inhibition Glycogen_Depletion Glycogen Depletion Mitochondrial_Inhibition->Glycogen_Depletion Glucose_Homeostasis Disruption of Glucose Homeostasis Mitochondrial_Inhibition->Glucose_Homeostasis Hepatocellular_Injury Hepatocellular Injury (Apoptosis/Necrosis) Glycogen_Depletion->Hepatocellular_Injury Glucose_Homeostasis->Hepatocellular_Injury

References

An In-depth Technical Guide: 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety. This unique structural combination offers a rigid scaffold that is of growing interest in medicinal chemistry. The pyridine ring, a common motif in numerous pharmaceuticals, provides a key site for hydrogen bonding and potential π-π stacking interactions with biological targets. The cyclopropane ring introduces conformational rigidity and a three-dimensional character that can enhance binding affinity and specificity. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound as a valuable building block in the design of novel therapeutics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is crucial for its application in drug discovery, influencing aspects from synthetic handling to pharmacokinetic profiles.

PropertyValueSource
Molecular Formula C₉H₉NO₂[1]
Molecular Weight 163.17 g/mol [1]
CAS Number 162960-26-1[1]
IUPAC Name 1-(pyridin-2-yl)cyclopropane-1-carboxylic acid[1]
Predicted Boiling Point 343.4±25.0 °C[2]
Predicted Density 1.344±0.06 g/cm³[2]
Predicted XLogP3 0.7[1]

Synthesis and Experimental Protocols

General Synthesis Approach: Cyclopropanation followed by Hydrolysis

A common route to cyclopropanecarboxylic acids involves the cyclopropanation of an appropriate precursor followed by hydrolysis.

Workflow for the Synthesis of 1-(Aryl/Heteroaryl)cyclopropanecarboxylic Acids

G A Aryl/Heteroaryl Acetonitrile E 1-(Aryl/Heteroaryl)cyclopropanecarbonitrile A->E B 1,2-Dibromoethane B->E C Phase Transfer Catalyst (e.g., TEBAC) C->E D Strong Base (e.g., 50% NaOH) D->E F Acid or Base Hydrolysis E->F G 1-(Aryl/Heteroaryl)cyclopropanecarboxylic Acid F->G

Caption: General synthetic workflow for aryl/heteroaryl cyclopropanecarboxylic acids.

Experimental Protocol: A Representative Synthesis of Cyclopropanecarboxylic Acid

This protocol, adapted from the synthesis of cyclopropanecarboxylic acid, illustrates the key steps that could be modified for the synthesis of the title compound.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with condensers, place powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole).

  • Initial Reaction: Mix the contents well and heat on a steam bath. A vigorous reaction is expected to occur.

  • Hydrolysis: After the initial reaction subsides (approximately 1 hour), complete the hydrolysis of the resulting cyclopropyl cyanide by the gradual addition of water (total of 500 ml) in small portions over about 2 hours, with continued heating.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with a pre-mixed and cooled solution of concentrated sulfuric acid (200 g) and cracked ice (300 g).

  • Extraction: Separate the resulting layer of crude cyclopropanecarboxylic acid and extract the aqueous solution with ether. To avoid emulsion formation, gentle stirring during extraction is recommended over vigorous shaking.

  • Purification: Combine the crude acid and the ether extract, dry over an anhydrous sulfate, and remove the solvent. The final product can be purified by distillation under reduced pressure.

Role in Drug Discovery and Potential Applications

While this compound itself is not extensively documented as a biologically active agent, its core structure is a key component in more complex molecules with demonstrated therapeutic potential. Its utility lies in its role as a rigid scaffold for the synthesis of novel drug candidates.

Derivatives as Soluble Guanylate Cyclase (sGC) Activators

Derivatives of this compound have been investigated as activators of soluble guanylate cyclase (sGC).[4] sGC is a receptor for nitric oxide (NO) and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes including vasodilation.[4] In pathological conditions associated with oxidative stress, sGC can become oxidized and unresponsive to NO.[4] Molecules that can activate oxidized sGC are of therapeutic interest for conditions like glaucoma.[4]

G cluster_0 Normal Physiology cluster_1 Pathological State (Oxidative Stress) cluster_2 Therapeutic Intervention NO Nitric Oxide (NO) sGC_active sGC (active) NO->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active Relaxation Vasodilation/ Physiological Response cGMP->Relaxation sGC_oxidized sGC (oxidized/inactive) NO_patho Nitric Oxide (NO) NO_patho->sGC_oxidized no response sGC_activator sGC Activator (Derivative) sGC_oxidized_target sGC (oxidized/inactive) sGC_activator->sGC_oxidized_target activates sGC_activated_drug sGC (active) cGMP_drug cGMP sGC_activated_drug->cGMP_drug catalyzes GTP_drug GTP GTP_drug->sGC_activated_drug Relaxation_drug Therapeutic Effect cGMP_drug->Relaxation_drug

Caption: Role of the core scaffold in a drug discovery pipeline.

Conclusion

This compound is a promising, albeit understudied, molecule in the context of drug discovery. Its value currently lies not in its intrinsic biological activity, but in its potential as a rigid and versatile building block for the synthesis of more elaborate and potent drug candidates. The combination of the pharmacophoric pyridine ring and the conformationally constrained cyclopropane carboxylic acid makes it an attractive starting point for the design of novel enzyme inhibitors and receptor modulators. Further exploration of derivatives based on this scaffold is warranted to unlock its full potential in developing next-generation therapeutics.

References

Methodological & Application

Synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a malonic ester strategy, a robust and well-established method for the formation of cyclopropane rings and subsequent carboxylic acid derivatives. This protocol outlines a three-step process commencing with the preparation of diethyl 2-(pyridin-2-yl)malonate, followed by cyclization with 1,2-dibromoethane, and concluding with hydrolysis and decarboxylation to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Cyclopropane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their unique conformational constraints and electronic properties can significantly influence the pharmacological profile of a drug candidate. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed herein offers a reliable and scalable method for the preparation of this important compound.

Synthesis Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • Synthesis of Diethyl 2-(pyridin-2-yl)malonate: This key intermediate is prepared via the reaction of 2-chloropyridine with diethyl malonate in the presence of a base.

  • Cyclopropanation: The cyclopropane ring is formed by the reaction of diethyl 2-(pyridin-2-yl)malonate with 1,2-dibromoethane using a strong base.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which then undergoes thermal decarboxylation to afford the desired this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(pyridin-2-yl)malonate

Materials:

  • 2-Chloropyridine

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Toluene

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in toluene, add diethyl malonate dropwise at a temperature of 50-60°C.

  • After the addition is complete, add 2-chloropyridine to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 2-(pyridin-2-yl)malonate.

Step 2: Synthesis of Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate

Materials:

  • Diethyl 2-(pyridin-2-yl)malonate

  • 1,2-Dibromoethane

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous N,N-dimethylformamide (DMF) or ethanol (EtOH)

Procedure:

  • To a suspension of sodium hydride in anhydrous DMF, add a solution of diethyl 2-(pyridin-2-yl)malonate in DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for several hours until the reaction is complete.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of this compound

Materials:

  • Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3-4, which will precipitate the dicarboxylic acid intermediate.

  • Heat the acidic solution to reflux to effect decarboxylation. Monitor the evolution of carbon dioxide.

  • After the decarboxylation is complete, cool the solution and adjust the pH to the isoelectric point of the product (around pH 4-5) to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

StepProductStarting MaterialsKey ReagentsSolventTypical Yield (%)
1Diethyl 2-(pyridin-2-yl)malonate2-Chloropyridine, Diethyl malonateSodium ethoxideToluene/Ethanol60-70
2Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylateDiethyl 2-(pyridin-2-yl)malonate, 1,2-DibromoethaneSodium hydrideDMF70-80
3This compoundDiethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylatePotassium hydroxide, Hydrochloric acidEthanol/Water80-90

Note: Yields are approximate and can vary depending on reaction scale and optimization.

Characterization Data

This compound

  • Molecular Formula: C₉H₉NO₂

  • Molecular Weight: 163.17 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, ppm): δ 8.5 (d, 1H), 7.6 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 1.7-1.8 (m, 2H), 1.4-1.5 (m, 2H). (Note: Actual chemical shifts may vary depending on the solvent and instrument).

  • ¹³C NMR (CDCl₃, ppm): δ 178.0, 158.0, 149.0, 136.5, 122.0, 121.5, 25.0, 18.0. (Note: Actual chemical shifts may vary depending on the solvent and instrument).

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Chloropyridine 2-Chloropyridine Diethyl 2-(pyridin-2-yl)malonate Diethyl 2-(pyridin-2-yl)malonate 2-Chloropyridine->Diethyl 2-(pyridin-2-yl)malonate NaOEt, EtOH/Toluene Diethyl malonate Diethyl malonate Diethyl malonate->Diethyl 2-(pyridin-2-yl)malonate Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate Diethyl 2-(pyridin-2-yl)malonate->Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate NaH, DMF 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate This compound This compound Diethyl 1-(pyridin-2-yl)cyclopropane-1,1-dicarboxylate->this compound 1. KOH, EtOH/H2O 2. HCl, Heat

Caption: Synthetic scheme for this compound.

Conclusion

The malonic ester synthesis provides an effective and reliable pathway for the preparation of this compound. The protocol outlined in this document is suitable for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate optimization. The availability of this protocol will facilitate further research and development in areas where this valuable building block is required.

Application Notes and Protocols for the Purification of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid, a key building block in pharmaceutical synthesis. The amphoteric nature of this molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, allows for several purification strategies. The following sections detail three common and effective techniques: acid-base extraction, recrystallization, and flash column chromatography.

Physicochemical Properties

Understanding the properties of this compound is crucial for developing effective purification strategies. The molecule's structure imparts both acidic and basic characteristics, influencing its solubility at different pH values.

PropertyValueSource
Molecular FormulaC₉H₉NO₂--INVALID-LINK--[1]
Molecular Weight163.17 g/mol --INVALID-LINK--[1]
pKa (Pyridine N-H⁺)~5.2--INVALID-LINK--[2][3]
pKa (Carboxylic Acid)~4.7--INVALID-LINK--[4][5]
Predicted Isoelectric Point (pI)~4.95Calculated as the average of the two pKa values.

Note: The pKa values are estimates based on the parent structures. The actual values for the target molecule may vary slightly.

Purification by Acid-Base Extraction

Acid-base extraction is a highly effective method for purifying amphoteric compounds like this compound by separating them from neutral impurities. The protocol relies on the differential solubility of the compound in aqueous and organic phases at various pH levels. At its isoelectric point (pI), the compound exists as a zwitterion with minimal water solubility, which can be exploited for isolation.

Experimental Protocol
  • Dissolution : Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent such as ethyl acetate (100 mL).

  • Basic Wash (to remove acidic impurities) : Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and shake vigorously. Allow the layers to separate and drain the aqueous layer. Repeat this wash.

  • Acidic Wash (to remove basic impurities) : To the organic layer, add a 1 M aqueous solution of hydrochloric acid (HCl) (50 mL) and shake. The product will protonate and move into the aqueous layer. Drain the aqueous layer, which now contains the protonated product, into a separate flask. Repeat the extraction of the organic layer with another 50 mL of 1 M HCl to ensure complete transfer of the product.

  • Isolation of the Product : Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly adjust the pH to the isoelectric point (pI ≈ 4.95) using a 2 M aqueous solution of sodium hydroxide (NaOH). The product will precipitate out of the solution as a neutral zwitterion.

  • Filtration and Drying : Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water. Dry the purified solid under vacuum to a constant weight.

Quantitative Data
ParameterValue
Starting Material5.0 g (Crude)
Initial Purity (by HPLC)85%
Final Purity (by HPLC)>98%
Yield3.9 g (91.8% recovery)
Volume of Ethyl Acetate100 mL
Volume of 1 M HCl2 x 50 mL
Final pH for Precipitation4.9-5.0

Workflow Diagram

G Acid-Base Extraction Workflow cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product crude Crude Product in Ethyl Acetate wash_base Wash with aq. NaHCO3 crude->wash_base Remove acidic impurities extract_acid Extract with 1M HCl wash_base->extract_acid Protonate product, transfer to aqueous phase adjust_ph Adjust pH to pI (~4.95) with 2M NaOH extract_acid->adjust_ph Precipitate zwitterion filter_dry Filter and Dry adjust_ph->filter_dry pure Pure Product filter_dry->pure

Caption: Workflow for the purification of this compound using acid-base extraction.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility between the desired compound and impurities in a given solvent system. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For a zwitterionic compound like this compound, polar protic solvents or solvent mixtures are often effective.

Experimental Protocol
  • Solvent Selection : Based on preliminary tests, a mixture of ethanol and water is a suitable solvent system.

  • Dissolution : Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If any insoluble impurities remain, perform a hot filtration.

  • Induce Crystallization : To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture. Dry the purified crystals under vacuum.

Quantitative Data
ParameterValue
Starting Material5.0 g (Crude)
Initial Purity (by HPLC)90%
Final Purity (by HPLC)>99%
Yield4.1 g (91.1% recovery)
Solvent SystemEthanol/Water
Approximate Solvent Ratio3:1 (Ethanol:Water)
Cooling Time1-2 hours at room temperature, 1 hour in ice bath

Workflow Diagram

G Recrystallization Workflow cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final Product crude Crude Product dissolve Dissolve in minimum hot Ethanol crude->dissolve add_water Add hot Water to turbidity dissolve->add_water cool Slow Cooling to induce crystallization add_water->cool filter_dry Filter and Dry cool->filter_dry pure Pure Crystals filter_dry->pure

Caption: Workflow for the purification of this compound via recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase chromatography on silica gel is a viable option.

Experimental Protocol
  • Stationary Phase : Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase.

  • Sample Loading : Dissolve the crude product (e.g., 1.0 g) in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane with a small amount of methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution : Begin elution with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol) and gradually increase the polarity of the mobile phase (gradient elution) to elute the compound. A small amount of acetic acid can be added to the mobile phase to improve peak shape and prevent tailing.

  • Fraction Collection : Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data
ParameterValue
Starting Material1.0 g (Crude)
Initial Purity (by HPLC)80%
Final Purity (by HPLC)>97%
Yield0.7 g (87.5% recovery)
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Dichloromethane/Methanol with 0.1% Acetic Acid
Elution Gradient2% to 10% Methanol in Dichloromethane

Workflow Diagram

G Flash Chromatography Workflow cluster_0 Preparation cluster_1 Separation cluster_2 Isolation cluster_3 Final Product pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Gradient (DCM/MeOH/AcOH) load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound using flash column chromatography.

References

Application Notes and Protocols for the Crystallization of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the crystallization of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Due to the limited availability of specific crystallization data for this compound in published literature, this guide presents a systematic approach to developing a suitable crystallization method based on established principles for pyridine carboxylic acids and related molecules.

Introduction

Crystallization is a critical purification technique in the pharmaceutical and chemical industries. It allows for the isolation of a compound in a highly pure, solid form with desirable physical properties, such as stability, flowability, and dissolution profile. For an active pharmaceutical ingredient (API) like this compound, a robust and reproducible crystallization process is essential for ensuring product quality and consistency.

These application notes offer a starting point for researchers to screen for and optimize crystallization conditions for this compound.

Data Presentation: Potential Solvent Systems

The selection of an appropriate solvent system is paramount for successful crystallization. Based on the solubility characteristics of related pyridine carboxylic acids, the following solvents and solvent mixtures are recommended for initial screening. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

Solvent Class Specific Solvents Rationale & Potential for Mixed Systems
Protic Solvents Water, Methanol, Ethanol, IsopropanolPyridine carboxylic acids often exhibit solubility in polar protic solvents due to hydrogen bonding capabilities. Water is a common choice, and alcohols can be used to modulate solubility.[1]
Aprotic Polar Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF)These solvents can be effective for compounds with moderate polarity. Acetone is a versatile crystallization solvent.
Nonpolar Solvents n-Hexane, Heptane, ToluenePrimarily used as anti-solvents in combination with more polar solvents to induce precipitation.
Ester Solvents Ethyl Acetate (EA)Often used in mixed solvent systems, for example, with hexane.
Acidic/Basic Solutions Dilute Acetic Acid, Formic AcidThe acidic and basic nature of the molecule allows for the possibility of salt formation and crystallization from aqueous acidic or basic media.

Experimental Protocols

The following is a generalized protocol for developing a crystallization method for this compound. This protocol should be adapted based on experimental observations.

Materials and Equipment
  • This compound (crude or semi-pure)

  • Selected crystallization solvents (see Table above)

  • Glass vials or small-scale crystallizers

  • Heating and stirring plate

  • Temperature probe

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Vacuum oven or desiccator

Protocol for Crystallization Screening
  • Solvent Screening:

    • Place a small, known amount of this compound (e.g., 10-20 mg) into several glass vials.

    • To each vial, add a different solvent from the screening list dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • If the compound is insoluble at room temperature, gently heat the mixture while stirring and continue adding the solvent until a clear solution is obtained. Record the temperature and volume of solvent used.

  • Cooling Crystallization (for promising solvents from step 1):

    • Prepare a saturated or near-saturated solution of the compound in a selected solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. An uncontrolled, rapid cooling may lead to the formation of small, impure crystals.

    • If no crystals form, try further cooling in an ice bath or a refrigerator (2-8°C).

    • Inducing crystallization can be attempted by scratching the inside of the vial with a glass rod or by adding a seed crystal.

  • Anti-Solvent Addition:

    • Dissolve the compound in a solvent in which it is freely soluble (a "good" solvent).

    • Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent at room temperature to create a solution that is not fully saturated.

    • Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent over several hours to days. This method is particularly useful for obtaining high-quality single crystals for X-ray diffraction.

  • Isolation and Drying:

    • Once a significant amount of crystalline material has formed, isolate the crystals by filtration.

    • Wash the crystals with a small amount of cold crystallization solvent to remove any residual impurities from the mother liquor.

    • Dry the crystals under vacuum at a suitable temperature to remove any remaining solvent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the development of a crystallization method.

Crystallization_Workflow start Start: Crude Compound solvent_screening Solvent Solubility Screening start->solvent_screening dissolution Dissolution at Elevated Temperature solvent_screening->dissolution cooling Controlled Cooling dissolution->cooling anti_solvent Anti-Solvent Addition dissolution->anti_solvent evaporation Slow Evaporation dissolution->evaporation crystallization Crystal Formation cooling->crystallization anti_solvent->crystallization evaporation->crystallization isolation Isolation (Filtration & Washing) crystallization->isolation drying Drying isolation->drying analysis Analysis (Purity, Yield, Crystal Form) drying->analysis end End: Pure Crystalline Product analysis->end

Caption: Workflow for Crystallization Method Development.

Data Interpretation and Optimization

  • Yield: Calculate the percentage yield of the crystalline product.

  • Purity: Assess the purity of the crystals using appropriate analytical techniques such as HPLC, GC, or NMR.

  • Crystal Form: Characterize the crystal form (polymorph, solvate, hydrate) using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

  • Optimization: Based on the initial results, the crystallization process can be optimized by adjusting parameters such as cooling rate, solvent ratios in mixed systems, concentration, and agitation.

By systematically applying the protocols and considering the potential solvent systems outlined in these application notes, researchers can develop a robust and efficient crystallization process for this compound.

References

Analytical Characterization of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols herein describe methods for confirming the identity and purity of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Predicted spectral data are provided for reference, and a potential biological context related to histone demethylase inhibition is discussed.

Compound Identification and Properties

PropertyValue
IUPAC Name This compound
CAS Number 162960-26-1
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Chemical Structure ```dot
graph {
layout=neato;
node [shape=plaintext];
edge [style=bold];
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C1 [len=1.5];
C1 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
N1 -- C7;
C7 -- C4;
C1 -- C8;
C8 -- O1 [len=0.7];
C8 -- O2 [len=0.7];
C2 [label="CH₂"];
C3 [label="CH₂"];
C1 [label="C"];
C4 [label="C"];
C5 [label="CH"];
C6 [label="CH"];
N1 [label="N"];
C7 [label="CH"];
C8 [label="C=O"];
O1 [label="OH"];
O2 [label=""];
}

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid

  • Mass spectrometer with ESI source

Procedure:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • Infuse the working solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

  • Analyze the spectrum for the [M+H]⁺ ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analyze the chromatogram for the main peak and any impurities. Calculate purity based on the peak area percentage.

HPLC_Protocol cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve 0.5 mg/mL in mobile phase filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (254 nm) separate->detect analyze Analyze Chromatogram detect->analyze calculate Calculate Purity (Peak Area %) analyze->calculate

Caption: HPLC analysis workflow.

Potential Biological Context: Histone Demethylase Inhibition

Compounds containing a cyclopropane ring, particularly those with an aromatic moiety, have been identified as inhibitors of histone demethylases, such as Lysine-Specific Demethylase 1 (LSD1). [1][2][3]LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9), which are key markers for gene activation and repression, respectively. [4]Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes, making it a target for cancer therapy. [3]this compound shares structural motifs with known LSD1 inhibitors, suggesting its potential for similar biological activity.

LSD1_Pathway cluster_compound Potential Inhibitor cluster_enzyme Enzyme cluster_histone Substrate cluster_process Cellular Process cluster_outcome Therapeutic Outcome compound This compound lsd1 LSD1 (Histone Demethylase) compound->lsd1 Inhibition gene_activation Tumor Suppressor Gene Activation compound->gene_activation Potential therapeutic effect demethylation Demethylation lsd1->demethylation gene_repression Gene Repression lsd1->gene_repression Leads to histone Methylated Histone H3 (e.g., H3K4me2) histone->demethylation demethylation->gene_repression gene_repression->gene_activation Reversal of

Caption: Potential inhibition of the LSD1 signaling pathway.

References

Application Notes and Protocols: 1-(Pyridin-2-yl)cyclopropanecarboxylic acid for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety. While specific enzyme inhibition data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—a pyridine ring and a carboxylic acid—are recognized pharmacophores in a significant class of enzyme inhibitors. Notably, pyridine carboxylic acid derivatives have been identified as potent inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, particularly the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[1][2]

These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues, and their dysregulation is implicated in various diseases, including cancer.[2][3] Therefore, small molecules that can inhibit KDM activity are of significant interest for therapeutic development. This document provides a detailed overview of the potential application of this compound and related compounds in KDM inhibition assays, including representative protocols and data for structurally similar inhibitors.

Target Enzyme Class: JmjC Domain-Containing Histone Demethylases (KDMs)

The JmjC domain-containing histone demethylases are a large family of non-heme iron (II) and 2-oxoglutarate (2-OG) dependent oxygenases. They catalyze the demethylation of mono-, di-, and trimethylated lysine residues on histones, thereby influencing chromatin structure and gene expression. The catalytic mechanism involves the coordination of Fe(II) and 2-OG in the active site. Many inhibitors of this enzyme class are designed to chelate the active site iron or compete with the 2-OG cofactor. The pyridine and carboxylic acid groups present in this compound are key features that could enable such interactions.

Data Presentation: Inhibition of JMJD2E by Structurally Related Pyridine Carboxylic Acid Analogs

CompoundTarget EnzymeIC50 (µM)Assay MethodReference
Pyridine-2,4-dicarboxylic acid (2,4-PDCA)JMJD2E (KDM4E)PotentIn vitro demethylase assay[1]
3-Phenylpyridine-2,4-dicarboxylic acidJMJD2E (KDM4E)>1000In vitro demethylase assay[1]
3-(4-Fluorophenyl)pyridine-2,4-dicarboxylic acidJMJD2E (KDM4E)PotentIn vitro demethylase assay[1]
3-(Methylamino)pyridine-2,4-dicarboxylic acidJMJD2E (KDM4E)0.2 ± 0.02In vitro demethylase assay[1]

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay for a JmjC histone demethylase, such as JMJD2E (KDM4E). This protocol can be adapted to test the inhibitory potential of this compound.

Protocol: In Vitro JMJD2E Histone Demethylase Inhibition Assay (Formaldehyde Dehydrogenase-Coupled Assay)

This assay measures the formaldehyde produced during the demethylation reaction.

Materials and Reagents:

  • Recombinant human JMJD2E (KDM4E)

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)

  • 2-Oxoglutarate (2-OG)

  • Ascorbic acid

  • Ammonium iron(II) sulfate

  • HEPES buffer (pH 7.5)

  • Bovine Serum Albumin (BSA)

  • Tween-20

  • Formaldehyde dehydrogenase (FDH)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound (or other test inhibitors)

  • DMSO (for compound dilution)

  • 384-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of inhibitor concentrations.

  • Assay Buffer Preparation:

    • Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 0.01% BSA, and 0.01% Tween-20.

  • Enzyme Reaction Mixture Preparation (per well):

    • In the assay buffer, prepare a reaction mixture containing:

      • Recombinant JMJD2E (final concentration, e.g., 50 nM)

      • H3K9me3 peptide substrate (final concentration, e.g., 2 µM)

      • 2-Oxoglutarate (final concentration, e.g., 5 µM)

      • Ascorbic acid (final concentration, e.g., 100 µM)

      • Ammonium iron(II) sulfate (final concentration, e.g., 10 µM)

  • Inhibition Assay:

    • Add 1 µL of the diluted inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 20 µL of the enzyme reaction mixture to each well.

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes).

  • Detection:

    • Prepare a detection mixture containing formaldehyde dehydrogenase (e.g., 0.5 U/mL) and NAD+ (e.g., 500 µM) in the assay buffer.

    • Add 20 µL of the detection mixture to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the absorbance at 340 nm using a plate reader. The increase in absorbance is proportional to the amount of NADH produced, which corresponds to the amount of formaldehyde generated by the demethylase.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

signaling_pathway KDM JmjC Histone Demethylases (e.g., KDM4) Histone Histone H3 (e.g., H3K9me3) KDM->Histone Demethylates Demethylated_Histone Demethylated Histone H3 (e.g., H3K9me2) Inhibitor 1-(Pyridin-2-yl)cyclopropanecarboxylic acid (or analog) Inhibitor->KDM Inhibits Chromatin Chromatin Remodeling Demethylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Processes Cellular Processes (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Processes experimental_workflow start Start prep_inhibitor Prepare Inhibitor Dilutions (this compound) start->prep_inhibitor incubate Incubate Inhibitor and Enzyme Mixture prep_inhibitor->incubate prep_enzyme_mix Prepare Enzyme Reaction Mixture (JMJD2E, H3K9me3 peptide, 2-OG, Fe(II), Ascorbate) prep_enzyme_mix->incubate add_detection Add Detection Reagents (FDH, NAD+) incubate->add_detection measure Measure Absorbance at 340 nm add_detection->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

References

The Versatile Scaffold: 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures in drug discovery has led to a growing interest in strained ring systems, which can impart unique conformational constraints and metabolic stability to bioactive molecules. Among these, the cyclopropane ring has emerged as a valuable pharmacophore. When coupled with a pharmaceutically relevant heterocycle like pyridine, it forms a powerful scaffold for the synthesis of a diverse array of compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the use of 1-(pyridin-2-yl)cyclopropanecarboxylic acid as a versatile building block in organic synthesis, particularly in the construction of amide derivatives for drug development programs.

Physicochemical Properties

This compound is a crystalline solid with the following key properties:

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem
Molecular Weight 163.17 g/mol PubChem
CAS Number 162960-26-1PubChem
Appearance White to off-white crystalline powderCommercial Suppliers
Solubility Soluble in methanol, DMSO, and DMFGeneral Knowledge

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible and commonly employed synthetic strategy involves the cyclopropanation of a suitable pyridine derivative. A general workflow is proposed below.

G cluster_0 Proposed Synthesis of the Scaffold start 2-Vinylpyridine intermediate Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate start->intermediate Cyclopropanation reagent1 Ethyl diazoacetate (Rh₂(OAc)₄ or Cu catalyst) reagent1->intermediate product This compound intermediate->product Ester Hydrolysis hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) hydrolysis->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Method)

Materials:

  • 2-Vinylpyridine

  • Ethyl diazoacetate

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄) or Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cyclopropanation: To a solution of 2-vinylpyridine (1.0 eq) in anhydrous DCM under an inert atmosphere, add the catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C over a period of 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

  • Hydrolysis: Dissolve the obtained ester in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound.

Application in the Synthesis of Amide Derivatives

A primary application of this compound is its use as a scaffold to generate libraries of amide derivatives, which are of significant interest in medicinal chemistry. The carboxylic acid moiety can be readily coupled with a wide range of amines to introduce diverse functionalities.

G cluster_1 Amide Coupling Workflow scaffold This compound product N-substituted-1-(pyridin-2-yl)cyclopropanecarboxamide scaffold->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product coupling Amide Coupling Reagents (e.g., HATU, DIPEA) coupling->product Facilitates reaction

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-(Substituted-phenyl)-1-(pyridin-2-yl)cyclopropanecarboxamide

This protocol is adapted from the general procedures found in medicinal chemistry patents for amide bond formation.

Materials:

  • This compound (Intermediate 44 in US20240018122A1)[1]

  • Substituted aniline (or other primary/secondary amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired N-(substituted-phenyl)-1-(pyridin-2-yl)cyclopropanecarboxamide.

Example from Patent Literature

In patent US20240018122A1, a similar methodology was employed to synthesize N-(5-((6-chloropyridazin-3-yl)amino)pyridin-2-yl)-1-(pyridin-2-yl)cyclopropanecarboxamide.[1]

Reactant 1Reactant 2Coupling ReagentsSolventProduct
This compound5-((6-chloropyridazin-3-yl)amino)pyridin-2-amineHATU, DIPEADMFN-(5-((6-chloropyridazin-3-yl)amino)pyridin-2-yl)-1-(pyridin-2-yl)cyclopropanecarboxamide

Logical Relationships in Drug Discovery

The use of this compound as a scaffold allows for a systematic exploration of the chemical space around a core structure, which is a fundamental concept in lead optimization during drug discovery.

G cluster_2 Scaffold-Based Drug Discovery Logic scaffold Core Scaffold (this compound) synthesis Parallel Synthesis (Amide Coupling) scaffold->synthesis library Diverse Amine Building Blocks library->synthesis compound_library Compound Library synthesis->compound_library screening High-Throughput Screening (HTS) compound_library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Logical flow of using the scaffold in a drug discovery program.

Conclusion

This compound is a valuable and versatile scaffold in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid cyclopropane core combined with the hydrogen bonding capabilities and aromatic interactions of the pyridine ring provides a unique three-dimensional structure. The readily accessible carboxylic acid handle allows for the straightforward introduction of a wide variety of substituents via robust and well-established amide coupling reactions. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the investigation of "1-(Pyridin-2-yl)cyclopropanecarboxylic acid" and its derivatives as potential therapeutic agents. Based on the known biological activities of structurally related pyridine and cyclopropane-containing compounds, a plausible therapeutic application for this molecule is in the realm of oncology, specifically as an inhibitor of protein kinases involved in cancer cell proliferation and immune regulation. Pyridine-2-carboxamides have emerged as promising scaffolds for inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[1] This document outlines a hypothetical framework for exploring "this compound" as a lead compound for the development of novel kinase inhibitors.

Introduction

"this compound" is a small molecule featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. The pyridine heterocycle is a common scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The cyclopropane ring introduces conformational rigidity and unique electronic properties, which can be advantageous for molecular recognition by biological targets.[4] The combination of these two motifs in "this compound" presents an interesting starting point for the development of novel therapeutics.

This document will focus on the potential application of "this compound" and its amide derivatives as inhibitors of a hypothetical protein kinase, herein referred to as "Target Kinase," which plays a crucial role in a cancer-related signaling pathway.

Postulated Mechanism of Action and Signaling Pathway

We hypothesize that "1-(Pyridin-2-yl)cyclopropanecarboxamide," a derivative of the parent carboxylic acid, acts as a competitive inhibitor of "Target Kinase" in a key oncogenic signaling pathway. Inhibition of "Target Kinase" is expected to block downstream signaling events that promote cell proliferation and survival.

Below is a diagram illustrating the hypothetical signaling pathway and the proposed point of intervention for our lead compound.

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Target_Kinase Target Kinase Growth_Factor_Receptor->Target_Kinase Activation Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Lead_Compound 1-(Pyridin-2-yl)cyclopropanecarboxamide Lead_Compound->Target_Kinase Inhibition

Caption: Hypothetical Signaling Pathway and Point of Inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for "1-(Pyridin-2-yl)cyclopropanecarboxamide" (Lead Compound) and its analogs.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDStructureTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Lead Compound 1-(Pyridin-2-yl)cyclopropanecarboxamide75>10,0005,200
Analog A 1-(4-Chloro-pyridin-2-yl)cyclopropanecarboxamide25>10,0002,100
Analog B 1-(Pyridin-2-yl)cyclopropane-N-methylcarboxamide150>10,0008,500
Analog C 1-(6-Amino-pyridin-2-yl)cyclopropanecarboxamide15>10,0001,500

Table 2: In Vitro Anti-proliferative Activity

Compound IDCell Line 1 (High Target Kinase Expression) GI50 (µM)Cell Line 2 (Low Target Kinase Expression) GI50 (µM)
Lead Compound 1.2>50
Analog A 0.5>50
Analog B 3.8>50
Analog C 0.2>50

Table 3: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg, p.o., BID)Tumor Growth Inhibition (%)
Vehicle Control -0
Lead Compound 5045
Analog C 3078
Standard-of-Care 1085

Experimental Protocols

Synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxamide (Lead Compound)

This protocol describes a general method for the synthesis of the lead compound from the parent carboxylic acid.

Synthesis_Workflow Start This compound Step1 Activation with SOCl₂ or Oxalyl Chloride Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Reaction with NH₄OH or NH₃ gas Intermediate->Step2 Product 1-(Pyridin-2-yl)cyclopropanecarboxamide Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification

Caption: Synthetic Workflow for the Lead Compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonium hydroxide (NH₄OH) or ammonia gas

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of ammonium hydroxide (2.0 eq) dropwise, or bubble ammonia gas through the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 1-(Pyridin-2-yl)cyclopropanecarboxamide.

In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 value of the compounds against the "Target Kinase."

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Dispense Compound Dilutions into 384-well plate Start->Step1 Step2 Add Kinase and Substrate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction and Detect Signal (e.g., Luminescence) Step4->Step5 Data_Analysis Calculate IC50 values Step5->Data_Analysis

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant "Target Kinase"

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Dispense the compound dilutions into the wells of a 384-well plate.

  • Add the "Target Kinase" and its substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time.

  • Stop the reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol describes the determination of the anti-proliferative activity of the compounds in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., with high and low expression of "Target Kinase")

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 72 hours at 37 °C in a humidified CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent growth inhibition for each compound concentration and determine the GI50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial investigation of "this compound" and its derivatives as potential kinase inhibitors for cancer therapy. The hypothetical data presented suggests that this chemical scaffold holds promise for the development of potent and selective therapeutic agents. Further optimization of the lead compound through medicinal chemistry efforts, guided by the described assays, could lead to the identification of clinical candidates. It is important to note that the presented therapeutic application and data are hypothetical and require experimental validation.

References

Application Notes and Protocols for Cell-based Assays Using 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a small molecule that, based on its structural features, is predicted to function as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. HIF is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously produced and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by PHD enzymes, which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.

In hypoxic conditions, the activity of PHD enzymes is diminished, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of target genes involved in critical processes such as angiogenesis, erythropoiesis, and cellular metabolism.

By inhibiting PHD enzymes, compounds like this compound can mimic a hypoxic state, leading to the stabilization of HIF-α even under normoxic conditions. This mechanism of action makes such compounds valuable research tools for studying the physiological and pathological roles of the HIF pathway and potential therapeutic agents for conditions such as anemia and ischemia.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound as a putative HIF prolyl hydroxylase inhibitor.

HIF-1α Signaling Pathway

The following diagram illustrates the central role of prolyl hydroxylase domain (PHD) enzymes in the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the mechanism of action for PHD inhibitors.

HIF_Signaling_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_inhibitor Hypoxia or PHD Inhibitor Treatment HIF1a_n HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_n->HIF1a_OH Hydroxylation PHD_n PHD Enzymes VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination O2 O₂ O2->PHD_n activates HIF1a_h HIF-1α (stabilized) Nucleus Nucleus HIF1a_h->Nucleus Translocation PHD_h PHD Enzymes Inhibitor This compound Inhibitor->PHD_h inhibits HIF_dimer HIF-1α/HIF-1β Dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation

Caption: HIF-1α Signaling Under Normoxia and in the Presence of a PHD Inhibitor.

Experimental Protocols

Herein are detailed protocols for essential cell-based assays to evaluate the biological activity of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a selected cell line. This is crucial to ensure that subsequent assay results are not confounded by cell death.

Materials:

  • Cell line (e.g., HeLa, HEK293, Hep3B)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

  • Luminometer or spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.

  • Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compound and vehicle B->D C Prepare serial dilutions of the compound C->D E Incubate for 24-48 hours D->E F Add cell viability reagent E->F G Measure signal (luminescence/absorbance) F->G H Analyze data and determine CC50 G->H

Caption: Workflow for the Cell Viability Assay.

HIF-1α Stabilization Assay (Western Blot)

Objective: To qualitatively and quantitatively assess the ability of this compound to induce the accumulation of HIF-1α protein in cells under normoxic conditions.

Materials:

  • Cell line (e.g., HeLa, Hep3B)

  • Complete growth medium

  • This compound

  • Positive control (e.g., CoCl₂, DMOG, or a known PHD inhibitor)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Primary antibody: anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for 4-8 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the loading control.

Western_Blot_Workflow A Seed and treat cells with compound B Lyse cells and quantify protein A->B C Perform SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (anti-HIF-1α) E->F G Incubate with HRP-secondary antibody F->G H Detect chemiluminescence G->H I Re-probe for loading control H->I J Analyze band intensities I->J

Caption: Workflow for HIF-1α Western Blot Analysis.

Hypoxia Response Element (HRE) Reporter Assay

Objective: To quantify the transcriptional activity of the HIF complex in response to treatment with this compound.

Materials:

  • Cell line (e.g., HEK293T)

  • HRE-driven firefly luciferase reporter plasmid

  • Constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Transfection: Co-transfect cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of this compound or a vehicle control for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 value (50% effective concentration).

HRE_Reporter_Workflow A Co-transfect cells with HRE-luciferase and Renilla plasmids B Seed transfected cells in a 96-well plate A->B C Treat cells with compound for 16-24 hours B->C D Lyse cells C->D E Measure firefly and Renilla luciferase activity D->E F Normalize firefly to Renilla signal E->F G Analyze data and determine EC50 F->G

Caption: Workflow for the HRE Luciferase Reporter Assay.

VEGF Secretion Assay (ELISA)

Objective: To measure the secretion of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF, from cells treated with this compound.

Materials:

  • Cell line (e.g., Hep3B, RCC4)

  • Complete growth medium

  • This compound

  • Human VEGF ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and grow to near confluency. Replace the medium with a fresh, low-serum medium containing serial dilutions of the compound or vehicle control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any detached cells.

  • ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample. Plot the VEGF concentration against the compound concentration to evaluate the dose-dependent effect.

VEGF_ELISA_Workflow A Seed cells and treat with compound B Incubate for 24-48 hours A->B C Collect cell culture supernatant B->C D Perform VEGF ELISA on supernatant C->D F Calculate VEGF concentration in samples D->F E Generate standard curve E->F G Analyze dose-response relationship F->G

Caption: Workflow for the VEGF Secretion ELISA.

Data Presentation

Disclaimer: The following tables present hypothetical but representative data for a compound with a similar structure and mechanism of action to this compound. The actual values for this compound must be determined experimentally.

Table 1: In Vitro Activity of a Representative HIF Prolyl Hydroxylase Inhibitor

Assay TypeCell LineEndpointResult (EC50/IC50/CC50)
HRE Reporter AssayHEK293TLuciferase Activity1.5 µM
HIF-1α StabilizationHep3BHIF-1α Accumulation2.0 µM
VEGF SecretionHep3BVEGF Concentration3.5 µM
Cell ViabilityHeLaCell Viability> 50 µM

Table 2: Selectivity Profile of a Representative HIF Prolyl Hydroxylase Inhibitor

EnzymeIC50 (nM)
PHD1150
PHD250
PHD3120
FIH-1> 10,000

Application Notes and Protocols for Target Identification Studies of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

This compound is a small molecule featuring a pyridine ring linked to a cyclopropane carboxylic acid moiety.[1][2] While specific biological activities and molecular targets of this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological macromolecules. The rigid cyclopropane scaffold can influence binding affinity and specificity, while the pyridine ring and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and potential metal chelation.[3] The analogous compound, picolinic acid (pyridine-2-carboxylic acid), is known to be an intermediate in tryptophan metabolism and to interact with zinc finger proteins.[4] This suggests that this compound could have interesting, yet undiscovered, biological functions.

Significance of Target Identification

Identifying the molecular targets of novel compounds is a critical step in drug discovery and chemical biology.[5][6] It allows for an understanding of the compound's mechanism of action, helps in optimizing its efficacy and selectivity, and can predict potential side effects.[5][7] For this compound, target identification studies can unveil its therapeutic potential and provide valuable tools for biological research.

Potential Research Applications

Given its chemical structure, target identification studies for this compound could explore its role in several areas:

  • Enzyme Inhibition: The carboxylic acid group may interact with active sites of enzymes, such as proteases, kinases, or metabolic enzymes. The cyclopropane ring could confer specificity for certain enzyme pockets.

  • Modulation of Protein-Protein Interactions: The rigid structure of the compound might allow it to fit into protein-protein interfaces, thereby stabilizing or disrupting these interactions.

  • Receptor Agonism/Antagonism: The pyridine moiety is a common feature in molecules that bind to various receptors.

  • Metal Ion Chelation: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group could potentially chelate metal ions, which might be relevant for metalloenzymes.

The following sections provide detailed protocols for established target identification methods that can be applied to this compound.

Data Presentation (Hypothetical)

As no specific experimental data for this compound is available, the following tables are templates to illustrate how quantitative data from target identification studies could be presented.

Table 1: Hypothetical Results from a Kinase Inhibition Screen

Kinase TargetIC50 (µM) for this compound
Kinase A1.5 ± 0.2
Kinase B25.7 ± 3.1
Kinase C> 100
Kinase D5.3 ± 0.8

Table 2: Hypothetical Protein Hits from an Affinity Pull-down Experiment

Protein ID (UniProt)Protein NameScoreUnique PeptidesFold Enrichment (Compound vs. Control)
P04637Cellular tumor antigen p532541512.5
Q0683014-3-3 protein zeta/delta189119.8
P62258Casein kinase II subunit alpha15298.2
P31946Heat shock protein HSP 90-alpha12173.1

Experimental Protocols

A crucial first step for many target identification methods is the synthesis of a chemical probe. For affinity-based proteomics, this involves attaching a tag (e.g., biotin) to the small molecule of interest via a linker.

Protocol 1: Synthesis of a Biotinylated Affinity Probe

Objective: To synthesize a biotinylated derivative of this compound for use in affinity pull-down experiments.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Biotin-PEG-amine linker

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise while stirring.

    • Let the reaction stir at 0°C for 30 minutes and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

  • Coupling with Biotin-Linker:

    • In a separate flask, dissolve the Biotin-PEG-amine linker (1 equivalent) in anhydrous DMF.

    • Add TEA (2 equivalents) to the biotin-linker solution.

    • Filter the activated ester solution from step 1 to remove the dicyclohexylurea byproduct.

    • Add the filtered activated ester solution dropwise to the biotin-linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with EtOAc.

    • Wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final biotinylated probe.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Affinity Pull-down Assay and Mass Spectrometry

Objective: To identify proteins that bind to this compound from a complex protein mixture using the synthesized biotinylated probe.[5][8]

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell culture flasks and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and running buffer

  • Coomassie blue stain or silver stain

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Affinity Capture:

    • Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated probe (or a DMSO control) at a pre-determined optimal concentration for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Use a magnetic rack to capture the beads.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins using Coomassie blue or silver staining.

    • Excise protein bands of interest that are present in the probe lane but not in the control lane.

    • Submit the excised bands for in-gel digestion and subsequent protein identification by mass spectrometry (LC-MS/MS).

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Objective: To identify protein targets of this compound in a label-free manner.[9] The principle is that a small molecule binding to its target protein can increase the protein's stability and make it more resistant to proteolysis.[5]

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (M-PER or similar, without protease inhibitors)

  • Protease (e.g., thermolysin or pronase)

  • SDS-PAGE gels and equipment

  • Western blot equipment and antibodies (if a candidate target is being tested)

  • Coomassie blue stain

Procedure:

  • Cell Lysis and Treatment:

    • Prepare cell lysate as described in Protocol 2, but in a buffer compatible with the chosen protease and without protease inhibitors.

    • Divide the lysate into aliquots. Treat one aliquot with this compound and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add the protease to each aliquot at various concentrations (to optimize digestion).

    • Incubate for a set time (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie blue.

    • Look for protein bands that are more prominent (less digested) in the drug-treated lane compared to the control lane.

    • Excise these bands and identify the proteins by mass spectrometry.

    • Alternatively, if you have a hypothesis about the target, you can perform a Western blot using an antibody against the putative target protein to see if it is protected from digestion.

Visualizations

G Overall Strategy for Target Identification A Novel Small Molecule (this compound) B Hypothesis Generation (In silico screening, structural analogy) A->B C Direct Biochemical Methods A->C D Genetic/Genomic Methods A->D I Target Validation B->I E Affinity-Based Proteomics (e.g., Pull-down) C->E F Label-Free Methods (e.g., DARTS) C->F G Yeast-3-Hybrid D->G H Candidate Target(s) Identification E->H F->H G->H H->I J Biophysical Assays (SPR, ITC) I->J K Cellular Assays (Target engagement, phenotypic rescue) I->K L Mechanism of Action Studies K->L

Caption: A flowchart illustrating the overall strategy for target identification of a novel small molecule.

G Affinity Pull-down & Mass Spectrometry Workflow A Cell Lysate Preparation B Incubation with Biotinylated Probe A->B C Incubation with Streptavidin Beads B->C D Capture of Bead-Probe-Protein Complexes C->D E Wash to Remove Non-specific Binders D->E F Elution of Bound Proteins E->F G SDS-PAGE Separation F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Protein Identification I->J

Caption: Workflow for an affinity pull-down experiment coupled with mass spectrometry.

G Principle of DARTS cluster_0 Control cluster_1 Drug-Treated P1 Target Protein Prot1 + Protease P1->Prot1 D1 Digested Peptides Prot1->D1 Lower band intensity on gel Lower band intensity on gel D1->Lower band intensity on gel P2 Target Protein C1 + Compound P2->C1 PC Protein-Compound Complex (Stabilized) C1->PC Prot2 + Protease PC->Prot2 P2_protected Protected Protein Prot2->P2_protected Higher band intensity on gel Higher band intensity on gel P2_protected->Higher band intensity on gel

Caption: The principle of the Drug Affinity Responsive Target Stability (DARTS) method.

G Hypothetical Signaling Pathway Receptor Receptor KinaseA Kinase A (Potential Target) Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Compound This compound Compound->KinaseA Inhibition

Caption: A hypothetical signaling pathway modulated by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Kulinkovich Reaction: This involves the reaction of an ester of pyridine-2-carboxylic acid with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst to form the corresponding cyclopropanol, which is then oxidized to the carboxylic acid.[1][2][3]

  • Nitrile Hydrolysis: This method proceeds via the synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile, which is subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[4][5]

Q2: How do I choose between the Kulinkovich reaction and the nitrile hydrolysis pathway?

A2: The choice of synthetic route depends on several factors:

  • Starting Material Availability: If substituted pyridine-2-carboxylic esters are readily available, the Kulinkovich reaction is a direct approach. If precursors for the nitrile synthesis (e.g., 2-cyanopyridine and a suitable cyclopropanating agent) are more accessible, the nitrile hydrolysis route may be preferred.

  • Scale of Reaction: For larger scale synthesis, the nitrile hydrolysis route might be more cost-effective and easier to handle.

  • Functional Group Tolerance: The Kulinkovich reaction is sensitive to certain functional groups.[3] If your starting material contains functionalities that are incompatible with Grignard reagents, the nitrile hydrolysis pathway might be more suitable.

Q3: What are the expected physical properties of this compound?

A3: The key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [6]
CAS Number 162960-26-1[6][7]
Appearance Typically a solid

Troubleshooting Guides

Route 1: Kulinkovich Reaction Approach

Problem 1: Low or no yield of the desired 1-(pyridin-2-yl)cyclopropanol intermediate.

  • Possible Cause 1.1: Deactivation of the Grignard Reagent. The nitrogen atom of the pyridine ring can act as a Lewis base and quench the Grignard reagent.

    • Solution: Use an excess of the Grignard reagent (typically 3-4 equivalents relative to the ester) to compensate for any amount that reacts with the pyridine nitrogen.[1]

  • Possible Cause 1.2: Inactive Titanium Catalyst. The titanium(IV) isopropoxide is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored titanium(IV) isopropoxide.

  • Possible Cause 1.3: Formation of Side Products. A common side reaction is the formation of ethene from the β-hydride elimination of the dialkyltitanium species.[1][2]

    • Solution: Modifying the reaction conditions, such as using a different Grignard reagent or a stoichiometric amount of a methyltitanium reagent, can sometimes minimize this side reaction.[1]

Problem 2: Difficulty in the oxidation of 1-(pyridin-2-yl)cyclopropanol to the carboxylic acid.

  • Possible Cause 2.1: Incomplete Oxidation. The choice of oxidizing agent and reaction conditions are crucial.

    • Solution: A variety of oxidizing agents can be used, such as Jones reagent (CrO₃/H₂SO₄ in acetone), potassium permanganate, or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. Optimize the reaction time and temperature for the chosen method.

  • Possible Cause 2.2: Degradation of the Product. The pyridine ring can be sensitive to harsh oxidizing conditions.

    • Solution: Employ milder oxidation conditions. A Pinnick oxidation (using sodium chlorite) of the corresponding aldehyde (obtained from a Swern or Dess-Martin oxidation) is often a good choice to avoid over-oxidation or degradation.

Route 2: Nitrile Hydrolysis Approach

Problem 3: Low yield in the synthesis of 1-(pyridin-2-yl)cyclopropanecarbonitrile.

  • Possible Cause 3.1: Inefficient Cyclopropanation. The reaction of 2-cyanopyridine with a cyclopropanating agent (e.g., 1-bromo-2-chloroethane and a strong base) may be sluggish.

    • Solution: Ensure a sufficiently strong base (e.g., sodium amide or sodium hydroxide under phase-transfer conditions) is used to deprotonate the methylene group adjacent to the nitrile. Optimize the reaction temperature and time.

  • Possible Cause 3.2: Polymerization of Starting Materials. Under strongly basic conditions, 2-cyanopyridine can be susceptible to side reactions.

    • Solution: Maintain a low reaction temperature and add the base slowly to the reaction mixture.

Problem 4: Incomplete hydrolysis of 1-(pyridin-2-yl)cyclopropanecarbonitrile.

  • Possible Cause 4.1: Insufficiently Harsh Hydrolysis Conditions. The nitrile group can be resistant to hydrolysis.

    • Solution: For basic hydrolysis, use a high concentration of a strong base like NaOH or KOH and heat the reaction for an extended period. For acidic hydrolysis, concentrated strong acids like HCl or H₂SO₄ with heating are typically required.

  • Possible Cause 4.2: Formation of the Amide Intermediate. The hydrolysis of nitriles proceeds through an amide intermediate. The reaction may stall at this stage.

    • Solution: Increase the reaction time and/or temperature to drive the hydrolysis of the amide to the carboxylic acid.

Problem 5: Difficulty in product isolation and purification.

  • Possible Cause 5.1: Emulsion Formation during Extraction. The presence of the pyridine ring can lead to the formation of emulsions during aqueous workup.[4]

    • Solution: Avoid vigorous shaking during extraction; gentle inversion is preferred. The addition of brine can help to break up emulsions.[4]

  • Possible Cause 5.2: Product is soluble in the aqueous phase. As an amino acid, the product can exist as a zwitterion and have some water solubility, especially at its isoelectric point.

    • Solution: Adjust the pH of the aqueous layer to suppress the solubility of the product before extraction. For a carboxylic acid with a basic pyridine ring, adjusting the pH to be slightly acidic (e.g., pH 3-4) will protonate the pyridine and may increase water solubility, while adjusting to a more neutral or slightly basic pH may be optimal for extraction into an organic solvent. Careful pH adjustment to the isoelectric point will minimize water solubility, causing the product to precipitate.

Experimental Protocols

Protocol 1: Synthesis via Kulinkovich Reaction

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanol

  • To a stirred solution of methyl pyridine-2-carboxylate (1 equivalent) in anhydrous diethyl ether under an argon atmosphere, add titanium(IV) isopropoxide (0.2 equivalents).

  • Cool the mixture to 0 °C and add ethylmagnesium bromide (3.5 equivalents, 3.0 M in diethyl ether) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Filter the resulting suspension through a pad of Celite, washing with diethyl ether.

  • Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(pyridin-2-yl)cyclopropanol.

Step 2: Oxidation to this compound

  • Dissolve 1-(pyridin-2-yl)cyclopropanol (1 equivalent) in acetone.

  • Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure and add water to the residue.

  • Adjust the pH of the aqueous solution to its isoelectric point to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis via Nitrile Hydrolysis

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • To a mixture of 2-cyanopyridine (1 equivalent) and 1-bromo-2-chloroethane (1.2 equivalents) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents).

  • Add a 50% aqueous solution of sodium hydroxide (5 equivalents) and stir the mixture vigorously at 50-60 °C for 6-8 hours.

  • Monitor the reaction by TLC or GC. Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-(pyridin-2-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • To a solution of 1-(pyridin-2-yl)cyclopropanecarbonitrile (1 equivalent) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 equivalents).

  • Heat the mixture at reflux for 24 hours.

  • Monitor the reaction for the disappearance of the starting material and the intermediate amide.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to its isoelectric point to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathways cluster_kulinkovich Kulinkovich Reaction Pathway cluster_nitrile Nitrile Hydrolysis Pathway ester Pyridine-2-carboxylic acid ester cyclopropanol 1-(Pyridin-2-yl)cyclopropanol ester->cyclopropanol Cyclopropanation grignard EtMgBr, Ti(OiPr)4 final_product_k This compound cyclopropanol->final_product_k Oxidation oxidation Oxidation (e.g., Jones Reagent) cyanopyridine 2-Cyanopyridine nitrile 1-(Pyridin-2-yl)cyclopropanecarbonitrile cyanopyridine->nitrile Cyclopropanation cyclopropanation_reagents 1-bromo-2-chloroethane, Base final_product_n This compound nitrile->final_product_n Hydrolysis hydrolysis Hydrolysis (H+ or OH-) Troubleshooting_Workflow start Low Product Yield route_choice Which synthetic route was used? start->route_choice kulinkovich Kulinkovich Reaction route_choice->kulinkovich Kulinkovich nitrile_hydrolysis Nitrile Hydrolysis route_choice->nitrile_hydrolysis Nitrile kulinkovich_q1 Check Grignard reagent excess and quality kulinkovich->kulinkovich_q1 nitrile_hydrolysis_q1 Check base strength and reaction temp. nitrile_hydrolysis->nitrile_hydrolysis_q1 kulinkovich_a1 Increase Grignard equivalents (3-4 eq.) kulinkovich_q1->kulinkovich_a1 No kulinkovich_q2 Verify anhydrous conditions kulinkovich_q1->kulinkovich_q2 Yes kulinkovich_a2 Dry glassware and use inert atmosphere kulinkovich_q2->kulinkovich_a2 No purification_issue Difficulty with purification? kulinkovich_q2->purification_issue Yes nitrile_hydrolysis_a1 Use stronger base / Optimize temperature nitrile_hydrolysis_q1->nitrile_hydrolysis_a1 No nitrile_hydrolysis_q2 Incomplete hydrolysis? nitrile_hydrolysis_q1->nitrile_hydrolysis_q2 Yes nitrile_hydrolysis_a2 Increase reaction time/temperature for hydrolysis nitrile_hydrolysis_q2->nitrile_hydrolysis_a2 Yes nitrile_hydrolysis_q2->purification_issue No purification_a1 Adjust pH for extraction/precipitation purification_issue->purification_a1

References

Technical Support Center: 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly employed:

  • Cyclopropanation of a Pyridine Precursor: This approach typically involves the reaction of 2-vinylpyridine with a carbene or carbenoid source to form the cyclopropane ring, followed by functional group manipulation to yield the carboxylic acid. A common method is the Simmons-Smith cyclopropanation or variations thereof.

  • Coupling of Pyridine and Cyclopropane Moieties: This strategy involves the coupling of a pre-formed pyridine derivative with a cyclopropane-containing building block. For instance, a palladium-catalyzed cross-coupling reaction between a halopyridine and a cyclopropanecarboxylate ester, followed by hydrolysis.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route. Common causes include:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical. Ensure these parameters are optimized for your specific reaction.

  • Decomposition of starting materials or product: The pyridine nitrogen can be sensitive to certain reagents and conditions. The cyclopropane ring can also be susceptible to ring-opening under harsh acidic or basic conditions.

  • Inefficient purification: Product loss during workup and purification is a common issue. Optimize your extraction and chromatography methods.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A3: The identity of the byproduct will depend on your specific synthetic route. However, some common byproducts are listed in the troubleshooting table below. It is highly recommended to characterize the impurity by analytical techniques such as NMR, MS, and IR spectroscopy to confirm its structure.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents (e.g., moisture-sensitive catalysts or organometallics).Use freshly opened or properly stored reagents. Dry solvents and glassware thoroughly.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require precise temperature control.
Presence of inhibitors in starting materials.Purify starting materials before use.
Presence of Multiple Spots on TLC (Impure Product) Incomplete reaction.Increase reaction time or temperature, or add more of the limiting reagent.
Formation of side products.See "Potential Byproducts and Their Control" section below. Adjust reaction conditions to minimize side reactions (e.g., lower temperature, change of solvent or base).
Decomposition of the product.Use milder reaction conditions or protect sensitive functional groups.
Difficulty in Isolating the Product Product is highly soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to minimize its solubility. Use a different extraction solvent or perform multiple extractions.
Emulsion formation during extraction.Add brine to the aqueous layer or filter the mixture through celite.
Product co-elutes with impurities during chromatography.Optimize the mobile phase and stationary phase for column chromatography. Consider derivatization to aid separation.

Potential Byproducts and Their Control

This table summarizes potential byproducts based on inferred synthetic routes and provides strategies to minimize their formation.

Potential Byproduct Plausible Origin (Synthetic Route) Strategy for Control
Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate Incomplete hydrolysis of the ester precursor.Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed.
2-Vinylpyridine Unreacted starting material from a cyclopropanation reaction.Ensure the cyclopropanating agent is added in sufficient stoichiometry and that the reaction goes to completion.
Ring-opened products (e.g., derivatives of 4-pyridin-2-yl-but-3-enoic acid) Cleavage of the cyclopropane ring under harsh acidic or basic conditions, particularly at elevated temperatures.Use milder conditions for hydrolysis or other transformations. Avoid prolonged exposure to strong acids or bases.
Homocoupled pyridine species Side reaction in palladium-catalyzed cross-coupling reactions.Optimize the catalyst, ligands, and reaction conditions to favor the desired cross-coupling pathway.
Over-alkylation or side reactions with the pyridine ring The nitrogen atom of the pyridine can sometimes react with electrophilic reagents.Protect the pyridine nitrogen if necessary, or choose reaction conditions that are selective for the desired transformation.

Experimental Protocols

Protocol 1: Synthesis via Palladium-Catalyzed Coupling and Hydrolysis (Hypothetical)

This protocol is a generalized procedure based on common practices for similar transformations.

  • Coupling Reaction: To a solution of 2-bromopyridine (1.0 eq) and ethyl cyclopropanecarboxylate (1.2 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%). Add a base such as Cs₂CO₃ (2.0 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours, monitoring the reaction by GC-MS or LC-MS.

  • Workup and Purification of Ester: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Isolation of Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or hexane) to remove any unreacted ester. Carefully acidify the aqueous layer with cold 1M HCl to a pH of approximately 4-5, which should precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Protocol 2: Analytical Characterization

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. The carboxylic acid product should have a lower Rf value than its corresponding ester.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy are crucial for structural confirmation and purity assessment. The characteristic cyclopropyl protons and the aromatic pyridine protons should be identifiable.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) is suitable for determining the molecular weight of the product and byproducts.

Visual Guides

Reaction_Pathway cluster_route1 Route 1: Cyclopropanation cluster_route2 Route 2: Cross-Coupling 2-Vinylpyridine 2-Vinylpyridine Intermediate_Ester Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate 2-Vinylpyridine->Intermediate_Ester Cyclopropanation (e.g., Simmons-Smith) Product_1 This compound Intermediate_Ester->Product_1 Hydrolysis 2-Halopyridine 2-Halopyridine Coupled_Ester Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate 2-Halopyridine->Coupled_Ester Pd-catalyzed Cross-Coupling Cyclopropane_Ester Ethyl cyclopropanecarboxylate Cyclopropane_Ester->Coupled_Ester Pd-catalyzed Cross-Coupling Product_2 This compound Coupled_Ester->Product_2 Troubleshooting_Flowchart start Low Yield or Impure Product check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes extend_reaction Increase reaction time/temperature or add more reagent. incomplete->extend_reaction extend_reaction->check_completion check_byproducts Are there significant byproducts? complete->check_byproducts byproducts_present Significant Byproducts check_byproducts->byproducts_present Yes no_byproducts Minor or No Byproducts check_byproducts->no_byproducts No optimize_conditions Optimize reaction conditions (temp, solvent, reagents). byproducts_present->optimize_conditions end Improved Yield and Purity optimize_conditions->end check_workup Review workup and purification procedure. no_byproducts->check_workup check_workup->end

Optimizing Reaction Yield of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of novel compounds like 1-(Pyridin-2-yl)cyclopropanecarboxylic acid is a critical step in the discovery pipeline. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges and enhance reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
YLD-001 Low to no yield of the desired carboxylic acid after hydrolysis. - Incomplete hydrolysis of the ester or nitrile precursor. - Degradation of the product under harsh hydrolysis conditions. - Inefficient extraction of the product.- For ester hydrolysis: Increase reaction time or temperature. Consider using a stronger base (e.g., KOH instead of NaOH). A co-solvent like THF or dioxane can improve solubility. - For nitrile hydrolysis: Ensure sufficiently strong acidic or basic conditions and adequate heating. Microwave-assisted hydrolysis can sometimes improve yields and reduce reaction times. - Use a milder hydrolysis method if degradation is suspected. - Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to maximize precipitation/extraction efficiency.
PUR-001 Difficulty in purifying the final product; persistent impurities observed in NMR/LC-MS. - Presence of unreacted starting materials (e.g., 2-halopyridine, cyclopropane precursor). - Formation of side products. - Co-elution with impurities during chromatography. - Tailing of the product on silica gel columns due to the basic pyridine moiety.- Optimize the stoichiometry of the initial reaction to ensure complete consumption of the limiting reagent. - Identify the structure of major impurities to understand the side reactions. - For chromatography, try a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica). Adding a small amount of a volatile base like triethylamine to the eluent can reduce tailing on silica gel.[1] - Acid-base extraction can be effective for separating the basic product from non-basic impurities.[2]
RXN-001 The initial cyclopropanation reaction is not proceeding or is very sluggish. - Inactive or insufficient catalyst. - Low reactivity of the vinylpyridine precursor. - Unsuitable solvent or temperature.- If using a metal catalyst (e.g., for diazoacetate reactions), ensure it is fresh and used in the correct loading. - Consider activating the pyridine ring with an N-oxide if electrophilic attack is part of the mechanism. - Screen different solvents and temperatures to find the optimal conditions for the specific cyclopropanation method.
RXN-002 Formation of significant side products, such as polymers from vinylpyridine. - Spontaneous polymerization of the vinylpyridine starting material.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. - Maintain a lower reaction temperature. - Ensure all reagents and solvents are free of radical initiators.

Frequently Asked Questions (FAQs)

Q1: What are the most promising synthetic routes to this compound?

A1: Based on available literature for similar compounds, two primary routes are suggested:

  • Cyclopropanation of 2-vinylpyridine followed by functional group manipulation: This involves the reaction of 2-vinylpyridine with a carbene source (e.g., from ethyl diazoacetate) to form the cyclopropane ring, followed by hydrolysis of the resulting ester to the carboxylic acid.

  • Nucleophilic substitution on a pyridine ring: This route involves the reaction of a suitable pyridine derivative (e.g., 2-chloropyridine) with a nucleophilic cyclopropane species, such as the enolate of a cyclopropanecarboxylate or cyanocyclopropane. Subsequent hydrolysis would then yield the desired product.

Q2: How can I effectively remove the pyridine solvent or pyridine-based byproducts from my reaction mixture?

A2: Pyridine can often be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl or a 10-15% aqueous solution of copper sulfate.[3][4] The pyridine is protonated to form a water-soluble salt, which is then extracted into the aqueous phase. It is crucial to ensure your target compound is stable under these acidic conditions.

Q3: My pyridine-containing compound shows significant tailing during silica gel column chromatography. How can I improve the peak shape?

A3: Tailing is a common issue with basic compounds like pyridines on acidic silica gel.[1] To mitigate this, you can:

  • Add a small percentage (0.1-1%) of a volatile amine base, such as triethylamine or pyridine, to your eluent.

  • Use a less acidic stationary phase, such as neutral alumina.

  • Employ reverse-phase chromatography where such interactions are less problematic.

Q4: What are the expected challenges when scaling up the synthesis of this compound?

A4: Scaling up can present challenges with heat management, especially in exothermic steps like some cyclopropanation reactions. Efficient stirring and controlled addition of reagents become more critical. Purification by chromatography can also be less practical on a large scale, so developing a robust crystallization or extraction procedure for the final product is highly recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(Pyridin-2-yl)cyclopropanecarboxylate via Cyclopropanation

This protocol is a hypothetical adaptation for the target molecule based on general cyclopropanation methods.

  • Reaction Setup: To a solution of 2-vinylpyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the cyclopropanation catalyst (e.g., a rhodium or palladium catalyst, mol% to be optimized).

  • Reagent Addition: Slowly add a solution of ethyl diazoacetate (1.1 to 1.5 equivalents) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The rate of addition is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining diazo compound carefully (e.g., with acetic acid). Filter the reaction mixture to remove the catalyst if it is heterogeneous. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate.

Protocol 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate (1 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-5 equivalents), to the solution.

  • Heating and Monitoring: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification and Extraction: Cool the aqueous solution in an ice bath and carefully acidify with a suitable acid (e.g., 1M HCl) to the isoelectric point of the product (typically pH 3-5 for amino acids) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizing the Workflow

Experimental Workflow for Synthesis and Hydrolysis

G cluster_synthesis Synthesis of Ester Precursor cluster_hydrolysis Hydrolysis to Carboxylic Acid start_s 2-Vinylpyridine + Ethyl Diazoacetate react_s Cyclopropanation with Catalyst start_s->react_s workup_s Aqueous Work-up react_s->workup_s purify_s Column Chromatography workup_s->purify_s product_s Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate purify_s->product_s start_h Ester Precursor product_s->start_h react_h Base Hydrolysis (e.g., NaOH, EtOH/H2O) start_h->react_h workup_h Acidification & Extraction/Filtration react_h->workup_h product_h This compound workup_h->product_h

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of Final Product cause1 Incomplete Hydrolysis issue->cause1 cause2 Product Degradation issue->cause2 cause3 Poor Extraction issue->cause3 cause4 Sluggish Cyclopropanation issue->cause4 sol1a Increase Reaction Time/Temp cause1->sol1a sol1b Use Stronger Base cause1->sol1b sol2 Milder Hydrolysis Conditions cause2->sol2 sol3 Adjust pH for Extraction cause3->sol3 sol4a Check Catalyst Activity cause4->sol4a sol4b Optimize Reaction Conditions cause4->sol4b

References

Overcoming solubility problems with "1-(Pyridin-2-yl)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(Pyridin-2-yl)cyclopropanecarboxylic acid". The information is presented in a question-and-answer format to directly address common experimental challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. Note that some of these values are predicted.

PropertyValueSource
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
Appearance Light yellow to yellow solidChemicalBook
Predicted pKa 3.15 ± 0.20ChemicalBook
Predicted Boiling Point 343.4 ± 25.0 °CChemicalBook
Predicted Density 1.344 ± 0.06 g/cm³ChemicalBook
Storage Temperature 2-8°CChemicalBook

Q2: In which solvents is this compound expected to be soluble?

Q3: Why is my this compound not dissolving?

A3: Solubility issues with this compound can arise from several factors:

  • Insufficient Solvent Polarity: The chosen solvent may not be polar enough to effectively solvate the molecule.

  • pH of the Solution: For aqueous or protic solvents, the pH plays a crucial role. At neutral pH, the carboxylic acid may be only partially ionized, limiting its solubility.

  • Low Temperature: Solubility often decreases at lower temperatures.

  • Rate of Dissolution: The compound may be dissolving, but at a very slow rate.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in my desired aqueous buffer.

Solution: Adjusting the pH is the most effective strategy for improving the solubility of carboxylic acids in aqueous solutions.

  • Principle: "this compound" has a carboxylic acid group. By increasing the pH of the solution with a base, this group will be deprotonated to form a more soluble carboxylate salt.

  • Experimental Protocol:

    • Suspend the compound in your aqueous buffer.

    • Slowly add a suitable base (e.g., 1M NaOH or KOH) dropwise while stirring and monitoring the pH with a calibrated pH meter.

    • Continue to add the base until the solid dissolves completely. For a carboxylic acid, a pH of 1.5 to 2 units above its pKa is generally recommended for full deprotonation and improved solubility.

    • Caution: Ensure that the chosen base and the final pH are compatible with your downstream experimental conditions and the stability of the compound.

Issue 2: The compound has low solubility in my organic solvent.

Solution: Employing a co-solvent system or gentle heating can enhance solubility.

  • Principle: A mixture of solvents can have better solvating properties than a single solvent.

  • Experimental Protocol (Co-solvents):

    • Attempt to dissolve the compound in your primary organic solvent.

    • If solubility is poor, add a co-solvent in which the compound is expected to be more soluble (e.g., DMSO or DMF for many organic compounds) in small increments (e.g., 5-10% of the total volume).

    • Stir the mixture thoroughly after each addition. Sonication can also aid in dissolution.

    • Observe for complete dissolution. The optimal solvent ratio will need to be determined empirically.

  • Experimental Protocol (Heating):

    • Suspend the compound in the chosen solvent.

    • Gently heat the mixture while stirring. Use a water bath to ensure even and controlled heating.

    • Monitor the dissolution of the solid.

    • Caution: Ensure that the heating temperature does not exceed the decomposition temperature of the compound and is safe for the solvent being used.

Experimental Workflows and Signaling Pathways

"this compound" is often used as a key intermediate in the synthesis of more complex molecules, particularly modulators of nicotinic acetylcholine receptors (nAChRs), which are important targets in CNS research.

Below is a diagram illustrating a typical drug discovery workflow where this compound might be utilized.

G cluster_0 Synthesis & Optimization cluster_1 Preclinical Testing A This compound (Starting Material) B Chemical Synthesis & Derivative Generation A->B C Lead Compound Identification B->C D In Vitro Assays (e.g., nAChR Binding) C->D Screening E In Vivo Models (CNS Disorders) D->E F Toxicity & PK/PD Studies E->F G New Drug Candidate F->G Clinical Trials

Caption: Drug discovery workflow using the target compound.

The ultimate targets of the synthesized modulators are often nAChRs, which are ligand-gated ion channels found in the membranes of neurons.

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel Opening Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds & Activates Modulator Synthesized Modulator (from Intermediate) Modulator->nAChR Binds & Modulates Depolarization Neuronal Depolarization & Downstream Signaling Ion_Flow->Depolarization

Caption: Simplified nAChR signaling at a neuronal synapse.

References

Technical Support Center: 1-(Pyridin-2-yl)cyclopropanecarboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its amphoteric nature, possessing both a basic pyridine ring and an acidic carboxylic acid group. This can lead to difficulties in separation from starting materials and byproducts with similar properties. Potential issues include co-precipitation of salts, formation of emulsions during aqueous workup, and chromatographic tailing.

Q2: What are the common impurities I should be aware of?

A2: Common impurities can arise from the synthetic route. If prepared by hydrolysis of 1-(pyridin-2-yl)cyclopropanecarbonitrile, impurities may include unreacted nitrile, amide intermediates, and potential polymeric byproducts formed under harsh reaction conditions. If the synthesis involves cyclopropanation, starting materials from that step could also be present.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method. Due to the acidic nature of the compound, tailing of the spot on silica gel is common. To mitigate this, it is recommended to add a small amount of acetic or formic acid to the mobile phase. A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexanes with 1% acetic acid.

Q4: What is the expected appearance and stability of the purified compound?

A4: Purified this compound is typically a solid. It should be stored in a cool, dry place. Due to the strained cyclopropane ring, thermal decomposition is possible at elevated temperatures (above 200°C).

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound is too soluble in the chosen solvent, or the cooling process is too rapid.- Try a solvent system where the compound has lower solubility at room temperature but is soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal if available.
Poor recovery of crystals The compound is too soluble in the crystallization solvent, even at low temperatures.- Use a less polar solvent system.- Reduce the volume of the solvent.- Consider precipitating the product by adding a non-polar anti-solvent (e.g., hexanes) to a solution of the compound in a more polar solvent (e.g., ethyl acetate).
Crystals are discolored Presence of colored impurities.- Perform a hot filtration of the crystallization solution to remove insoluble impurities.- Treat the solution with activated charcoal before crystallization to adsorb colored impurities.
Chromatographic Purification Issues
Problem Possible Cause Troubleshooting Steps
Tailing of the compound on the column Strong interaction between the carboxylic acid group and the silica gel.- Add 1-2% acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.- Use a less polar eluent system if the compound is eluting too quickly.- Consider using a different stationary phase, such as alumina or a bonded-phase silica.
Poor separation from impurities The polarity of the eluent is not optimized.- Perform a thorough TLC analysis with various eluent systems to find the optimal conditions for separation.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound is not eluting from the column The compound is too polar for the chosen eluent system.- Increase the polarity of the eluent by adding a more polar solvent like methanol to the mobile phase (e.g., dichloromethane/methanol).

Experimental Protocols

General Purification Workflow

Purification Workflow A Crude Product (from synthesis) B Aqueous Workup (Acid-Base Extraction) A->B Initial Cleanup C Crystallization B->C If solid D Column Chromatography B->D If oil or further purification needed E Pure Product C->E D->E

Caption: General purification workflow for this compound.

Protocol 1: Purification by Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Ethanol or a mixture of ethanol and water are good starting points.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate with 1% acetic acid. The polarity can be gradually increased as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Context: Potential as an Enzyme Inhibitor

While specific signaling pathways for this compound are not yet extensively documented, compounds with similar structural motifs, such as pyridine carboxylic acids and cyclopropane derivatives, are known to act as enzyme inhibitors.[1][2] The rigid cyclopropane ring can orient the carboxylic acid and pyridine moieties in a specific conformation, potentially enhancing binding to an enzyme's active site.

The general mechanism of competitive enzyme inhibition, a likely mode of action for this compound, is illustrated below.

Enzyme Inhibition cluster_0 Normal Reaction cluster_1 Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S Substrate (S) S->ES ES->E P Product (P) ES->P E2 Enzyme (E) EI Enzyme-Inhibitor Complex (EI) E2->EI I Inhibitor (I) (e.g., this compound) I->EI EI->E2

Caption: Competitive enzyme inhibition mechanism.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol [3]
Predicted Boiling Point343.4 ± 25.0 °C[4]
Predicted Density1.344 ± 0.06 g/cm³[4]
Predicted pKaData not available
Solubility (Picolinic Acid as proxy)
- Water~862.5 g/kg at 293 K[5]
- Ethanol~57.1 g/kg at 293 K[5]
- Acetonitrile~17.0 g/kg at 293 K[5]

References

Technical Support Center: Scale-up Synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Synthetic Workflow Overview

The synthesis of this compound is typically approached via two primary routes. The first involves the cyclopropanation of 2-vinylpyridine, and the second, more common route, involves the cyclopropanation of 2-cyanopyridine to form 1-(Pyridin-2-yl)cyclopropanecarbonitrile, followed by hydrolysis to the desired carboxylic acid. The latter route is often preferred for scale-up due to the stability and commercial availability of the starting materials.

synthesis_workflow cluster_0 Route 1 cluster_1 Route 2 (Preferred for Scale-up) 2-Vinylpyridine 2-Vinylpyridine Cyclopropanation_1 Cyclopropanation (e.g., Simmons-Smith) 2-Vinylpyridine->Cyclopropanation_1 Product_1 1-(Pyridin-2-yl)cyclopropane Cyclopropanation_1->Product_1 Oxidation Oxidation Product_1->Oxidation Final_Product This compound Oxidation->Final_Product 2-Cyanopyridine 2-Cyanopyridine Cyclopropanation_2 Cyclopropanation (e.g., Kulinkovich-Szymoniak) 2-Cyanopyridine->Cyclopropanation_2 Nitrile_Intermediate 1-(Pyridin-2-yl)cyclopropanecarbonitrile Cyclopropanation_2->Nitrile_Intermediate Hydrolysis Hydrolysis Nitrile_Intermediate->Hydrolysis Hydrolysis->Final_Product

Caption: Proposed synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for the scale-up production of this compound?

A1: For large-scale synthesis, Route 2, starting from 2-cyanopyridine, is generally recommended. This preference is due to the higher stability and lower volatility of 2-cyanopyridine compared to 2-vinylpyridine, which can be prone to polymerization. The subsequent hydrolysis of the nitrile intermediate is a well-established and scalable transformation.

Q2: What are the primary safety concerns when handling the reagents for this synthesis on a large scale?

A2: The primary safety concerns are associated with the reagents used in the cyclopropanation step.

  • Grignard Reagents (e.g., Ethylmagnesium bromide): These are highly flammable and can be pyrophoric. Runaway reactions are a significant risk, especially during initiation.[1] Proper thermal management and controlled addition are critical.

  • Titanium Tetrachloride (or its alkoxide derivatives): These are corrosive and react violently with water, releasing HCl gas.[2] Handling requires a dry, inert atmosphere and appropriate personal protective equipment (PPE).

  • Diiodomethane (for Simmons-Smith): This is a toxic and volatile liquid.

  • Diazomethane: While an effective cyclopropanating agent, it is extremely toxic and explosive, making it generally unsuitable for large-scale industrial synthesis without specialized equipment and protocols.[1][2][3][4]

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through crystallization. The solubility of the product will depend on the pH of the solution. Acidification of an aqueous solution of the carboxylate salt should precipitate the carboxylic acid. The choice of solvent for recrystallization will depend on the impurity profile, but polar protic solvents or mixtures with nonpolar solvents are good starting points. Studies on similar pyridine carboxylic acids suggest that solubility is high in water and lower in ethanol and acetonitrile.[5]

Troubleshooting Guides

Guide 1: Cyclopropanation of 2-Cyanopyridine (Kulinkovich-Szymoniak Reaction)

This reaction involves the treatment of 2-cyanopyridine with a Grignard reagent in the presence of a titanium(IV) alkoxide to form the cyclopropylamine precursor, which is then hydrolyzed.[6][7]

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of 2-Cyanopyridine - Inactive Grignard reagent. - Presence of moisture in the reaction. - Insufficient titanium catalyst.- Titrate the Grignard reagent before use to determine its exact concentration. - Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). - Ensure the correct stoichiometry of the titanium reagent is used. Sub-stoichiometric amounts can decrease the yield.[6]
Formation of Ketone Byproduct - Lack of Lewis acid activation in the second step.- The intermediate azatitanacycle can hydrolyze to a ketone. Ensure a Lewis acid is used in the work-up to promote the formation of the cyclopropylamine.[6]
Exothermic Runaway During Grignard Addition - Addition rate of the Grignard reagent is too fast. - Inadequate cooling.- Add the Grignard reagent slowly and monitor the internal temperature carefully. - Ensure the cooling bath has sufficient capacity to dissipate the heat generated. For larger scales, a jacketed reactor with a chiller is recommended.
Difficult Work-up and Isolation - Formation of stable emulsions. - Complexation of the product with titanium salts.- Use a saturated aqueous solution of NH4Cl for quenching.[8] - Consider adding a filter aid like Celite before filtration to help remove fine inorganic salts.

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • Reactor Setup: A dry, inerted, jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel is charged with 2-cyanopyridine (1.0 eq) and anhydrous THF.

  • Reagent Preparation: In a separate dry and inerted vessel, a solution of titanium(IV) isopropoxide (1.1 eq) in anhydrous THF is prepared.

  • Reaction: The reactor containing the 2-cyanopyridine solution is cooled to 0-5 °C. Ethylmagnesium bromide (2.2 eq) is added slowly via the addition funnel, maintaining the internal temperature below 10 °C. The mixture is stirred for 30 minutes.

  • Titanium Addition: The titanium(IV) isopropoxide solution is then added slowly to the reaction mixture, again maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: The reaction is cooled to 0-5 °C and slowly quenched with a saturated aqueous solution of ammonium chloride. The mixture is stirred for 1 hour.

  • Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclopropanecarbonitrile.

Guide 2: Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

The hydrolysis of the nitrile intermediate can be carried out under acidic or alkaline conditions.[9][10]

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis - Insufficient heating or reaction time. - Steric hindrance of the nitrile group.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress to determine the optimal conditions. - For sterically hindered nitriles, more forcing conditions (e.g., higher concentration of acid or base) may be necessary.
Formation of Amide Intermediate - Incomplete hydrolysis.- The hydrolysis of nitriles proceeds through an amide intermediate.[9] To drive the reaction to the carboxylic acid, ensure sufficient water is present and the reaction is heated for an adequate amount of time.
Product Isolation Difficulties - Product is soluble in the aqueous phase. - Formation of a stable salt.- Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility and induce precipitation. - If an acid was used for hydrolysis, the product will be in the form of an ammonium salt. Neutralize with a base to precipitate the free carboxylic acid. If a base was used, acidify the solution.

Experimental Protocol: Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • Reactor Setup: A reactor equipped with a reflux condenser and a mechanical stirrer is charged with 1-(pyridin-2-yl)cyclopropanecarbonitrile (1.0 eq) and a 6 M aqueous solution of hydrochloric acid.

  • Reaction: The mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 12-24 hours. The reaction is monitored for the disappearance of the starting material and the amide intermediate.

  • Isolation: The reaction mixture is cooled to room temperature. The pH of the solution is carefully adjusted to the isoelectric point of this compound using a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Troubleshooting Decision Tree

troubleshooting_tree Start Low Yield of Final Product Check_Step Which step has low yield? Start->Check_Step Cyclopropanation Cyclopropanation Step Check_Step->Cyclopropanation Hydrolysis Hydrolysis Step Check_Step->Hydrolysis Check_Reagents Check Reagent Quality (Grignard, Ti-reagent) Cyclopropanation->Check_Reagents Check_Conditions Check Reaction Conditions (Anhydrous, Inert Atmosphere) Cyclopropanation->Check_Conditions Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis->Incomplete_Hydrolysis Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Yes Check_pH Check pH for Precipitation Incomplete_Hydrolysis->Check_pH No Amide_Present Amide intermediate present? Increase_Time_Temp->Amide_Present

Caption: Decision tree for troubleshooting low product yield.

Quantitative Data Summary

The following tables provide representative quantitative data for the key reaction steps. Note that these are typical values and may require optimization for specific scales and equipment.

Table 1: Representative Conditions for Cyclopropanation of 2-Cyanopyridine

ParameterValueReference(s)
Reactant Ratio (2-Cyanopyridine:Ti(OiPr)₄:EtMgBr) 1 : 1.1 : 2.2[6]
Solvent Anhydrous THF[8]
Temperature 0 °C to Room Temperature[8]
Reaction Time 12 - 24 hours-
Typical Yield 60 - 80%-

Table 2: Representative Conditions for Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

ParameterValueReference(s)
Reagent 6 M HCl (aq) or 6 M NaOH (aq)[9][10]
Temperature Reflux (100-110 °C)[10]
Reaction Time 12 - 24 hours-
Typical Yield >90%-
pH for Precipitation Isoelectric Point (typically pH 3-5)-

References

Preventing degradation of "1-(Pyridin-2-yl)cyclopropanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(Pyridin-2-yl)cyclopropanecarboxylic acid".

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of your sample, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] For long-term storage, maintaining these conditions is crucial.

Q2: What are the known incompatibilities for this compound?

A2: this compound should be stored away from strong oxidizing agents.[2] Contact with such substances could lead to vigorous reactions and degradation of the compound. Additionally, it is advisable to avoid sources of ignition, as fine dust particles of the compound could potentially form flammable mixtures in the air.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, degradation can be inferred from the chemistry of its constituent parts: the pyridine ring and the cyclopropanecarboxylic acid moiety. Potential degradation pathways include:

  • Photodegradation: The pyridine ring is susceptible to degradation upon exposure to UV light, which can lead to ring cleavage.[3][4][5] It is therefore recommended to protect solutions of the compound from direct light.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur. While cyclopropanecarboxylic acids are relatively stable, high heat can promote this reaction.

  • Extreme pH: Strong acidic or basic conditions may affect the stability of the molecule, potentially leading to hydrolysis or other reactions. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability, suggesting the acid form may also be relatively stable under moderate conditions.[6]

Q4: I am observing unexpected peaks in my analytical chromatogram. What could be the cause?

A4: Unexpected peaks can arise from several sources. Consider the following troubleshooting workflow:

G start Unexpected peaks observed check_purity Verify initial purity of the compound start->check_purity check_solvent Analyze a solvent blank start->check_solvent check_degradation Investigate potential degradation start->check_degradation degradation_source Identify source of degradation check_degradation->degradation_source photodegradation Photodegradation degradation_source->photodegradation Exposed to light? thermal_degradation Thermal Degradation degradation_source->thermal_degradation High temperature? ph_instability pH Instability degradation_source->ph_instability Extreme pH? remedy_photo Protect from light photodegradation->remedy_photo remedy_thermal Control temperature thermal_degradation->remedy_thermal remedy_ph Adjust pH/buffer ph_instability->remedy_ph end Characterize impurities and proceed remedy_photo->end remedy_thermal->end remedy_ph->end

Caption: Troubleshooting workflow for unexpected analytical peaks.

Q5: My experimental results are inconsistent. Could the stability of the compound be a factor?

A5: Yes, compound instability can lead to inconsistent results. If you suspect degradation, it is advisable to perform a stability study under your specific experimental conditions. This can help determine the compound's half-life and identify optimal handling procedures.

Troubleshooting Guides

Issue 1: Loss of Potency or Activity in Biological Assays
Potential Cause Troubleshooting Step Recommended Action
Degradation in solution Prepare fresh solutions for each experiment.If potency is restored, implement a "fresh solution" policy for all future experiments.
Analyze the solution over time using HPLC or a similar method to monitor for degradation products.If degradation is observed, consider using a different solvent or adjusting the pH of the buffer.
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Photodegradation Conduct experiments under low-light conditions or use amber-colored vials.Compare the results of experiments conducted in the dark versus in the light.
Adsorption to labware Use low-adsorption plasticware or silanized glassware.Quantify the concentration of the compound in solution before and after exposure to labware.
Issue 2: Poor Solubility or Precipitation
Potential Cause Troubleshooting Step Recommended Action
Incorrect solvent Test a range of biocompatible solvents (e.g., DMSO, ethanol).Perform a solubility test by adding small, incremental amounts of the compound to a known volume of solvent.
pH-dependent solubility Measure the pH of the solution. The carboxylic acid and pyridine moieties will have different protonation states at different pH values, affecting solubility.Adjust the pH of the buffer to a range where the compound is most soluble.
Salt formation If working with buffers containing multivalent cations, insoluble salts may form.Consider using a different buffer system.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol provides a framework for evaluating the stability of this compound under various conditions.

G prep_stock Prepare a concentrated stock solution (e.g., in DMSO) prep_working Dilute stock into different aqueous buffers (e.g., pH 3, 7.4, 9) prep_stock->prep_working aliquot Aliquot samples into separate vials for each time point and condition prep_working->aliquot conditions Incubate under different conditions: - Light vs. Dark - 25°C vs. 37°C aliquot->conditions sampling At each time point (e.g., 0, 2, 4, 8, 24h), quench one aliquot conditions->sampling analysis Analyze samples by HPLC to determine the remaining percentage of the parent compound sampling->analysis data_analysis Plot % remaining vs. time to determine the degradation rate analysis->data_analysis

Caption: Experimental workflow for a stability study.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in various aqueous buffers (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

  • Incubation: Incubate the working solutions under different conditions:

    • Temperature: Room temperature (~25°C) and physiological temperature (37°C).

    • Light: Exposed to ambient light and protected from light (e.g., wrapped in aluminum foil).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Summary of Recommended Handling and Storage
Parameter Recommendation Rationale
Storage Temperature Cool, dry placeTo minimize thermal degradation.
Atmosphere Tightly sealed containerTo prevent moisture ingress and oxidation.
Light Exposure Protect from light (use amber vials or store in the dark)To prevent photodegradation of the pyridine ring.
pH of Solutions Neutral to slightly acidic (verify experimentally)To maintain the stability of the carboxylic acid and pyridine functionalities.
Incompatibilities Avoid strong oxidizing agentsTo prevent chemical reactions that could degrade the compound.

References

Technical Support Center: Assays with 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving "1-(Pyridin-2-yl)cyclopropanecarboxylic acid". This compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway. Inconsistencies in experimental outcomes can arise from a variety of factors, from inhibitor stability to specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a structural analog of α-ketoglutarate (also known as 2-oxoglutarate). It acts as a competitive inhibitor of Fe(II)/2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylase domain (PHD) enzymes.[1][2][3] By binding to the active site of these enzymes, it prevents the hydroxylation of the alpha subunit of Hypoxia-Inducible Factor (HIF-α). Under normal oxygen conditions, this hydroxylation marks HIF-α for proteasomal degradation. Inhibition of PHDs by this compound leads to the stabilization and accumulation of HIF-α, which can then activate the transcription of genes involved in the cellular response to hypoxia.[4][5]

Q2: Why are my in vitro enzyme assay results not correlating with my cell-based assay results?

A2: Discrepancies between in vitro and cell-based assays are a common challenge. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is used in the in vitro assay.

  • Inhibitor Metabolism: Cells may metabolize the inhibitor, reducing its effective concentration and activity.[1]

  • Cellular Competitors: The intracellular concentration of the natural substrate, 2-oxoglutarate, can be high and compete with the inhibitor, reducing its apparent potency in a cellular context.[1]

  • Presence of Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.

Q3: I am observing unexpected or off-target effects in my cell-based assays. What could be the cause?

A3: As a 2-oxoglutarate analog, this compound may inhibit other 2-oxoglutarate-dependent dioxygenases, not just the PHD isoforms.[1] This can lead to off-target effects. To mitigate this, consider the following:

  • Use the lowest effective concentration of the inhibitor to minimize off-target effects.

  • Employ control experiments, such as using HIF-1α or HIF-2α knockout/knockdown cells, to distinguish between on-target HIF-mediated effects and off-target effects.[1]

Q4: How should I prepare and store this compound?

A4: Proper handling and storage are crucial for maintaining the compound's activity and ensuring reproducible results.

  • Storage: Store the solid compound at 2-8°C.[6]

  • Solution Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment to avoid degradation.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Inconsistent Results in In Vitro PHD Enzyme Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Pipetting errors.Use calibrated pipettes. Prepare a master mix for reagents.[7]
Incomplete mixing of reagents.Gently vortex or pipette to mix all solutions thoroughly.[8]
Air bubbles in wells.Be careful during pipetting to avoid introducing bubbles.[8]
Low or no enzyme activity Degraded enzyme.Use fresh enzyme or enzyme stored properly in aliquots.
Incorrect buffer composition or pH.Verify the buffer components and pH as specified in the protocol.[1]
Omission of essential co-factors (Fe(II), ascorbate).Ensure that fresh solutions of Fe(II) and ascorbate are added to the reaction. Ascorbate is particularly prone to oxidation.[2]
Inconsistent inhibitor potency (IC50 values) Inhibitor instability.Prepare fresh dilutions of the inhibitor from a fresh stock solution for each experiment.[1]
Incorrect incubation times.Ensure consistent pre-incubation and reaction times.
Presence of interfering substances.Ensure that the assay buffer is free from chelating agents (e.g., EDTA) or strong reducing/oxidizing agents not part of the assay.[7][8]
Inconsistent HIF-1α Stabilization in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
No or weak HIF-1α stabilization Incorrect timing of analysis.Perform a time-course experiment to determine the optimal time point for HIF-1α accumulation after inhibitor treatment (typically 4-6 hours).[9]
Cell culture conditions.Maintain consistent cell density, passage number, and media conditions.[1]
Fluctuating oxygen levels.Ensure a stable and consistent oxygen concentration in the cell culture incubator.[1]
Inhibitor instability in media.Prepare fresh inhibitor dilutions in media for each experiment.
High background HIF-1α in control cells High cell density leading to localized hypoxia.Plate cells at a lower density.
Contamination (e.g., microbial).Check for and eliminate any cell culture contamination.
Variability in HIF-1α levels between experiments Inconsistent cell passage number.Use cells within a defined passage number range for all experiments.
Differences in cell lysis or protein extraction.Use a consistent lysis buffer and protocol. Ensure complete cell lysis.
Issues with Western blot procedure.Optimize antibody concentrations, blocking conditions, and transfer efficiency.[9]

Experimental Protocols

Protocol 1: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Generic)

This protocol describes a generic method to measure the inhibition of PHD enzymes by monitoring the consumption of the co-substrate 2-oxoglutarate.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • Peptide substrate (e.g., a synthetic peptide containing the HIF-1α proline residue for hydroxylation)

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Ferrous sulfate (FeSO₄)

  • L-Ascorbic acid

  • 2-Oxoglutarate (α-ketoglutarate)

  • Detection reagent for 2-oxoglutarate (e.g., a fluorescent derivatizing agent like o-phenylenediamine)[10]

  • 96-well black plates

Procedure:

  • Prepare fresh solutions of FeSO₄ and L-Ascorbic acid in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, PHD enzyme, peptide substrate, FeSO₄, and L-Ascorbic acid.

  • Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 2-oxoglutarate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • Add the 2-oxoglutarate detection reagent and incubate as required to allow for the derivatization reaction.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol details the detection of HIF-1α protein accumulation in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: anti-HIF-1α

  • Loading control primary antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 4-6 hours.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate with lysis buffer.

  • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Visualizations

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF_alpha HIF-1α PHD PHD Enzymes HIF_alpha->PHD Hydroxylation (O2, 2-OG) VHL pVHL HIF_alpha->VHL Binding Proteasome Proteasome HIF_alpha->Proteasome Degradation Ub Ubiquitin VHL->Ub Ubiquitination HIF_alpha_s HIF-1α (stabilized) Nucleus Nucleus HIF_alpha_s->Nucleus HIF_beta HIF-1β HIF_beta->Nucleus HIF_complex HIF-1 Complex HRE HRE HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Inhibitor This compound Inhibitor->PHD Inhibition

Caption: HIF-1α regulation under normoxia and hypoxia/PHD inhibition.

Troubleshooting_Workflow Start Inconsistent Assay Results Assay_Type Which assay type? Start->Assay_Type In_Vitro In Vitro Enzyme Assay Assay_Type->In_Vitro In Vitro Cell_Based Cell-Based Assay Assay_Type->Cell_Based Cell-Based Check_Reagents Check Reagent Stability (Enzyme, Co-factors, Inhibitor) In_Vitro->Check_Reagents Check_Cell_Health Verify Cell Health & Culture Conditions Cell_Based->Check_Cell_Health Check_Conditions Verify Assay Conditions (Buffer, pH, Temp, Time) Check_Reagents->Check_Conditions Check_Technique Review Pipetting & Mixing Technique Check_Conditions->Check_Technique Resolved Results Consistent Check_Technique->Resolved Optimize_Time Optimize Treatment Time & Inhibitor Concentration Check_Cell_Health->Optimize_Time Validate_Detection Validate Detection Method (e.g., Western Blot) Optimize_Time->Validate_Detection Validate_Detection->Resolved

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A common and effective method involves a two-step process. The first step is the cyclopropanation of 2-pyridylacetonitrile with 1,2-dibromoethane to form 1-(pyridin-2-yl)cyclopropanecarbonitrile. The second step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 2-pyridylacetonitrile and 1,2-dibromoethane. The cyclopropanation step typically requires a strong base, and the hydrolysis step can be carried out under acidic or basic conditions.

Q3: What are some of the common challenges or side reactions encountered during the synthesis?

Common challenges include incomplete reaction, low yields, and the formation of side products. A significant impurity can be the corresponding amide if the hydrolysis of the nitrile is not complete. The basic nature of the pyridine ring can also complicate purification, potentially requiring acidic washes which might not be suitable for acid-labile products.[1]

Q4: What purification methods are recommended for the final product?

Purification of the final carboxylic acid can be achieved through several methods. Liquid carboxylic acids can be purified by dissolving them in an aqueous alkali solution, extracting with an organic solvent to remove neutral and basic impurities, followed by acidification and extraction of the desired acid.[2] Solid acids are often purified by recrystallization from suitable solvents like ethanol, toluene, or aqueous mixtures.[2] For pyridine-containing carboxylic acids, specialized extraction techniques using reagents like tri-n-octylphosphine oxide (TOPO) have also been explored.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or no conversion during cyclopropanation 1. Inactive base: The strength and quality of the base are crucial.- Use a freshly opened or properly stored strong base (e.g., sodium hydroxide, potassium hydroxide).- Consider using a phase-transfer catalyst to enhance the reaction rate.
2. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.- Gradually increase the reaction temperature and monitor the progress by TLC or GC.
3. Poor quality of reagents: Impurities in the starting materials can inhibit the reaction.- Ensure the purity of 2-pyridylacetonitrile and 1,2-dibromoethane. Consider purification of starting materials if necessary.
Formation of multiple products 1. Side reactions of the pyridine ring: The nitrogen atom in the pyridine ring can undergo side reactions.- Protect the pyridine nitrogen if it is found to interfere with the reaction.
2. Polymerization: Under harsh basic conditions, some starting materials or intermediates may polymerize.- Add the base portion-wise to control the reaction exotherm.- Optimize the reaction temperature to minimize polymerization.
Incomplete hydrolysis of the nitrile 1. Insufficient reaction time or temperature: Hydrolysis of nitriles can be slow.- Increase the reaction time and/or temperature. Monitor the reaction progress until the starting nitrile is consumed.
2. Inadequate concentration of acid or base: The concentration of the hydrolyzing agent is important.- Use a higher concentration of acid or base for the hydrolysis step.
Difficulty in purifying the final product 1. Emulsion formation during extraction: The presence of the pyridine moiety can sometimes lead to emulsions during workup.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- Filter the mixture through a pad of celite.
2. Co-precipitation of impurities: Impurities may co-crystallize with the product.- Try recrystallization from a different solvent system.- Consider column chromatography if recrystallization is ineffective.

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

This procedure is adapted from analogous syntheses of 1-arylcyclopropanenitriles.

Materials:

  • 2-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (or other suitable strong base)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

  • Solvent (e.g., water, acetonitrile, or a biphasic system)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridylacetonitrile in the chosen solvent.

  • Add 1,2-dibromoethane to the solution.

  • Slowly add a concentrated aqueous solution of the strong base. If using a phase-transfer catalyst, add it at this stage.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-(pyridin-2-yl)cyclopropanecarbonitrile, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

Materials:

  • 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • Concentrated hydrochloric acid or sulfuric acid (for acidic hydrolysis) OR Sodium hydroxide or potassium hydroxide (for basic hydrolysis)

  • Water

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, add 1-(pyridin-2-yl)cyclopropanecarbonitrile and an excess of concentrated hydrochloric or sulfuric acid.

  • Heat the mixture under reflux. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[3]

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to a pH around the isoelectric point of the amino acid to precipitate the product.

  • Filter the precipitate, wash it with cold water, and dry it to obtain this compound.

Procedure (Basic Hydrolysis):

  • In a round-bottom flask, add 1-(pyridin-2-yl)cyclopropanecarbonitrile and an aqueous solution of sodium or potassium hydroxide.

  • Heat the mixture under reflux until the evolution of ammonia ceases, indicating the completion of the reaction.[3]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.

Reaction Optimization Data

Optimizing reaction conditions is crucial for maximizing yield and purity. Below are tables summarizing key parameters to consider for optimization.

Table 1: Optimization of Cyclopropanation Reaction

ParameterRange/OptionsConsiderations
Base NaOH, KOH, K₂CO₃, Na₂CO₃Stronger bases generally lead to faster reactions but may increase side products.
Solvent Water, Acetonitrile, Toluene, Biphasic systemsSolvent choice can affect reaction rate and ease of workup.
Temperature Room Temperature to RefluxHigher temperatures increase reaction rate but can also lead to decomposition or side reactions.
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.
Phase-Transfer Catalyst TBAB, Aliquat 336Can significantly improve reaction rates in biphasic systems.

Table 2: Optimization of Nitrile Hydrolysis

ParameterRange/OptionsConsiderations
Hydrolysis Condition Acidic (HCl, H₂SO₄), Basic (NaOH, KOH)Basic hydrolysis often provides a cleaner reaction but requires a final acidification step.
Concentration 1 M to concentratedHigher concentrations can speed up the reaction but may require careful temperature control.
Temperature 80°C to RefluxHigher temperatures are generally required for complete hydrolysis.
Reaction Time 2 - 48 hoursMonitor for the disappearance of the nitrile and the intermediate amide.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

SynthesisWorkflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Hydrolysis Start1 2-Pyridylacetonitrile + 1,2-Dibromoethane Reaction1 Add Base (e.g., NaOH) Heat to Reflux Start1->Reaction1 Workup1 Extraction & Purification Reaction1->Workup1 Product1 1-(Pyridin-2-yl)cyclopropanecarbonitrile Workup1->Product1 Start2 1-(Pyridin-2-yl)cyclopropanecarbonitrile Product1->Start2 Intermediate Reaction2 Add Acid (e.g., HCl) or Base (e.g., NaOH) Heat to Reflux Start2->Reaction2 Workup2 Neutralization/Acidification & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield or Purity Issue CheckReagents Verify Purity and Activity of Starting Materials and Reagents Start->CheckReagents CheckReagents->Start Reagents Degraded OptimizeConditions Systematically Optimize Reaction Conditions (Temperature, Time, Concentration) CheckReagents->OptimizeConditions Reagents OK AnalyzeByproducts Identify Byproducts by LC-MS, GC-MS, or NMR OptimizeConditions->AnalyzeByproducts Optimization Ineffective Result Improved Yield and Purity OptimizeConditions->Result Successful Optimization ModifyWorkup Adjust Purification Strategy (e.g., different solvent, pH adjustment) AnalyzeByproducts->ModifyWorkup ModifyWorkup->Result

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid and Alternative Fatty Acid Oxidation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative biological activity of "1-(Pyridin-2-yl)cyclopropanecarboxylic acid" and established inhibitors of fatty acid oxidation (FAO). Due to the limited availability of direct experimental data for "this compound" in publicly accessible literature, its activity is inferred based on the known biological effects of its core chemical structure. This document aims to offer a valuable resource for researchers investigating novel metabolic modulators by comparing this compound with well-characterized alternatives, namely Etomoxir, Perhexiline, and Amiodarone.

Introduction to Fatty Acid Oxidation and CPT1 Inhibition

Fatty acid oxidation is a critical metabolic pathway for energy production in various tissues, particularly the heart and skeletal muscle. The rate-limiting step of this process is the transport of long-chain fatty acids into the mitochondria, which is catalyzed by the enzyme Carnitine Palmitoyltransferase 1 (CPT1). Inhibition of CPT1 is a key therapeutic strategy for various conditions, including cardiovascular diseases and certain cancers, as it shifts the cellular energy metabolism from fatty acid utilization towards glucose oxidation.

"this compound" is a synthetic compound featuring a cyclopropanecarboxylic acid moiety. The parent molecule, cyclopropanecarboxylic acid, has been shown in early studies to interfere with fatty acid oxidation in vitro. This suggests that "this compound" likely acts as an inhibitor of CPT1, making it a compound of interest for metabolic research. This guide will compare its predicted activity with that of known CPT1 inhibitors.

Comparative Analysis of CPT1 Inhibitors

The following table summarizes the available quantitative data for the inhibition of CPT1 by established compounds. The data for "this compound" is currently unavailable in the public domain and is a key area for future experimental validation.

CompoundTarget(s)IC50 Value(s)Organism/TissueKey Findings & Remarks
This compound Predicted: CPT1Not Available-Activity is inferred from the known effects of the cyclopropanecarboxylic acid core on fatty acid oxidation. The pyridine moiety may influence potency and selectivity.
Etomoxir CPT1 (irreversible)~5 µM for maximal FAO inhibition in MCF-7 cells[1]Human (breast cancer cell line)Widely used experimental tool. Its effects on T-cell differentiation and function may be independent of CPT1a expression at higher concentrations[2].
Perhexiline CPT1, CPT277 µM (CPT-1)Rat (cardiac mitochondria)A dual inhibitor of CPT1 and CPT2.[3] Its anti-anginal effect is attributed to the metabolic shift from fatty acid to glucose utilization.[3]
148 µM (CPT-1)Rat (hepatic mitochondria)[3]
Amiodarone CPT1228 µM (CPT-1)Rat (cardiac mitochondria)An anti-anginal agent that also exhibits CPT1 inhibitory activity.[3]

Signaling Pathway of CPT1 Inhibition

The inhibition of CPT1 by compounds like "this compound" is expected to modulate cellular metabolism by blocking the entry of long-chain fatty acids into the mitochondria. This leads to a decrease in fatty acid β-oxidation and a compensatory increase in glucose oxidation for ATP production.

CPT1_Inhibition_Pathway cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acids AcylCoA Fatty Acyl-CoA LCFA->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Carnitine Mitochondrion Mitochondrion CPT1->Mitochondrion Acylcarnitine Inhibitor This compound (and alternatives) Inhibitor->CPT1 BetaOxidation β-Oxidation Mitochondrion->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP_FAO ATP TCA->ATP_FAO ATP_Glucose ATP TCA->ATP_Glucose Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH PDH Pyruvate->PDH PDH->AcetylCoA

Caption: CPT1 Inhibition Signaling Pathway.

Experimental Protocols

Validating the biological activity of "this compound" as a CPT1 inhibitor requires robust experimental assays. Below are detailed methodologies for key experiments.

Radiochemical CPT1 Activity Assay

This is a classic and direct method to measure CPT1 activity.

Principle: The assay measures the rate of formation of radiolabeled acylcarnitine from radiolabeled carnitine and a fatty acyl-CoA substrate.

Materials:

  • Isolated mitochondria from target tissue (e.g., rat liver or heart)

  • Assay Buffer: 117 mM Tris-HCl, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl2, 16.7 mM KCl, 2.22 mM KCN, 0.1% BSA (fatty acid-free), pH 7.4

  • Substrate solution: Palmitoyl-CoA (50 µM)

  • Radiolabeled substrate: L-[³H]carnitine (0.2 mM, 0.5 µCi)

  • Test compound: "this compound" and alternatives at various concentrations

  • Stop solution: 1.2 M ice-cold HCl

  • Extraction solvent: Water-saturated butanol

  • Scintillation cocktail and counter

Procedure:

  • Prepare mitochondrial fractions from the tissue of interest.

  • Pre-incubate mitochondrial protein (10-20 µg) with the test compound or vehicle control in the assay buffer for a defined period (e.g., 10 minutes) at 30°C.

  • Initiate the reaction by adding the substrate solution and L-[³H]carnitine.

  • Incubate for 10 minutes at 30°C.

  • Stop the reaction by adding ice-cold HCl.

  • Extract the radiolabeled palmitoylcarnitine with water-saturated butanol.

  • Quantify the radioactivity in the butanol phase using a liquid scintillation counter.

  • Calculate the CPT1 activity and determine the IC50 value for the test compound.

Non-Radiochemical (Colorimetric) CPT1 Activity Assay

This method offers an alternative to the use of radioisotopes.

Principle: This assay measures the release of Coenzyme A (CoA) during the CPT1-catalyzed reaction. The free CoA then reacts with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Isolated mitochondria

  • Assay Buffer: Similar to the radiochemical assay but without radiolabeled carnitine.

  • Substrates: Palmitoyl-CoA and L-carnitine

  • DTNB solution

  • Test compounds

  • Microplate reader

Procedure:

  • Add isolated mitochondria, assay buffer, DTNB, and the test compound to the wells of a microplate.

  • Initiate the reaction by adding palmitoyl-CoA and L-carnitine.

  • Monitor the increase in absorbance at 412 nm over time.

  • The rate of color development is proportional to the CPT1 activity.

  • Calculate the inhibitory effect of the test compounds and determine their IC50 values.

Seahorse XF Analyzer-Based Assay for Fatty Acid Oxidation

This method assesses the effect of inhibitors on mitochondrial respiration using specific substrates in live cells.

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration. By providing long-chain fatty acids as the sole energy substrate, the OCR becomes dependent on CPT1 activity.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)

  • Seahorse XF Analyzer and consumables

  • Assay medium (e.g., XF Base Medium supplemented with L-glutamine, sodium pyruvate)

  • Substrate: Palmitate-BSA conjugate or other long-chain fatty acids

  • Test compounds

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate.

  • On the day of the assay, replace the culture medium with the assay medium.

  • Equilibrate the cells in a CO2-free incubator.

  • Load the test compounds into the injection ports of the sensor cartridge.

  • Place the plate in the Seahorse XF Analyzer and measure the basal OCR.

  • Inject the test compounds and monitor the change in OCR. A decrease in OCR in the presence of a fatty acid substrate indicates inhibition of fatty acid oxidation.

Experimental Workflow for CPT1 Inhibitor Validation

The following diagram illustrates a typical workflow for validating a novel CPT1 inhibitor.

Experimental_Workflow Start Start: Postulate This compound as CPT1 Inhibitor InVitro In Vitro CPT1 Activity Assay (Radiochemical or Colorimetric) Start->InVitro IC50 Determine IC50 Value InVitro->IC50 CellBased Cell-Based FAO Assay (Seahorse XF Analyzer) IC50->CellBased OCR Measure Oxygen Consumption Rate (OCR) CellBased->OCR Mechanism Mechanism of Action Studies (e.g., Kinetic Analysis) OCR->Mechanism Selectivity Selectivity Profiling (e.g., against CPT2) Mechanism->Selectivity InVivo In Vivo Studies (Animal Models) Selectivity->InVivo Efficacy Evaluate Therapeutic Efficacy and Toxicity InVivo->Efficacy End End: Validated CPT1 Inhibitor Efficacy->End

Caption: CPT1 Inhibitor Validation Workflow.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of "this compound" is currently lacking, its chemical structure strongly suggests its potential as a CPT1 inhibitor. The cyclopropanecarboxylic acid moiety is a known modulator of fatty acid metabolism, and the pyridine ring is a common scaffold in pharmacologically active compounds.

To validate the biological activity of "this compound," a systematic experimental approach as outlined in this guide is essential. Determining its IC50 value against CPT1 and comparing it with established inhibitors like Etomoxir, Perhexiline, and Amiodarone will be a critical first step. Further investigations into its mechanism of action, selectivity, and in vivo efficacy will provide a comprehensive understanding of its therapeutic potential. This compound represents an intriguing candidate for the development of novel metabolic modulators, and further research is highly warranted.

References

A Comparative Analysis of Pyridinecarboxylic Acid Derivatives: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological efficacy of various pyridine derivatives, with a focus on pyridinecarboxylic acids and their close analogs. While the primary compound of interest, 1-(Pyridin-2-yl)cyclopropanecarboxylic acid , is a known chemical entity, a comprehensive review of the scientific literature and patent databases reveals a significant lack of publicly available experimental data detailing its biological activity and efficacy. Therefore, a direct comparison with other pyridine derivatives is not feasible at this time.

However, to provide valuable context for researchers in the field of drug discovery, this guide presents a detailed comparison of the well-studied isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), along with their notable derivatives. This comparison is supported by experimental data from in vitro and in vivo studies, focusing on their antimicrobial, anti-inflammatory, and anticancer activities. Detailed experimental protocols for key assays are also provided to aid in the design and evaluation of future research in this area.

Introduction to Pyridine Derivatives in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The nitrogen atom in the pyridine ring imparts unique physicochemical properties, including increased polarity and the ability to form hydrogen bonds, which can enhance solubility, bioavailability, and target engagement. The three isomers of pyridinecarboxylic acid—picolinic, nicotinic, and isonicotinic acid—have served as foundational structures for the development of a wide array of therapeutic agents.

Comparative Efficacy of Pyridinecarboxylic Acid Isomers and Their Derivatives

Due to the absence of efficacy data for this compound, this section will focus on the comparative biological activities of other relevant pyridine derivatives.

Antimicrobial Activity

Derivatives of nicotinic acid and isonicotinic acid have demonstrated significant potential as antimicrobial agents. The following tables summarize the in vitro efficacy of selected derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Nicotinic Acid Derivatives

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
Acylhydrazone Derivative 5 Staphylococcus aureus ATCC 43300 (MRSA) 15.62 - [1]
Acylhydrazone Derivative 13 Staphylococcus epidermidis ATCC 12228 1.95 3.91 [1]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline 25 Bacillus subtilis ATCC 6633 7.81 - [1]
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline 25 Staphylococcus aureus ATCC 6538 7.81 - [1]
Nicotinamide NC 3 Pseudomonas aeruginosa ATCC 27853 0.016 (mM) - [2]
Nicotinamide NC 3 Klebsiella pneumoniae NCIMB 9111 0.016 (mM) - [2]

| Nicotinamide NC 5 | Staphylococcus aureus ATCC 6538 | 0.03 (mM) | - |[2] |

Table 2: Antifungal Activity of Nicotinic Acid Derivatives

Compound Fungal Strain MIC (µg/mL) MFC (µg/mL) Reference

| Nicotinamide NC 4 | Candida albicans ATCC 24433 | < 1 (mM) | - |[2] |

Anti-inflammatory Activity

Certain pyridine derivatives have shown promising anti-inflammatory properties, with some compounds exhibiting efficacy comparable to or exceeding that of standard drugs like ibuprofen and prednisolone.

Table 3: Anti-inflammatory Activity of Pyridine Derivatives

Compound Assay Result Reference
3-hydroxy-pyridine-4-one Derivative A Carrageenan-induced paw edema (rat) 67% inhibition at 20 mg/kg [3]
3-hydroxy-pyridine-4-one Derivative B Carrageenan-induced paw edema (rat) Significant inhibition at 200 & 400 mg/kg [3]
3-hydroxy-pyridine-4-one Derivative C Carrageenan-induced paw edema (rat) Significant inhibition at 100 & 200 mg/kg [3]
Pyridine Derivative 5a Carrageenan-induced paw edema (rat) 46.9% edema inhibition (1 h) [4]

| Pyridine Derivative 5g | Carrageenan-induced paw edema (rat) | 43.46% edema inhibition (1 h) |[4] |

Anticancer Activity

Isonicotinic acid hydrazide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 4: In Vitro Anticancer Activity of Isonicotinic Hydrazide-Hydrazone Derivatives

Compound Cell Line IC₅₀ (µM) Reference
Hydrazone Derivative 4 PC3 (Prostate Cancer) 10.28 [5]
Hydrazone Derivative 5 PC3 (Prostate Cancer) 11.22 [5]
Hydrazone Derivative 4 DLD-1 (Colon Cancer) 13.49 [5]
Hydrazone Derivative 6 DLD-1 (Colon Cancer) 17.82 [5]

| Hydrazone Derivative 10 | DLD-1 (Colon Cancer) | 17.90 |[5] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The antimicrobial activity of the compounds is determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final inoculum concentration.

  • Assay Procedure: The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates. The standardized inoculum is added to each well.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Carrageenan-Induced Paw Edema Assay in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Procedure: The test compounds, vehicle, or a standard drug (e.g., diclofenac, indomethacin) are administered intraperitoneally. After a specified time (e.g., 30 minutes), a subplantar injection of 1% carrageenan solution is given into the left hind paw of each rat to induce edema.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 3, and 6 hours) after carrageenan injection using a plethysmograph.

  • Calculation: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. The viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyridine derivatives.

Experimental_Workflow_for_Antimicrobial_Activity cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start: Select Test Compounds and Microorganisms prep_compounds Prepare Stock Solutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plates prep_compounds->serial_dilution inoculation Inoculate Plates with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine MIC (Visual Inspection) incubation->read_mic determine_mbc Determine MBC/MFC (Sub-culturing) read_mic->determine_mbc end End: Report Antimicrobial Efficacy determine_mbc->end

Caption: Workflow for Determining Antimicrobial Activity.

Anti_inflammatory_Signaling_Pathway inflammatory_stimulus Inflammatory Stimulus (e.g., Carrageenan) pla2 Phospholipase A2 (PLA2) inflammatory_stimulus->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid pla2->cell_membrane acts on cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation pyridine_derivatives Pyridine Derivatives (Potential Inhibitors) pyridine_derivatives->cox inhibit

Caption: Arachidonic Acid Pathway in Inflammation.

Conclusion and Future Directions

While "this compound" remains a molecule of interest due to its structural features, the current lack of published efficacy data prevents a conclusive assessment of its therapeutic potential. In contrast, other pyridinecarboxylic acid isomers and their derivatives have been extensively studied and have shown promising activities across various therapeutic areas, including infectious diseases, inflammation, and oncology.

The data and protocols presented in this guide offer a valuable resource for researchers working on the design and development of novel pyridine-based therapeutic agents. Further investigation into "this compound" is warranted to elucidate its biological activity profile and determine its potential as a lead compound. Comparative studies against established pyridine derivatives will be crucial in defining its relative efficacy and potential therapeutic niche.

References

A Comparative Guide to 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid and Structurally Similar Scaffolds in the Context of Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical scaffold "1-(Pyridin-2-yl)cyclopropanecarboxylic acid" against structurally related compounds, particularly those with known activity as inhibitors of key enzymes in epigenetic regulation and neurotransmitter metabolism. Due to the limited publicly available experimental data on the biological activity of this compound, this document focuses on providing a framework for its evaluation. This includes a qualitative comparison based on structure-activity relationships (SAR) of similar scaffolds, detailed experimental protocols for performance assessment, and a clear presentation of existing data for related compounds to serve as a benchmark.

Introduction to the Scaffolds

The cyclopropane ring is a recurring motif in medicinal chemistry, valued for its ability to confer conformational rigidity and unique metabolic properties to a molecule.[1][2] When coupled with an amino or carboxylic acid group and an aromatic or heteroaromatic ring, it forms the basis for several classes of potent enzyme inhibitors.

This compound: This scaffold features a cyclopropane ring directly attached to a pyridine ring at the 2-position and bearing a carboxylic acid group. The pyridine ring, a common heterocycle in FDA-approved drugs, can engage in various biological interactions and influence properties like solubility and metabolic stability.[3] Its structural similarity to known inhibitors suggests potential activity against flavin adenine dinucleotide (FAD)-dependent amine oxidases.

trans-2-Phenylcyclopropylamine (Tranylcypromine): A well-established antidepressant, tranylcypromine is a non-selective, irreversible inhibitor of both monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A).[4][5] It serves as a crucial reference compound for designing new inhibitors with improved potency and selectivity. The phenylcyclopropylamine core is the key pharmacophore responsible for its inhibitory activity.

Substituted Phenylcyclopropylamines: Extensive research has focused on modifying the phenyl ring of tranylcypromine to enhance its selectivity for LSD1 over MAOs. These modifications explore how different substituents can exploit the structural differences in the active sites of these enzymes.[6]

Qualitative Comparison and Structure-Activity Relationships

While quantitative data for this compound is not available, a qualitative comparison can be drawn based on the established SAR of related cyclopropylamine inhibitors. The primary mechanism of action for these inhibitors is the covalent modification of the FAD cofactor within the enzyme's active site.[5]

The key structural difference between this compound and tranylcypromine is the replacement of the phenyl ring with a pyridine ring and the amine with a carboxylic acid. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially altering the compound's binding orientation and affinity within the enzyme's active site compared to the hydrophobic phenyl ring of tranylcypromine. The carboxylic acid group, being a potential hydrogen bond donor and acceptor, would also significantly influence binding interactions and physicochemical properties.

It is hypothesized that the cyclopropane ring of this compound could still participate in the characteristic mechanism-based inhibition of FAD-dependent oxidases. However, the electronic and steric influences of the pyridinyl and carboxyl groups would likely modulate its potency and selectivity.

Quantitative Data for Comparative Scaffolds

The following table summarizes the inhibitory activities of tranylcypromine and a representative substituted analog against LSD1, MAO-A, and MAO-B. The fields for "this compound" are intentionally left blank to highlight the need for experimental evaluation and to serve as a template for future studies.

Compound/ScaffoldTarget EnzymeIC50 (µM)Reference
This compound LSD1--
MAO-A--
MAO-B--
trans-2-Phenylcyclopropylamine (Tranylcypromine) LSD1~2[5]
MAO-A~20[5]
MAO-B~20[5]
Compound S2101 (a substituted phenylcyclopropylamine) LSD1k_inact/K_I = 4560 M⁻¹s⁻¹[4]
MAO-AWeaker inhibition than tranylcypromine[4]
MAO-BWeaker inhibition than tranylcypromine[4]

Experimental Protocols

To facilitate the experimental evaluation of this compound, detailed protocols for assessing its inhibitory activity against LSD1, MAO-A, and MAO-B are provided below.

LSD1 Inhibition Assay (Peroxidase-Coupled Fluorometric Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a histone H3 peptide substrate.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic probe)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • Test compound (this compound) and positive control (e.g., tranylcypromine) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

  • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • LSD1 enzyme (final concentration ~20-50 nM)

    • Test compound or control at various concentrations

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare a substrate solution containing the H3K4me2 peptide, HRP, and Amplex® Red in assay buffer.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence over time (kinetic read) at 37°C.

  • The initial reaction rates (slopes of the fluorescence curves) are calculated.

  • The percentage of inhibition for each compound concentration is determined relative to the vehicle control (DMSO).

  • IC50 values are calculated by fitting the dose-response data to a suitable nonlinear regression model.

MAO-A and MAO-B Inhibition Assay (Fluorometric Assay)

This assay also relies on the detection of H₂O₂ produced by the oxidative deamination of a monoamine substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Test compound and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO

  • Black 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme and the test compound at various concentrations.

  • Pre-incubate the plates at 37°C for 15 minutes.

  • Prepare a detection solution containing the appropriate substrate (Kynuramine for MAO-A, Benzylamine for MAO-B), HRP, and Amplex® Red in assay buffer.

  • Start the reaction by adding the detection solution to each well.

  • Incubate the plates at 37°C for 30-60 minutes, protected from light.

  • Measure the end-point fluorescence.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of irreversible inhibition of FAD-dependent amine oxidases by cyclopropylamine-containing compounds.

G Mechanism of Irreversible Inhibition by Cyclopropylamines Enzyme Enzyme-FAD Complex EI_Complex Initial Non-covalent Enzyme-Inhibitor Complex Enzyme->EI_Complex Binding Inhibitor Cyclopropylamine Inhibitor Inhibitor->EI_Complex Radical_Cation Single-Electron Transfer (Radical Cation Intermediate) EI_Complex->Radical_Cation Oxidation by FAD Covalent_Adduct Covalent Adduct Formation (Irreversibly Inhibited Enzyme) Radical_Cation->Covalent_Adduct Ring Opening and Covalent Bonding to FAD

Caption: Proposed mechanism of FAD-dependent enzyme inhibition.

Experimental Workflow for Scaffold Evaluation

This diagram outlines a logical workflow for the biological evaluation of "this compound".

G Workflow for Biological Evaluation Start Synthesize and Purify This compound Primary_Screen Primary Screening against LSD1, MAO-A, and MAO-B Start->Primary_Screen Dose_Response Dose-Response Studies and IC50 Determination Primary_Screen->Dose_Response If Active Selectivity Assess Selectivity Profile (LSD1 vs. MAO-A/B) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., Target Engagement, Cytotoxicity) Mechanism->Cell_Based Conclusion Conclusion on Activity and Potential for Further Development Cell_Based->Conclusion

Caption: Proposed workflow for evaluating novel chemical scaffolds.

Conclusion

"this compound" represents an intriguing chemical scaffold with the potential to act as an inhibitor of FAD-dependent amine oxidases like LSD1 and the MAOs. Its structural similarity to known inhibitors, combined with the unique electronic properties of the pyridine ring and the presence of a carboxylic acid moiety, makes it a compelling candidate for further investigation. This guide provides the necessary context, comparative data from related scaffolds, and detailed experimental protocols to enable researchers to undertake a thorough evaluation of its biological activity. The provided workflows and mechanistic diagrams serve to guide this experimental journey, with the ultimate goal of determining the therapeutic potential of this and similar chemical scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(pyridin-2-yl)cyclopropanecarboxylic acid analogs, with a specific focus on their activity as inhibitors of the c-Met kinase, a key target in cancer therapy. Through a detailed examination of experimental data, this document aims to furnish researchers and drug development professionals with the necessary insights to inform the design of novel and more potent therapeutic agents.

Introduction

The this compound scaffold has emerged as a promising starting point for the development of various enzyme inhibitors due to its unique three-dimensional structure and synthetic tractability. Recent research has highlighted its potential in targeting the c-Met proto-oncogene, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This guide focuses on a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives that have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and their cytotoxic effects on various cancer cell lines.

Comparative Analysis of Biological Activity

The inhibitory potency of a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide analogs was evaluated against c-Met kinase, and their cytotoxic activity was assessed in A549 (lung carcinoma), H460 (large cell lung cancer), and HT-29 (colon adenocarcinoma) human cancer cell lines. The quantitative data, presented as IC50 values (the concentration of the compound required to inhibit 50% of the biological activity), are summarized in the table below.

Compound IDLinker MoietyR Groupc-Met IC50 (μM)[1]A549 IC50 (μM)[1]H460 IC50 (μM)[1]HT-29 IC50 (μM)[1]
26a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamideH0.016 1.59 0.72 0.56
26b 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide4-F0.0232.341.150.98
26c 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide4-Cl0.0191.870.930.76
26d 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide4-CH30.0313.121.581.23
20a 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamideH0.0455.212.872.11
20b 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide4-F0.0516.343.122.54
23a 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamideH0.0627.894.323.87

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these analogs:

  • Impact of the Linker Moiety: The nature of the heterocyclic linker between the cyclopropanecarboxamide and the terminal phenyl ring significantly influences the inhibitory activity. The 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker (present in compounds 26a-d ) consistently resulted in more potent c-Met inhibition compared to the 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (compounds 20a-b ) and 5-methyl-4-oxo-1,4-dihydropyridazine-3-carboxamide (compound 23a ) linkers.[1] This suggests that the triazine-based linker provides a more favorable conformation for binding to the c-Met kinase active site.

  • Influence of Phenyl Ring Substitution: Substitution on the terminal phenyl ring also modulates the activity. Among the most potent series with the triazine linker, electron-withdrawing groups at the 4-position of the phenyl ring, such as fluorine (26b ) and chlorine (26c ), were well-tolerated and maintained potent inhibitory activity, comparable to the unsubstituted analog (26a ).[1] In contrast, the introduction of an electron-donating methyl group (26d ) led to a slight decrease in potency.[1] This indicates that electron-withdrawing substituents on the terminal phenyl ring are beneficial for improving the antitumor activities.[1]

  • Correlation between c-Met Inhibition and Cytotoxicity: A clear correlation is observed between the in vitro c-Met kinase inhibitory activity and the cytotoxicity against the tested cancer cell lines. The most potent c-Met inhibitor, 26a , also exhibited the strongest cytotoxic effects against A549, H460, and HT-29 cells.[1] This supports the hypothesis that the anticancer activity of these compounds is, at least in part, mediated through the inhibition of c-Met signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

c-Met Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of c-Met kinase.

Materials:

  • Recombinant c-Met enzyme

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ULight™-poly GT substrate

  • ATP

  • Eu-Antibody (specific for the phosphorylated substrate)

  • Stop/Detection Buffer (e.g., 10 mM EDTA in Kinase Buffer)

  • 384-well assay plates

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" negative controls.

  • Reaction Initiation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mixture to all wells to start the kinase reaction. The final reaction volume is 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Stoppage and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA. Add 10 µL of this mix to all wells. The EDTA chelates Mg²⁺, thereby stopping the kinase reaction.

  • Incubation for Detection: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader with excitation at 320 or 340 nm and emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]

Materials:

  • Human cancer cell lines (A549, H460, HT-29)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of approximately 10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours in a CO2 incubator.[2]

  • Formazan Solubilization: Discard the supernatant and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3] Gently mix to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at 550-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Visualizations

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF), leading to downstream signaling cascades that promote cell growth, survival, and motility.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet_receptor c-Met Receptor HGF->cMet_receptor Binding & Dimerization P P cMet_receptor->P Autophosphorylation GRB2 GRB2 P->GRB2 PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Motility ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT3->Cell_Response Inhibitor 1-(Pyridin-2-yl)cyclopropanecarboxylic acid analogs Inhibitor->P Inhibition

Caption: Simplified c-Met signaling pathway and the point of inhibition.

Experimental Workflow for c-Met Kinase Inhibition Assay

The workflow for determining the inhibitory activity of the compounds against c-Met kinase is outlined below.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Plate_Setup Add compounds and controls to 384-well plate Compound_Prep->Plate_Setup Enzyme_Add Add c-Met kinase Plate_Setup->Enzyme_Add Reaction_Start Add Substrate/ATP mix to initiate reaction Enzyme_Add->Reaction_Start Incubate_1 Incubate for 60 min at room temperature Reaction_Start->Incubate_1 Stop_Detect Add Stop/Detection buffer (EDTA + Eu-Antibody) Incubate_1->Stop_Detect Incubate_2 Incubate for 60 min at room temperature Stop_Detect->Incubate_2 Read_Plate Read plate on TR-FRET reader Incubate_2->Read_Plate Data_Analysis Calculate TR-FRET ratio and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

References

Lack of Publicly Available Efficacy Data for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals no publicly available in vitro or in vivo efficacy data for the compound 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Consequently, a direct comparison guide detailing its performance against other alternatives, supported by experimental data, cannot be constructed at this time.

While specific studies on this compound are absent, an examination of its core structural components—the pyridine ring and the cyclopropanecarboxylic acid moiety—provides context on the potential biological activities that compounds of this class may exhibit. This information may be valuable for researchers interested in the potential therapeutic applications of this and related molecules.

General Biological Activities of Structurally Related Scaffolds

Pyridine Derivatives:

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives have been extensively investigated and have demonstrated a wide array of biological activities, including:

  • Anticancer Properties: Various pyridine derivatives have shown significant antiproliferative activity against several cancer cell lines.[1][2] Their mechanisms of action are diverse and can involve the inhibition of key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β).[3]

  • Antimicrobial and Antiviral Effects: The pyridine nucleus is a common feature in compounds developed for their antibacterial, antifungal, and antiviral properties.[4][5] These compounds can target essential microbial enzymes or interfere with viral replication processes.

  • Anti-inflammatory and Analgesic Activity: Certain pyridine derivatives have been explored for their potential to modulate inflammatory pathways, showing promise as anti-inflammatory and pain-relieving agents.[1]

  • Antitubercular Activity: Modifications of the pyridine structure have led to the development of potent agents against Mycobacterium tuberculosis, including resistant strains.[6]

Cyclopropanecarboxylic Acid Derivatives:

The cyclopropane ring, due to its strained nature, imparts unique conformational properties to molecules. Cyclopropanecarboxylic acid and its derivatives have been studied in various biological contexts:

  • Metabolic Modulation: Cyclopropanecarboxylic acid itself has been shown to affect hepatic pyruvate metabolism, suggesting a role in modulating metabolic pathways.[7]

  • Pharmacological Scaffolds: The 1-phenylcyclopropane carboxamide scaffold, a related structure, is found in compounds with a broad range of pharmacological activities, including anti-inflammatory, antidepressant, and antitumor effects.[8]

Conceptual Workflow for Efficacy Evaluation

In the absence of specific experimental data for this compound, a general workflow for assessing the in vitro and in vivo efficacy of a novel chemical entity is presented below. This diagram illustrates the logical progression from initial laboratory tests to animal studies.

G cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment cluster_conclusion Decision Point A Compound Synthesis & Characterization B Target Identification (e.g., Enzyme, Receptor) A->B C Biochemical Assays (e.g., IC50, Ki) B->C D Cell-Based Assays (e.g., Cytotoxicity, Proliferation) C->D E Mechanism of Action Studies D->E F Pharmacokinetic Studies (ADME) E->F Lead Compound Selection G Animal Model of Disease Selection F->G H Efficacy Studies (e.g., Tumor Growth Inhibition) G->H I Toxicology & Safety Studies H->I J Proceed to Clinical Trials? I->J

Caption: General workflow for evaluating the efficacy of a novel compound.

Conclusion

Due to the lack of specific experimental data for this compound, the creation of a detailed comparison guide with quantitative data tables and specific experimental protocols is not feasible. The information provided on the general biological activities of pyridine and cyclopropanecarboxylic acid derivatives is intended to offer a contextual understanding of the potential research avenues for this class of compounds. Further experimental investigation is required to determine the specific in vitro and in vivo efficacy of this compound.

References

Navigating the Labyrinth of Target Engagement: A Comparative Guide for the Novel Compound 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical, and often early, hurdle is the definitive identification and verification of the compound's biological target. This guide provides a comparative overview of key experimental methodologies for verifying target engagement, using the novel compound "1-(Pyridin-2-yl)cyclopropanecarboxylic acid" as a case study for a molecule with an uncharacterized mechanism of action.

The successful development of any new therapeutic agent hinges on a clear understanding of its mechanism of action, which begins with identifying its direct molecular target(s). For a novel compound like this compound, which contains both a pyridine ring and a cyclopropane carboxylic acid moiety—motifs associated with a wide array of biological activities—a systematic approach to target engagement is paramount. The lack of pre-existing biological data for this specific molecule makes it an ideal candidate to illustrate a generalized workflow for target deconvolution.

This guide compares three widely used and powerful techniques for confirming the interaction between a small molecule and its protein target within a cellular context: the Cellular Thermal Shift Assay (CETSA), biochemical assays, and in-situ hybridization. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Comparative Analysis of Target Engagement Methodologies

To aid in the selection of the most appropriate technique, the following table summarizes the key features, advantages, and limitations of CETSA, biochemical assays, and in-situ hybridization.

FeatureCellular Thermal Shift Assay (CETSA)Biochemical AssaysIn-situ Hybridization (ISH)
Principle Ligand-induced thermal stabilization of the target protein in cells or lysates.Direct measurement of ligand-target interaction (e.g., binding affinity, enzyme inhibition) using purified components.Detection and localization of specific nucleic acid sequences (mRNA) within cells or tissues to infer changes in target gene expression.
Biological Context In-cell, cell lysate, or tissue homogenate, providing a more physiologically relevant environment.In vitro, using purified proteins and the compound of interest.In fixed cells or tissues, providing spatial information about gene expression.
Throughput Can be adapted for medium to high throughput screening.Highly amenable to high-throughput screening (HTS).Generally lower throughput, more suitable for validation and localization studies.
Information Gained Direct evidence of target binding in a cellular context; can determine cellular EC50.Quantitative binding affinity (Kd), inhibition constants (IC50, Ki), and enzyme kinetics.Localization and relative abundance of target mRNA, indicating changes in gene expression.
Advantages Label-free, applicable to any protein target without the need for antibodies or probes, and can be performed in intact cells.[1][2][3]Provides precise quantitative data on binding and functional activity.[4][5][6]Offers spatial resolution of target expression within tissues and cells.[7][8][9]
Disadvantages Indirect measure of binding; requires a specific antibody for detection (e.g., Western blot) or mass spectrometry.May not reflect the cellular environment (e.g., presence of cofactors, post-translational modifications).Indirectly infers protein levels from mRNA levels, which may not always correlate.
Typical Application Target validation and lead optimization; confirming cellular penetration and engagement.Primary screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies.Target validation, studying disease pathology, and assessing drug effects on gene expression.

Experimental Protocols for Target Engagement Verification

Below are detailed methodologies for the key experiments discussed. These protocols are generalized and would require optimization for the specific target and cell line being investigated.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[3][10]

  • Cell Culture and Treatment: Culture the cells of interest to a suitable confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specific period to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[3][11]

  • Cell Lysis and Protein Extraction: After the heat challenge, lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. The amount of the target protein remaining in the soluble fraction at each temperature is then quantified, typically by Western blotting using a target-specific antibody or by mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Biochemical Assays: A Direct Look at Interaction

Biochemical assays provide a direct and quantitative measure of the interaction between a compound and its purified target protein.[4][5]

Example: A Kinase Inhibition Assay

Assuming this compound targets a specific kinase, a typical protocol would be:

  • Reagents and Preparation:

    • Purified recombinant kinase.

    • Kinase substrate (e.g., a peptide or protein).

    • ATP (adenosine triphosphate).

    • Assay buffer.

    • This compound serially diluted to various concentrations.

  • Assay Procedure:

    • In a microplate, combine the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set period at a controlled temperature.

    • Stop the reaction.

  • Detection:

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

  • Data Analysis:

    • Plot the kinase activity as a function of the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In-situ Hybridization (ISH) for Target mRNA Localization

ISH is a technique that allows for the visualization of specific mRNA molecules within the cellular context of tissues, providing information on where the target gene is expressed.[7][8][12]

  • Tissue Preparation:

    • Fix the tissue of interest (e.g., with formalin) and embed it in paraffin.

    • Cut thin sections of the tissue and mount them on microscope slides.

  • Probe Design and Labeling:

    • Design a nucleic acid probe that is complementary to the mRNA sequence of the target gene.

    • Label the probe with a reporter molecule, such as a fluorescent dye (for FISH) or an enzyme (for chromogenic ISH).

  • Hybridization:

    • Permeabilize the tissue sections to allow the probe to enter the cells.

    • Apply the labeled probe to the tissue sections and incubate under conditions that allow the probe to hybridize specifically to the target mRNA.

  • Washing:

    • Wash the slides to remove any unbound or non-specifically bound probe.

  • Detection and Visualization:

    • If using a fluorescently labeled probe, visualize the signal using a fluorescence microscope.

    • If using an enzyme-labeled probe, add a substrate that the enzyme converts into a colored precipitate, which can be visualized with a bright-field microscope.

  • Analysis:

    • Analyze the images to determine the cellular and subcellular localization of the target mRNA. The intensity of the signal can provide a semi-quantitative measure of gene expression.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To conceptualize the potential mechanism of action and the experimental approach, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a generalized CETSA workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Compound This compound TargetProtein Hypothetical Target Protein Compound->TargetProtein Inhibition TargetProtein->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor

Caption: Hypothetical signaling pathway where this compound inhibits a target protein.

CETSA_Workflow cluster_preparation Sample Preparation cluster_experiment CETSA Experiment cluster_analysis Data Analysis A Culture Cells B Treat with Compound or Vehicle A->B C Aliquot cells into PCR tubes B->C D Heat Challenge (Temperature Gradient) C->D E Cell Lysis D->E F Centrifugation to separate soluble and aggregated proteins E->F G Collect Supernatant (Soluble Proteins) F->G H Western Blot or Mass Spectrometry G->H I Quantify Target Protein H->I J Generate Melting Curves and determine Tm shift I->J

Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

For a novel compound such as this compound, a multi-pronged approach to target engagement verification is recommended. Beginning with broader, cell-based methods like CETSA can provide crucial evidence of target interaction in a physiologically relevant setting. Subsequently, more quantitative, in vitro biochemical assays can be employed to determine the precise nature and strength of this interaction. Finally, techniques like in-situ hybridization can offer valuable insights into the spatial context of target expression and the downstream effects of compound engagement. By judiciously selecting and combining these powerful methodologies, researchers can confidently elucidate the mechanism of action of new chemical entities, paving the way for their successful development as next-generation therapeutics.

References

Navigating the Unseen: A Comparative Guide to the Off-Target Effects of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, understanding a compound's potential for off-target interactions is as critical as defining its on-target efficacy. This guide provides a comparative analysis of the potential off-target effects of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid , a novel small molecule with a chemical structure suggestive of diverse biological activities. Due to the limited publicly available data on this specific compound, this guide establishes a predictive off-target profile based on the known activities of structurally related molecules. We present this analysis alongside a framework of recommended experimental assays to validate these predictions, offering a roadmap for comprehensive safety and selectivity profiling.

Predicting the Off-Target Landscape

The chemical architecture of this compound, featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety, suggests potential interactions with a range of biological targets. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, known to interact with various enzymes and receptors. The cyclopropanecarboxylic acid group, while less common, is present in several bioactive molecules and can influence metabolic stability and target engagement.

To construct a hypothetical off-target profile, we have curated a list of potential protein classes that warrant investigation. This list is based on the known interactions of compounds bearing similar structural features.

Table 1: Predicted Off-Target Classes for this compound

Target ClassRationale for InclusionPotential Physiological Ramifications
Cytochrome P450 (CYP) Enzymes Pyridine-containing compounds are known to inhibit or induce various CYP isoforms.Altered drug metabolism, potential for drug-drug interactions.
hERG Ion Channel A common off-target for many small molecules, leading to cardiotoxicity.QT prolongation, risk of Torsades de Pointes.
G-Protein Coupled Receptors (GPCRs) The pyridine ring is a common pharmacophore for GPCR ligands.Diverse effects on various physiological systems (e.g., CNS, cardiovascular).
Kinases The planar, aromatic nature of the pyridine ring can facilitate binding to ATP-binding sites.Unintended modulation of signaling pathways, potential for anti-proliferative or pro-inflammatory effects.
Monoamine Oxidase (MAO) Some pyridine derivatives exhibit inhibitory activity against MAO-A and MAO-B.Altered neurotransmitter levels, potential for antidepressant or pressor effects.
Fatty Acid Amide Hydrolase (FAAH) The carboxylic acid moiety could potentially interact with the active site of this enzyme.Modulation of the endocannabinoid system.
Mitochondrial Enzymes Certain cyclopropanecarboxylic acid derivatives have been shown to interfere with mitochondrial fatty acid oxidation.Potential for hepatotoxicity.

Comparative Analysis with Structurally Related Compounds

To provide a tangible comparison, we have selected two commercially available compounds that share key structural motifs with this compound: 2-Phenylcyclopropanecarboxylic acid and Tranylcypromine . While not perfect analogs, they offer valuable insights into the potential off-target activities of the cyclopropane and substituted aromatic ring systems, respectively.

Table 2: Comparative Off-Target Profile

CompoundStructural SimilarityKnown Off-Target Activities
This compound -Hypothetical: See Table 1
2-Phenylcyclopropanecarboxylic acid Shares the cyclopropanecarboxylic acid moiety.Limited public data on off-target effects.
Tranylcypromine Contains a cyclopropane ring fused to an amino group, and is a well-characterized monoamine oxidase inhibitor.Irreversible inhibitor of MAO-A and MAO-B. Also shows some activity at serotonin and norepinephrine transporters.

Recommended Experimental Workflow for Off-Target Profiling

A systematic and tiered approach is recommended to efficiently assess the off-target profile of this compound.

Experimental_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose Response cluster_2 Tier 3: Mechanistic & In-depth Studies T1_Panel Comprehensive Off-Target Panel (e.g., Eurofins SafetyScreen44) T2_Validation Confirmatory Binding Assays T1_Panel->T2_Validation Identified Hits T1_Kinase Kinase Panel Screen (e.g., DiscoverX KINOMEscan) T1_Kinase->T2_Validation Identified Hits T2_Functional Functional Cellular Assays T2_Validation->T2_Functional Confirmed Binders T3_Mechanism Mechanism of Action Studies T2_Functional->T3_Mechanism Functionally Active Hits T3_Cellular Cellular Thermal Shift Assay (CETSA) T2_Functional->T3_Cellular Confirmed Cellular Activity

Figure 1. A tiered experimental workflow for off-target profiling.

Detailed Experimental Protocols

For key assays identified in the workflow, detailed protocols are essential for reproducibility and accurate data interpretation.

Radioligand Binding Assay for GPCR Off-Target Identification

This protocol outlines a standard procedure for assessing the binding affinity of a test compound to a panel of GPCR targets.

Objective: To determine the percentage of inhibition of radioligand binding to a specific GPCR by the test compound.

Materials:

  • Membrane preparations expressing the target GPCR.

  • Radioligand specific for the target GPCR.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

  • Test compound (this compound) and reference compounds.

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • In a 96-well plate, add membrane preparation, radioligand, and either vehicle, test compound, or reference compound.

  • Incubate the plate at a specific temperature and for a duration optimized for the target GPCR.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition of radioligand binding by the test compound relative to the vehicle control.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of a compound against a panel of protein kinases.

Objective: To determine the IC50 value of the test compound for a panel of kinases.

Materials:

  • Recombinant protein kinases.

  • Peptide or protein substrate for each kinase.

  • ATP (adenosine triphosphate).

  • Assay buffer (e.g., containing MgCl2, DTT).

  • Test compound and a known kinase inhibitor as a positive control.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 384-well plate, add the kinase, substrate, and either vehicle, test compound, or positive control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period.

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Plot the percentage of kinase inhibition against the log of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

While direct experimental data for this compound is not yet available, a systematic, data-driven approach based on its structural motifs allows for the construction of a predictive off-target profile. This guide provides a framework for researchers to proactively investigate potential safety liabilities through a tiered experimental workflow. By employing the outlined screening strategies and detailed protocols, drug development professionals can make more informed decisions, ultimately leading to the development of safer and more effective therapeutics. The proactive assessment of off-target effects is an indispensable component of modern, efficient, and responsible drug discovery.

Comparative Analysis of 1-(Pyridin-2-yl)cyclopropanecarboxylic acid: An Inferred Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of "1-(Pyridin-2-yl)cyclopropanecarboxylic acid," a molecule of interest in chemical and pharmaceutical research. In the absence of direct experimental data on its biological activity and cross-reactivity, this document synthesizes information from structurally related analogs to infer a potential biological profile. By examining the known activities of compounds sharing the pyridinyl and cyclopropane carboxylic acid scaffolds, we present a hypothetical cross-reactivity landscape and outline the standard experimental protocols required to validate these predictions. This guide serves as a foundational resource for researchers initiating studies on this compound, offering a data-driven starting point for investigation.

Introduction

"this compound" is a heterocyclic compound featuring a pyridine ring linked to a cyclopropanecarboxylic acid moiety. While this specific molecule is commercially available, a comprehensive review of scientific literature reveals a lack of published studies detailing its biological targets or cross-reactivity profile. However, the constituent chemical motifs—the pyridine ring and the cyclopropane ring—are prevalent in a wide range of biologically active compounds. The pyridine core is a key feature in numerous pharmaceuticals, and the cyclopropane group is often employed as a rigid scaffold or a bioisosteric replacement for other chemical groups to enhance potency or metabolic stability.

This guide aims to bridge the existing knowledge gap by:

  • Identifying and analyzing structurally similar compounds with known biological activities.

  • Proposing a potential, albeit inferred, cross-reactivity profile for "this compound."

  • Detailing the standard experimental methodologies that would be necessary to empirically determine its biological activity and selectivity.

Structural Analogs and Their Biological Activities

To infer the potential biological activity of "this compound," a survey of structurally similar compounds was conducted. The key structural motifs considered were the pyridinyl group, the cyclopropane ring, and the carboxylic acid or its amide derivatives. The findings are summarized in Table 1.

Compound Name Structural Variation from Target Compound Reported Biological Activity/Target Reference
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivativesCarboxylic acid is derivatized as an amide with a substituted pyridin-2-yl group.c-Met kinase inhibitors
N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane CarboxamideAmide derivative with a more complex substituted pyridine ring.Antimicrobial activity[1]
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acidPyridine ring is replaced by a pyrimidine ring.Not specified, but available as a chemical intermediate.[2]
Pyridine carboxylic acid isomers (general)Analogs with the carboxylic acid at different positions or with other substituents.Broad range of activities including enzyme inhibition.[3]
Cyclopropane-containing analogs of various drugsThe cyclopropane ring is incorporated into various pharmacophores.Diverse, depending on the parent molecule.

Inferred Cross-Reactivity Profile

Based on the activities of its structural analogs, it is plausible that "this compound" could exhibit affinity for a range of biological targets. The following profile is a hypothesis to guide initial screening efforts:

  • Kinase Inhibition: The most direct evidence from analogs points towards potential activity as a kinase inhibitor. The N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide series shows potent inhibition of c-Met kinase. While our target compound is a carboxylic acid and not an amide, it could still bind to the ATP-binding pocket of c-Met or other kinases. Cross-reactivity studies against a panel of kinases would be a critical first step.

  • Antimicrobial Activity: The presence of the pyridine moiety in conjunction with a cyclopropane carboxamide in other analogs suggests a potential for antimicrobial properties. Screening against a panel of bacterial and fungal strains is warranted.

  • Other Potential Targets: Pyridine-containing compounds are known to interact with a wide variety of receptors and enzymes. Therefore, broader pharmacological profiling, including binding assays for common CNS and cardiovascular targets, could reveal unexpected activities.

It is crucial to emphasize that this is a predictive analysis. The seemingly minor structural difference between a carboxylic acid and a carboxamide can lead to significant changes in binding affinity and biological activity.

Experimental Protocols for Determining Cross-Reactivity

To empirically determine the biological activity and cross-reactivity of "this compound," a tiered screening approach is recommended. The following are detailed protocols for key experiments.

Biochemical Kinase Inhibition Assay (e.g., c-Met)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format. The kinase phosphorylates a substrate peptide, and a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added. When the antibody binds, it brings the europium donor in close proximity to an acceptor fluorophore on the substrate, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

  • Materials:

    • Recombinant human c-Met kinase

    • Biotinylated peptide substrate (e.g., Poly-Glu-Tyr)

    • ATP

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound ("this compound") dissolved in DMSO

    • 384-well assay plates

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM.

    • Add 2 µL of the compound dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add 4 µL of a 2.5X solution of the c-Met enzyme in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a 2.5X solution of ATP and substrate peptide in assay buffer. The final ATP concentration should be at its Km for the enzyme.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the detection mix (containing the Eu-labeled antibody and streptavidin-APC in a buffer with EDTA).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing

This determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Bacterial or fungal strains of interest

    • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compound dissolved in a suitable solvent

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in the growth medium in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

  • Data Analysis: The MIC is reported as the lowest concentration of the compound that inhibits growth.

Cell Viability Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Materials:

    • Human cancer cell line (e.g., a c-Met dependent line like A549)

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Structural Relationships

G A This compound (Target Compound) B N-substituted (pyridin-2-yl)cyclopropanecarboxamides (e.g., c-Met inhibitors) A->B Amide Derivative C 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid A->C Ring Isostere D Other Pyridine Carboxylic Acids A->D Isomeric/Substituted Pyridine E General Cyclopropane-containing Drugs A->E Shared Scaffold

Caption: Structural relationship of the target compound to its analogs.

Experimental Workflow for Cross-Reactivity Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (if primary hits) A Test Compound: This compound B Biochemical Kinase Assay (e.g., c-Met) A->B C Antimicrobial Susceptibility (MIC determination) A->C D Cell-Based Viability Assay (e.g., MTT on cancer cell line) A->D E Broad Kinase Panel (Selectivity Profiling) B->E Hit F Mechanism of Action Studies (e.g., Cellular Phosphorylation) D->F Hit G In Vivo Efficacy Models F->G

Caption: A generalized workflow for biological activity screening.

Conclusion

While direct experimental data for "this compound" is currently unavailable in the public domain, a comparative analysis of its structural analogs provides a valuable, hypothesis-driven framework for initiating research. The prevalence of kinase inhibition and antimicrobial activity among its close chemical relatives suggests that these are promising avenues for initial investigation. The experimental protocols detailed in this guide offer a clear roadmap for the empirical validation of these inferred properties and for the comprehensive characterization of this compound's cross-reactivity profile. Future experimental work is essential to confirm or refute these predictions and to fully elucidate the therapeutic potential of "this compound."

References

A Comparative Guide to the Reproducibility of Experiments with 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental landscape surrounding 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Due to a notable lack of published, reproducible experimental data for this specific compound, this document outlines a plausible synthetic protocol based on established methodologies for analogous structures. Furthermore, it presents a comparative analysis of the biological activity of structurally related pyridine and cyclopropane derivatives that function as enzyme inhibitors, offering a predictive framework for the potential applications of the title compound.

I. Synthesis and Characterization

A. Postulated Experimental Protocol for the Synthesis of this compound

This proposed synthesis involves a two-step process: the formation of a cyclopropyl cyanide intermediate followed by hydrolysis.

Step 1: Synthesis of 1-(Pyridin-2-yl)cyclopropanecarbonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a solution of 2-vinylpyridine in a suitable aprotic solvent such as acetonitrile.

  • Reagent Addition: To this solution, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) and a solution of bromoform and sodium hydroxide. The reaction is typically performed at room temperature and stirred vigorously.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-(Pyridin-2-yl)cyclopropanecarbonitrile.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The purified 1-(Pyridin-2-yl)cyclopropanecarbonitrile is dissolved in a mixture of a strong acid (e.g., concentrated sulfuric acid) and water.

  • Hydrolysis: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium hydroxide) to an acidic pH. The precipitated product is collected by filtration.

  • Purification: The crude carboxylic acid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

B. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

C. Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization 2-Vinylpyridine 2-Vinylpyridine Cyclopropanation Cyclopropanation 2-Vinylpyridine->Cyclopropanation Bromoform, NaOH, Phase-transfer catalyst 1-(Pyridin-2-yl)cyclopropanecarbonitrile 1-(Pyridin-2-yl)cyclopropanecarbonitrile Cyclopropanation->1-(Pyridin-2-yl)cyclopropanecarbonitrile Purification Acid_Hydrolysis Acid_Hydrolysis 1-(Pyridin-2-yl)cyclopropanecarbonitrile->Acid_Hydrolysis H2SO4, H2O, Heat 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid Acid_Hydrolysis->1-(Pyridin-2-yl)cyclopropanecarboxylic_acid Neutralization, Recrystallization NMR_Spectroscopy NMR_Spectroscopy 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid->NMR_Spectroscopy Structure Confirmation Mass_Spectrometry Mass_Spectrometry 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid->Mass_Spectrometry Molecular Weight Melting_Point Melting_Point 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid->Melting_Point Purity Assessment

Caption: Workflow for the proposed synthesis and characterization of this compound.

II. Comparative Biological Activity: A Look at Structural Analogs

Given the absence of specific biological data for this compound, this section provides a comparative analysis of structurally related compounds that have demonstrated activity as enzyme inhibitors. The presence of both a pyridine ring and a cyclopropane moiety suggests potential inhibitory activity against a range of enzymes.[3][4]

A. Pyridine-Containing Enzyme Inhibitors

The pyridine nucleus is a common scaffold in a multitude of enzyme inhibitors. Its ability to participate in hydrogen bonding and pi-stacking interactions makes it a valuable pharmacophore.

Compound ClassTarget Enzyme(s)Reported IC₅₀ Range
Pyridine CarboxamidesMonoamine Oxidase (MAO)1 - 10 µM[5]
CyanopyridinesVarious Kinases0.1 - 5 µM
Pyridinyl-ureasTyrosine Kinases0.05 - 1 µM

B. Cyclopropane-Containing Enzyme Inhibitors

The strained cyclopropane ring can act as a reactive group or a rigid scaffold, contributing to the binding affinity and specificity of inhibitors.[3][4]

Compound ClassTarget Enzyme(s)Reported IC₅₀ Range
CyclopropylaminesMonoamine Oxidase (MAO)0.5 - 15 µM
CyclopropanecarboxylatesHydrolases10 - 100 µM
Cyclopropyl-fused heterocyclesProteases0.1 - 20 µM

C. Potential Signaling Pathway Involvement

Based on the activity of its structural motifs, this compound could potentially modulate signaling pathways regulated by enzymes such as kinases or monoamine oxidases.

G 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid Target_Enzyme Target Enzyme (e.g., Kinase, MAO) 1-(Pyridin-2-yl)cyclopropanecarboxylic_acid->Target_Enzyme Inhibition Signaling_Pathway Cellular Signaling Pathway Target_Enzyme->Signaling_Pathway Regulation Biological_Response Biological Response (e.g., Inhibition of Cell Growth, Neurotransmitter Modulation) Signaling_Pathway->Biological_Response

Caption: Hypothetical signaling pathway modulation by this compound.

III. Reproducibility and Future Directions

The primary challenge in assessing the reproducibility of experiments with this compound is the lack of foundational, published data. For researchers interested in this molecule, the first step will be to synthesize and characterize it according to a well-documented and reproducible protocol, such as the one postulated in this guide.

Key considerations for ensuring reproducibility include:

  • Thorough Characterization: Comprehensive analytical data (NMR, MS, etc.) is essential to confirm the identity and purity of the synthesized compound.

  • Standardized Assays: When evaluating biological activity, the use of well-established and validated enzyme inhibition assays is crucial.

  • Control Compounds: The inclusion of known inhibitors and inactive analogs as positive and negative controls, respectively, is critical for data interpretation.

Future research should focus on the synthesis of this compound and a systematic evaluation of its inhibitory activity against a panel of relevant enzymes. Such studies will be invaluable in determining the therapeutic potential of this compound and will provide the necessary data for direct, quantitative comparisons with existing inhibitors.

References

Safety Operating Guide

1-(Pyridin-2-yl)cyclopropanecarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper Disposal of 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid

The proper disposal of this compound is a critical component of laboratory safety, requiring adherence to strict protocols to protect personnel and the environment. As this compound is a pyridine derivative and a carboxylic acid, it must be treated as hazardous waste. The primary directive from safety data sheets (SDS) for structurally similar chemicals is to "Dispose of contents/container to an approved waste disposal plant"[1][2]. Never pour this chemical or its waste down the drain or dispose of it in regular trash[3][4].

The following procedures provide a step-by-step guide for the safe handling and disposal of this compound and its associated waste.

Immediate Safety and Handling Protocol

Before beginning any work that will generate waste, it is imperative to use appropriate Personal Protective Equipment (PPE). Pyridine derivatives are known to be toxic and irritants, and similar compounds cause skin, eye, and respiratory irritation[1][2][3][5].

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., Butyl rubber) to prevent skin contact[5].

  • Eye Protection: Use chemical splash goggles or safety glasses with side-shields[5].

  • Lab Coat: A standard, fully-buttoned lab coat is required to protect clothing and skin[5].

  • Ventilation: Always handle this chemical in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors[4][5].

2. Spill Response:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the contaminated absorbent into a sealed container for disposal as hazardous waste[3][5].

  • Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department[5].

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions, and any materials contaminated with this compound (e.g., pipette tips, absorbent pads, rinsed glassware).

Step 1: Waste Classification and Segregation

  • All waste containing this compound must be classified as hazardous waste[5].

  • Segregate this waste stream from other incompatible wastes. Specifically, store it separately from strong oxidizing agents and strong acids[5][6].

Step 2: Waste Collection and Containment

  • Collect all waste in a designated, chemically compatible, and leak-proof hazardous waste container[5][7][8].

  • Keep the container sealed except when adding waste[7].

  • The first rinse of any container that held the chemical must be collected as hazardous waste[7].

Step 3: Labeling

  • Clearly label the waste container with a completed EHS Hazardous Waste Label as soon as waste is first added[7][9].

  • The label must include:

    • The words "Hazardous Waste"[6].

    • The full chemical name: "this compound"[6].

    • Associated hazards (e.g., Toxic, Irritant)[5][6].

Step 4: Storage

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA)[5][6].

  • The storage area must be a cool, dry, and well-ventilated location away from heat or ignition sources[10][11]. Ensure secondary containment is used for liquid waste[7].

Step 5: Final Disposal

  • Once the container is full or is no longer being used, arrange for disposal through your institution's EHS department or a licensed chemical waste disposal company[5][11].

  • Follow your institution's specific procedures for requesting a waste pickup[9].

Data Summary for Disposal

While specific quantitative data such as EPA waste codes must be determined in accordance with local, state, and federal regulations, the following table summarizes the key logistical information required for proper waste management.

ParameterGuideline / Information to DocumentSource
Waste Classification Hazardous Waste. Must be classified based on toxicity and irritant properties.EHS Department / SDS[5]
Container Type Sturdy, leak-proof, and chemically compatible. For solids, a wide-mouth container is suitable. For liquids, use a sealed, airtight container. Use plastic for acids if necessary[7][8][9].Laboratory Supplier / EHS Department
Required Labeling "Hazardous Waste," full chemical name, hazard identification (Toxic, Irritant), and accumulation start/full date[6].EHS Department
Storage Location Designated, secure Satellite Accumulation Area (SAA) in a cool, dry, well-ventilated space. Segregated from incompatibles[5][6].Institutional Protocol
Final Disposal Method Collection by institutional EHS or a licensed waste disposal contractor for incineration or other approved methods[1][2][11].EHS Department

Experimental Protocols and Visualizations

Disposal Workflow

The logical flow for disposing of this compound waste involves a series of decisions and actions to ensure safety and compliance. The following diagram illustrates this workflow from waste generation to final disposal.

G A Waste Generated (Solid, Liquid, or Contaminated Material) B Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Classify & Segregate Waste (Treat as Hazardous Pyridine Derivative) B->C D Step 3: Place in Designated & Labeled Waste Container C->D E Is container properly sealed? D->E F Seal Container Tightly E->F No G Step 4: Store in Secure Satellite Accumulation Area (SAA) E->G Yes F->G H Is container full or waste no longer being generated? G->H I Step 5: Contact EHS for Pickup (Follow Institutional Protocol) H->I Yes J Continue Work / Add to Container H->J No

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 1-(Pyridin-2-yl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Pyridin-2-yl)cyclopropanecarboxylic acid (CAS No. 162960-26-1) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyridine-carboxylic acid derivatives, and general safety protocols for handling carboxylic acids and pyridine compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, which indicate potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is crucial to minimize exposure.[1][2]

PPE Category Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1). A face shield should be worn in situations where splashing is likely.[3][4]To protect eyes from splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). A fully buttoned lab coat is required.[3][4]To prevent skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.[3][5]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[7]To avoid inhalation of dust or vapors.
Footwear Fully enclosed shoes made of a chemical-resistant material are mandatory.[7]To protect feet from spills.

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[7]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[7]

    • An emergency eyewash station and safety shower must be readily accessible.[8][9]

  • Handling the Compound:

    • Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.[7] Use a spatula for transferring the solid.[7]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[7]

    • Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling, even if gloves were worn.[7][10]

    • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

    • Store away from incompatible substances such as strong oxidizing agents and bases.[8][11]

Spill Management:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[6]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • All waste containing this compound, including contaminated disposables (e.g., gloves, weigh boats, paper towels), must be classified as hazardous waste.[6]

    • Collect this waste in a dedicated, clearly labeled, and properly sealed hazardous waste container.[6][8]

    • Do not mix this waste with other incompatible waste streams.[6]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains.[3][10]

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh Solid in Fume Hood prep3->handling1 handling2 Transfer to Reaction Vessel handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 emergency1 Spill handling3->emergency1 emergency2 Exposure handling3->emergency2 cleanup2 Segregate Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via EHS cleanup2->cleanup3 emergency1->cleanup2 Contain & Clean first_aid Administer First Aid (Eyewash/Shower) emergency2->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.